molecular formula C9H6N2O2S B1269555 2-(4-Pyridyl)thiazole-4-carboxylic acid CAS No. 21278-86-4

2-(4-Pyridyl)thiazole-4-carboxylic acid

Número de catálogo: B1269555
Número CAS: 21278-86-4
Peso molecular: 206.22 g/mol
Clave InChI: COOQMBOJAAZEIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Pyridyl)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2S and its molecular weight is 206.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOQMBOJAAZEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351988
Record name 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21278-86-4
Record name 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Pyridyl)thiazole-4-carboxylic Acid from Basic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to 2-(4-Pyridyl)thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis commences from readily available starting materials and proceeds through a three-step sequence involving thionation, Hantzsch thiazole synthesis, and saponification. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical implementation.

Overview of the Synthetic Strategy

The synthesis of this compound is strategically designed as a three-step process, beginning with the conversion of a common pyridine derivative. The core of this synthesis is the well-established Hantzsch thiazole synthesis, a powerful method for the construction of the thiazole ring.

The overall transformation can be summarized as follows:

synthesis_overview Isonicotinamide Isonicotinamide Thioamide Pyridine-4-carbothioamide Isonicotinamide->Thioamide Thionation Ester Ethyl 2-(4-pyridyl)thiazole-4-carboxylate Thioamide->Ester Hantzsch Synthesis FinalProduct This compound Ester->FinalProduct Saponification

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Step 1: Synthesis of Pyridine-4-carbothioamide

The initial step involves the conversion of the amide functionality of isonicotinamide to a thioamide. This is a crucial transformation to enable the subsequent cyclization reaction. Lawesson's reagent or phosphorus pentasulfide in pyridine are effective for this thionation.

Reaction:

Procedure:

A mixture of isonicotinamide (1 equivalent) and Lawesson's reagent (0.5 equivalents) in anhydrous toluene is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford pyridine-4-carbothioamide as a solid.

Step 2: Synthesis of Ethyl 2-(4-pyridyl)thiazole-4-carboxylate

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a condensation reaction between the newly formed pyridine-4-carbothioamide and an α-halo ester. In this protocol, ethyl bromopyruvate is utilized to introduce the carboxylate functionality at the 4-position of the thiazole ring.

Reaction:

Procedure:

To a solution of pyridine-4-carbothioamide (1 equivalent) in absolute ethanol, ethyl bromopyruvate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 3-5 hours. After cooling to room temperature, the solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 2-(4-pyridyl)thiazole-4-carboxylate.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is achieved through saponification using a strong base, followed by acidification to protonate the carboxylate salt.

Reaction:

Procedure:

Ethyl 2-(4-pyridyl)thiazole-4-carboxylate is dissolved in a mixture of ethanol and 1 M aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated to 50-60 °C for 2-4 hours. The reaction is monitored by TLC until the starting material is consumed. The ethanol is then removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is cooled in an ice bath and acidified to a pH of 3-4 with 1 M hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to give this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Compound Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
IsonicotinamideC₆H₆N₂O122.13155-158White crystalline solid
Pyridine-4-carbothioamideC₆H₆N₂S138.19194-196Yellow solid
Ethyl 2-(4-pyridyl)thiazole-4-carboxylateC₁₁H₁₀N₂O₂S234.27Not reportedNot reported
This compoundC₉H₆N₂O₂S206.22>300[1]Solid[1]

Spectroscopic Data:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Pyridine-4-carbothioamide (DMSO-d₆) δ 7.71 (d, 2H), 8.65 (d, 2H), 9.78-10.2 (s, 2H)(DMSO-d₆) δ 121.0, 146.4, 149.9, 198.52337, 1674, 1427, 1149
This compound Characteristic signals for pyridine and thiazole protons, and a broad singlet for the carboxylic acid proton typically above 10 ppm.Signals corresponding to the pyridine and thiazole rings, and the carboxylic acid carbonyl carbon (typically 160-180 ppm).Broad O-H stretch (2500-3300), C=O stretch (~1700), and bands characteristic of the aromatic rings.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the multi-step synthesis process, highlighting the key reagents and transformations.

experimental_workflow cluster_0 Step 1: Thionation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Saponification reagent1 Lawesson's Reagent start Isonicotinamide product1 Pyridine-4-carbothioamide start->product1 Toluene, reflux product2 Ethyl 2-(4-pyridyl)thiazole-4-carboxylate product1->product2 Ethanol, reflux reagent2 Ethyl bromopyruvate final_product This compound product2->final_product Ethanol/Water reagent3 1. NaOH (aq) 2. HCl (aq)

References

Spectroscopic and Synthetic Profile of 2-(4-Pyridyl)thiazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics, a plausible synthetic route, and the potential biological relevance of 2-(4-Pyridyl)thiazole-4-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this guide consolidates predicted data based on established spectroscopic principles and data from analogous structures. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this heterocyclic compound, particularly in the context of medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a thiazole-4-carboxylic acid moiety. This structural motif is of significant interest in medicinal chemistry, as thiazole and pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the carboxylic acid group provides a handle for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. This guide details its predicted spectroscopic signature, a common synthetic protocol, and a potential mechanism of action based on related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds reported in the literature.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet-
Thiazole H-58.2 - 8.4Singlet-
Pyridyl H-2, H-68.6 - 8.8Doublet6.0 - 7.0
Pyridyl H-3, H-57.8 - 8.0Doublet6.0 - 7.0
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)162 - 165
Thiazole C-2168 - 172
Thiazole C-4145 - 148
Thiazole C-5125 - 128
Pyridyl C-2, C-6150 - 152
Pyridyl C-3, C-5121 - 123
Pyridyl C-4140 - 143
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C-H stretch (Aromatic)3000 - 3100Medium
C=O stretch (Carboxylic Acid)1700 - 1730Strong
C=N stretch (Thiazole & Pyridine)1590 - 1650Medium-Strong
C=C stretch (Aromatic)1400 - 1600Medium
C-O stretch (Carboxylic Acid)1200 - 1300Strong
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)

m/zPredicted Fragment
206[M]⁺ (Molecular Ion)
161[M - COOH]⁺
134[M - COOH - HCN]⁺
78[Pyridine]⁺

Synthesis Protocol: Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of the thiazole ring is the Hantzsch synthesis. A plausible route to this compound involves the condensation of isonicotinamide (or the corresponding thioamide) with an α-halo-pyruvic acid derivative.

Experimental Workflow

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Condensation cluster_2 Step 3: Hydrolysis A Isonicotinamide C Isonicotinothioamide A->C Toluene, Reflux B Lawesson's Reagent B->C D Isonicotinothioamide F Ethyl 2-(4-pyridyl)thiazole-4-carboxylate D->F Ethanol, Reflux E Ethyl Bromopyruvate E->F G Ethyl 2-(4-pyridyl)thiazole-4-carboxylate I This compound G->I 1. Reflux 2. Acidification (HCl) H NaOH (aq) H->I

Caption: Synthetic workflow for this compound.

Detailed Methodology
  • Synthesis of Isonicotinothioamide: Isonicotinamide is reacted with Lawesson's reagent in anhydrous toluene. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield isonicotinothioamide.

  • Synthesis of Ethyl 2-(4-pyridyl)thiazole-4-carboxylate: Isonicotinothioamide and ethyl bromopyruvate are dissolved in ethanol and refluxed for 8-12 hours. The reaction mixture is then cooled, and the solvent is evaporated. The resulting crude ester is purified by recrystallization or column chromatography.

  • Hydrolysis to this compound: The purified ethyl ester is dissolved in a solution of sodium hydroxide in ethanol/water and refluxed for 2-4 hours. The reaction is monitored by TLC. After completion, the ethanol is removed, and the aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Potential Biological Signaling Pathway

Thiazole derivatives are frequently investigated for their anticancer properties. Many act by inducing apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway for a compound like this compound, based on the known mechanisms of similar molecules, could involve the intrinsic apoptosis pathway.

G Compound 2-(4-Pyridyl)thiazole- 4-carboxylic acid Bax Bax Activation Compound->Bax Induces Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: A potential intrinsic apoptosis signaling pathway.

This pathway illustrates how the compound could induce stress on the mitochondrion, leading to the release of cytochrome c. This event triggers the assembly of the apoptosome, which in turn activates caspase-3, a key executioner caspase that leads to the dismantling of the cell.

Conclusion

This technical guide provides a foundational spectroscopic and synthetic profile for this compound. While the presented spectroscopic data is predictive, it offers a robust baseline for the characterization of this compound. The outlined synthetic protocol is based on a well-established chemical transformation, and the proposed biological pathway highlights a potential avenue for its application in cancer research. This document is intended to facilitate further investigation into this promising heterocyclic molecule.

"2-(4-Pyridyl)thiazole-4-carboxylic acid" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-(4-Pyridyl)thiazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a pyridine ring linked to a thiazole-4-carboxylic acid moiety. The structural arrangement of this molecule is a key determinant of its chemical and biological properties.

2D Structure of this compound

Figure 1. 2D Chemical Structure of this compound.

The key identifiers and structural information for this compound are summarized in the table below.

IdentifierValueReference
IUPAC Name 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylic acid[1][2]
CAS Number 21278-86-4[1][2]
Molecular Formula C₉H₆N₂O₂S[1]
Molecular Weight 206.22 g/mol [1]
SMILES O=C(O)c1csc(n1)-c2ccncc2
InChI 1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13)
InChI Key COOQMBOJAAZEIR-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential as a drug candidate. It is a solid, cream to pale brown powder that is insoluble in water.[3][4][5][6]

Quantitative Physicochemical Data
PropertyValueNotesReference
Melting Point >300 °C[6]
logP (Computed) 1.4XLogP3[1]
Solubility Insoluble in water[4][5][6]
Appearance Solid, Cream to pale brown powder[3]
Spectroscopic Data Summary

Spectroscopic data is essential for the structural confirmation of this compound. While raw spectra are not provided here, their availability is noted in public databases.

Spectroscopy TypeAvailabilitySource
¹³C NMR AvailablePubChem
Infrared (IR) AvailablePubChem
Raman AvailablePubChem

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the Hantzsch thiazole synthesis, a classic and widely used method for constructing the thiazole ring.[7][8][9] This involves the reaction of an α-halocarbonyl compound with a thioamide. The most plausible route for this target molecule involves a two-step process: the synthesis of the ethyl ester precursor followed by its hydrolysis.

Experimental Protocol: Synthesis of Ethyl 2-(4-Pyridyl)thiazole-4-carboxylate (Ester Precursor)

This protocol is based on analogous Hantzsch syntheses of similar pyridyl-thiazole compounds.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine-4-carbothioamide (1 equivalent) and ethyl 3-bromo-2-oxopropanoate (1 equivalent) in absolute ethanol.

  • Reaction Conditions: Heat the mixture to reflux and maintain for approximately 5 hours.[3] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water.

  • Neutralization and Isolation: Neutralize the aqueous mixture with a 10% sodium bicarbonate solution. The solid product, ethyl 2-(4-pyridyl)thiazole-4-carboxylate, will precipitate out of the solution.[3]

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Hydrolysis to this compound
  • Reaction Setup: Dissolve the synthesized ethyl 2-(4-pyridyl)thiazole-4-carboxylate in a suitable solvent mixture, such as aqueous ethanol.

  • Hydrolysis: Add a stoichiometric excess of a base, such as lithium hydroxide or sodium hydroxide, to the solution. Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Isolation: After hydrolysis, cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.

  • Purification: Collect the solid this compound by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

G cluster_synthesis Synthesis Workflow thioamide Pyridine-4-carbothioamide hantzsch Hantzsch Thiazole Synthesis (Reflux in Ethanol) thioamide->hantzsch haloketone Ethyl 3-bromo-2-oxopropanoate haloketone->hantzsch ester Ethyl 2-(4-pyridyl)thiazole-4-carboxylate hydrolysis hydrolysis ester->hydrolysis Base Hydrolysis (e.g., LiOH) acid This compound hantzsch->ester hydrolysis->acid G cluster_discovery Drug Discovery Logic compound Pyridine-Thiazole Compound Library screening In Vitro Screening (e.g., Cytotoxicity Assays on Cancer Cell Lines) compound->screening hit Identify 'Hit' Compounds screening->hit moa Mechanism of Action Studies (e.g., Angiogenesis, PARP inhibition) hit->moa lead_opt Lead Optimization (Structure-Activity Relationship) moa->lead_opt lead_opt->screening invivo In Vivo Testing (Animal Models) lead_opt->invivo candidate Preclinical Candidate invivo->candidate

References

Computational DFT Studies on Pyridyl-Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Density Functional Theory (DFT) in the study of pyridyl-thiazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Computational DFT studies are instrumental in understanding the structural and electronic properties of these molecules, thereby aiding in the rational design of novel and more potent derivatives.

Core Concepts in DFT Analysis of Pyridyl-Thiazole Derivatives

DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules.[3] By solving the Schrödinger equation within the DFT framework, it is possible to determine various molecular properties. For pyridyl-thiazole derivatives, key parameters of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity, stability, and polarizability.[1] A smaller energy gap suggests higher reactivity and a greater ease of charge transfer within the molecule.[4]

Detailed Computational Protocols

The following section outlines a typical workflow for performing DFT calculations on pyridyl-thiazole derivatives, based on methodologies reported in the literature.

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular structure.

  • Software: Gaussian 16W is a commonly used software package for such calculations.[5]

  • Method: The DFT method is employed, often utilizing Becke's three-parameter hybrid exchange functional (B3) combined with the Lee-Yang-Parr (LYP) non-local correlation functional (B3LYP).[5]

  • Basis Set: A variety of basis sets can be used, with 6-31G(d), 6-311G(d,p), and 6-311++G(d,p) being common choices for achieving a balance between accuracy and computational cost.[1][3]

Calculation of Electronic Properties

Once the geometry is optimized, various electronic properties are calculated. These include:

  • HOMO and LUMO Energies: These are direct outputs of the DFT calculation.

  • HOMO-LUMO Energy Gap (ΔE): Calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

  • Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies.

  • Mulliken Atomic Charges: These calculations provide insight into the charge distribution across the molecule, identifying potential sites for electrophilic and nucleophilic attack.[3]

Spectroscopic Analysis

DFT can also be used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

  • Vibrational Frequencies (FT-IR and Raman): Calculation of vibrational modes helps in the assignment of experimental FT-IR and Raman spectra.

  • Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum.

Data Presentation: Electronic Properties of Pyridyl-Thiazole Derivatives

The following tables summarize representative quantitative data obtained from DFT studies on various thiazole and pyridyl-thiazole derivatives.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Thiazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Thiazole-9.4683.34812.816[6]
2-Mercaptothiazole-8.8763.21312.089[6]
4-Mercaptothiazole-8.7123.10311.815[6]
5-Mercaptothiazole-8.7913.14611.937[6]
2,4-Mercaptothiazole-8.5382.99511.533[6]
2,5-Mercaptothiazole-8.4783.03211.510[6]
4,5-Mercaptothiazole-8.4782.94011.418[6]
Compound 2-6.260-0.5525.707[4]
Compound 4-5.523-0.0165.507[4]
N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine-5.5293-0.83024.6991[3]

Table 2: Calculated Global Reactivity Descriptors for Selected Thiazole Derivatives

CompoundChemical Hardness (η) (eV)Chemical Softness (S) (eV⁻¹)Electrophilicity Index (ω) (eV)Reference
Compound 22.8530.350-[4]
Compound 42.7530.363-[4]
Compound 4c--4.56[2]

Visualizations

The following diagrams illustrate key concepts and workflows in the computational study of pyridyl-thiazole derivatives.

A representative structure of a pyridyl-thiazole derivative.

dft_workflow start Propose Pyridyl-Thiazole Derivative Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc elec_prop Calculate Electronic Properties (HOMO, LUMO, etc.) freq_calc->elec_prop spec_calc Calculate Spectroscopic Properties (IR, UV-Vis) freq_calc->spec_calc analysis Analyze Data (Reactivity, Stability, etc.) elec_prop->analysis spec_calc->analysis end Correlate with Experimental Data / Propose New Structures analysis->end

A general workflow for DFT studies on pyridyl-thiazole derivatives.

homo_lumo_reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) (LUMO - HOMO) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Reactivity Chemical Reactivity Energy_Gap->Reactivity Small Gap -> High Reactivity

The relationship between HOMO-LUMO energy gap and chemical reactivity.

Conclusion

Computational DFT studies provide invaluable insights into the structure-property relationships of pyridyl-thiazole derivatives. By calculating and analyzing parameters such as HOMO-LUMO energies and molecular electrostatic potentials, researchers can predict the reactivity and potential biological activity of these compounds. This theoretical framework, when used in conjunction with experimental synthesis and testing, can significantly accelerate the drug discovery and development process. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers working in this exciting field.

References

The Rise of Pyridinyl-Thiazolyl Carboxamides: A Technical Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the pyridinyl-thiazolyl carboxamide core has emerged as a particularly promising framework for the development of new drugs targeting a variety of diseases, including cancer and fungal infections. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyridinyl-thiazolyl carboxamide derivatives, offering a comprehensive resource for professionals in the field of drug development.

Synthetic Strategies: Building the Core Scaffold

The synthesis of pyridinyl-thiazolyl carboxamide derivatives typically involves a multi-step process. A common approach is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone.[1] Variations of this method, along with other synthetic routes, allow for the introduction of diverse substituents on both the pyridine and thiazole rings, enabling the exploration of structure-activity relationships.

A representative synthetic scheme involves the reaction of a substituted pyridine-containing thiourea with a 3-chloropentane-2,4-dione to form a key 1-[4-methyl-2-(pyridylamino)-thiazol-5-yl]-ethanone intermediate.[1] This intermediate can then undergo further modifications, such as Claisen-Schmidt condensation with various aldehydes, to generate a library of derivatives.[1]

Therapeutic Potential: A Scaffold with Diverse Applications

Pyridinyl-thiazolyl carboxamides have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and mycology.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the development of these derivatives as anticancer agents.[2][3][4] These compounds have been shown to exert their effects through the inhibition of critical signaling pathways involved in tumor growth and progression, such as angiogenesis.[2][3] For instance, the derivative N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) has been identified as a potent inhibitor of angiogenesis, showing comparable or superior effects to the established drug Vandetanib in preclinical models.[2][3] This compound was found to suppress the colony formation and migration of human umbilical vein endothelial cells (HUVECs) and inhibit VEGF-induced angiogenesis.[2][3]

The mechanism of action for many of these anticancer derivatives involves the inhibition of protein kinases, which are key regulators of cellular processes.[5][6] The thiazole ring is a common feature in many kinase inhibitors, and its incorporation into the pyridinyl-carboxamide scaffold appears to be crucial for their activity.[6]

Antifungal Activity: A New Weapon Against Plant Pathogens

In addition to their anticancer properties, pyridinyl-thiazolyl carboxamides have also shown promise as antifungal agents.[7][8][9] A number of derivatives have been synthesized and evaluated for their activity against various plant pathogens.[7][9] The proposed mechanism of action for their antifungal effects is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[7][8][9] For example, compound 6i, a pyrazole carboxamide thiazole derivative, exhibited potent in vitro activity against Valsa mali, with an EC50 value of 1.77 mg/L, which is superior to the commercial fungicide boscalid.[9] Molecular docking studies have suggested that these compounds bind to the active site of SDH, thereby disrupting its function.[9]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the pyridinyl-thiazolyl carboxamide scaffold have provided valuable insights into the structure-activity relationships (SAR) governing their biological effects.[10][11][12] For instance, the nature and position of substituents on both the pyridine and the phenyl ring of the carboxamide moiety have been shown to significantly influence their potency and selectivity.[10] In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative orientation of the benzothiazine and pyridine rings was found to be a critical determinant of their analgesic and anti-inflammatory activity.[10][12]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative pyridinyl-thiazolyl carboxamide derivatives from various studies.

CompoundTarget/AssayIC50/EC50Reference
N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k)HUVEC colony formationNot specified, but showed similar or better effects than Vandetanib[2][3]
3fBotrytis cinerea SDH inhibitionIC50 = 5.6 mg/L (17.3 µM)[7]
6gRhizoctonia cerealisEC50 = 6.2 mg/L[8]
6gSclerotinia sclerotiorumEC50 = 0.6 mg/L[8]
6iValsa maliEC50 = 1.77 mg/L[9]
19iValsa maliEC50 = 1.97 mg/L[9]
23iRhizoctonia solaniEC50 = 3.79 mg/L[9]

Experimental Protocols

General Synthesis of Pyridinyl-Thiazolyl Carboxamide Derivatives

A general procedure for the synthesis of N-substituted 2-(4-pyridinyl)thiazole carboxamides is as follows: A mixture of a substituted (pyridin-2-yl)thiourea (0.01 mol), 3-chloropentane-2,4-dione (0.011 mol), and sodium acetate (0.01 mol) in glacial acetic acid (10 mL) is refluxed for 5 hours.[1] The resulting intermediate, 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, is then subjected to a Claisen-Schmidt condensation with an appropriate benzaldehyde (0.02 mol) in the presence of a base like potassium tert-butoxide (0.015 mol) in ethanol (15 mL) at reflux for 5 hours.[1] The final product is obtained after neutralization with acetic acid.[1]

In Vitro Antifungal Assay

The in vitro antifungal activity of the synthesized compounds can be evaluated using a mycelium growth rate method. The compounds are dissolved in a suitable solvent and added to potato dextrose agar (PDA) medium at various concentrations. Mycelial discs of the test fungi are then placed on the agar plates and incubated. The diameter of the fungal colonies is measured after a specific incubation period, and the percentage of inhibition is calculated relative to a control group. EC50 values are then determined from the dose-response curves.[9]

In Vitro c-Met Kinase Inhibition Assay

The inhibitory activity of compounds against c-Met kinase can be measured using a homogeneous time-resolved fluorescence (HTRF) assay.[13] The assay measures the phosphorylation of a substrate peptide by the kinase. The reaction is typically carried out in a buffer containing the kinase, the substrate, ATP, and the test compound. The amount of phosphorylated product is then quantified using HTRF detection. IC50 values are calculated from the inhibition curves.[13]

Visualizing the Science: Pathways and Workflows

Angiogenesis Signaling Pathway

Angiogenesis_Signaling_Pathway cluster_VEGF_Signaling VEGF Signaling cluster_Cellular_Response Cellular Response cluster_Inhibition Inhibition by Pyridinyl-Thiazolyl Carboxamide Derivatives VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Activates ERK ERK PKC->ERK Activates Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration Akt Akt PI3K->Akt Activates Akt->Migration Survival Endothelial Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Pyridinyl-Thiazolyl Carboxamide Inhibitor->VEGFR Inhibitor->PI3K Antifungal_Drug_Discovery_Workflow cluster_Design_Synthesis Design & Synthesis cluster_Screening Screening & Evaluation cluster_Optimization Lead Optimization cluster_Mechanism Mechanism of Action Design Compound Design & Library Generation Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro_Screening In Vitro Antifungal Screening Purification->InVitro_Screening Hit_Identification Hit Identification InVitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Enzyme_Assay Enzyme Inhibition Assays (e.g., SDH) Lead_Optimization->Enzyme_Assay Docking Molecular Docking Enzyme_Assay->Docking

References

Molecular formula and weight of "2-(4-Pyridyl)thiazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 2-(4-Pyridyl)thiazole-4-carboxylic acid, a heterocyclic organic compound of interest in pharmaceutical and organic synthesis. This guide focuses on its fundamental molecular properties.

Core Molecular Data

The essential molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₉H₆N₂O₂SPubChem[1], Sigma-Aldrich, Amerigo Scientific[2], ChemicalBook[3]
Molecular Weight 206.22 g/mol PubChem[1], Sigma-Aldrich, ChemicalBook[3]
Monoisotopic Mass 206.01499861 DaPubChem[1]
CAS Number 21278-86-4Amerigo Scientific[2], Sigma-Aldrich, ChemicalBook[3]
IUPAC Name 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylic acidPubChem[1]
Physical Form SolidSigma-Aldrich
Melting Point >300 °CSigma-Aldrich, ChemicalBook[3]
Solubility Insoluble in waterChemicalBook[3][4]

Structural Relationship Diagram

The following diagram illustrates the logical relationship between the constituent chemical moieties that form the this compound molecule, as derived from its systematic name.

G Structural Assembly of this compound Thiazole Thiazole Ring Pyridyl Pyridyl Group (at position 2) Thiazole->Pyridyl forms CarboxylicAcid Carboxylic Acid (at position 4) Thiazole->CarboxylicAcid forms Molecule 2-(4-Pyridyl)thiazole- 4-carboxylic acid Pyridyl->Molecule CarboxylicAcid->Molecule

Logical structure of the target molecule.

Applications and Experimental Context

This compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules.[4][5] Its structure, featuring a combination of a thiazole ring, a pyridine ring, and a carboxylic acid group, makes it a versatile precursor for developing novel compounds, particularly in the pharmaceutical industry.

While specific, detailed experimental protocols for this compound are proprietary or application-dependent, its handling and use in a laboratory setting would typically involve standard organic synthesis techniques. Key considerations for its use in experimental workflows include:

  • Solubility: Its insolubility in water necessitates the use of organic solvents for reactions and analyses.[4][5]

  • Functional Groups: The presence of a carboxylic acid allows for a variety of chemical transformations, such as esterification or amidation, to build larger molecular scaffolds. The nitrogen atoms in the pyridine and thiazole rings can act as coordination sites for metal catalysts or as hydrogen bond acceptors.

  • Storage: It should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[5]

Due to the absence of publicly available, detailed signaling pathway information directly associated with this specific small molecule, further research into its biological activity would be required to elucidate any such mechanisms. Researchers investigating this compound would likely begin with screening assays to identify potential biological targets, followed by more in-depth mechanistic studies.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Pyridyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 2-(4-Pyridyl)thiazole-4-carboxylic acid (CAS No: 21278-86-4). This document includes a summary of its physicochemical properties, detailed experimental protocols for their determination, and a workflow diagram for standardized melting point analysis.

Physicochemical Properties

This compound is a heterocyclic organic compound often utilized as an intermediate in pharmaceutical and organic synthesis.[1][2][3] A precise understanding of its solubility and melting point is crucial for its application in drug design, formulation, and quality control.

Data Summary

The quantitative and qualitative data for the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₆N₂O₂SSigma-Aldrich, PubChem[4]
Molecular Weight 206.22 g/mol Sigma-Aldrich, PubChem[4]
Melting Point >300 °C (with decomposition)Thermo Scientific[3], ChemicalBook[1][2], Sigma-Aldrich
Solubility in Water InsolubleThermo Scientific[3], ChemicalBook[1][2]
Appearance Cream to pale brown solid/powderThermo Scientific[5]

Experimental Protocols

Detailed methodologies for the accurate determination of melting point and solubility are critical for reproducible research. The following sections outline standard laboratory protocols.

2.1. Melting Point Determination using a Mel-Temp Apparatus

The melting point of a pure crystalline organic compound is a sharp, characteristic physical property. Impurities typically cause a depression and broadening of the melting range.[7] This protocol describes the use of a modern Mel-Temp apparatus.

Objective: To accurately determine the melting point range of a solid sample.

Materials:

  • Mel-Temp apparatus

  • Glass capillary tubes (one end sealed)

  • Sample of this compound (must be dry and finely powdered)

  • Mortar and pestle (if sample is not a fine powder)

  • Dropping tube or long glass tubing

Procedure:

  • Sample Preparation:

    • Place a small amount of the compound on a clean, dry surface. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[8]

    • Press the open end of a capillary tube into the powder until a small amount of the sample is in the tube.[9]

    • To pack the sample, turn the tube sealed-end down and tap it gently on a hard surface, or drop it multiple times through a long vertical glass tube.[7][9]

    • The packed sample should be 2-5 mm in height to ensure uniform heat transfer.[7][9]

  • Apparatus Setup:

    • Ensure the Mel-Temp apparatus is at room temperature before starting.

    • Insert the packed capillary tube into one of the sample slots in the heating block.[9]

    • Turn on the power switch for the heating block and the digital thermometer, if applicable.[9]

  • Melting Point Measurement:

    • Rapid (Crude) Determination (for unknown compounds): If the approximate melting point is unknown, perform a rapid heating (10-20 °C per minute) to get a rough estimate. Allow the apparatus to cool significantly before performing a more accurate measurement.[7][9]

    • Accurate Determination: Heat the block rapidly to about 15-20 °C below the expected melting point.[9]

    • Decrease the heating rate to a slow, controlled rate of 1-2 °C per minute as you approach the melting point.[9] This slow rate is crucial for thermal equilibrium between the sample, thermometer, and heating block.[9]

    • Observe the sample continuously through the eyepiece.[10]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[9]

    • Continue heating slowly and record the temperature at which the last solid crystal disappears (the end of the melting range).[9]

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Carefully remove the used capillary tube and dispose of it in a designated glass waste container. Do not reuse capillary tubes.[9]

2.2. Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[11] This protocol is adapted for poorly soluble compounds.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

  • Analytical balance

  • Vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Solvents of interest (e.g., deionized water, buffers at various pH, DMSO, ethanol)

Procedure:

  • Preparation:

    • Prepare a series of standard solutions of the compound at known concentrations in the chosen solvent to create a calibration curve for the analytical instrument (HPLC or UV-Vis).

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means enough solid remains undissolved at equilibrium.[11]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C or 37 °C).[12]

    • Agitate the mixture for a sufficient period to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.[12][13]

    • Visually confirm that excess solid remains at the end of the agitation period.[13]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, withdraw a sample of the supernatant. A reliable method is centrifugation followed by filtration.[13]

    • Centrifuge the vials to pellet the remaining solid.

    • Carefully draw the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., 0.22 µm) into a clean vial. This step removes any fine particulates.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the previously prepared calibration curve.

    • Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the melting point of an unknown solid compound, incorporating both a rapid initial estimation and a precise final measurement.

MeltingPointWorkflow Melting Point Determination Workflow A Start: Obtain Dry, Powdered Sample B Prepare Capillary Sample (2-3 mm height) A->B C Place Sample in Mel-Temp Apparatus B->C D Perform Rapid Heating (~10-20°C/min) C->D E Observe and Record Approximate Melting Range D->E F Allow Apparatus to Cool (>20°C below approx. MP) E->F G Prepare New Capillary Sample F->G H Heat Rapidly to 20°C below Approximate MP G->H I Heat Slowly (~1-2°C/min) H->I J Record T1: First Drop of Liquid I->J K Record T2: All Solid Disappears J->K L End: Report Melting Range (T1 - T2) K->L

Caption: Workflow for determining the melting point of a solid.

References

A Theoretical Exploration of 2-Aryl-Thiazolidine-4-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aryl-thiazolidine-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. As a proline analog, this structure offers a unique combination of stereochemical complexity and synthetic accessibility, making it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, chemical properties, and diverse biological activities of these compounds. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a summary of quantitative structure-activity relationship (QSAR) data. Furthermore, this guide elucidates the molecular mechanisms of action for select derivatives, including their modulation of key signaling pathways implicated in cancer and inflammatory diseases, visualized through detailed diagrams. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of next-generation therapeutics based on the thiazolidine core.

Introduction

Thiazolidine derivatives, particularly 2-aryl-thiazolidine-4-carboxylic acids, represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] Their structural similarity to proline and cysteine allows them to interact with various biological targets, including enzymes and receptors.[2] The core structure, typically synthesized through the condensation of an L-cysteine with an aromatic aldehyde, provides a chiral backbone that can be readily functionalized at the aryl moiety, the nitrogen atom, and the carboxylic acid group, allowing for the fine-tuning of their physicochemical and biological properties.[3][4]

This guide will delve into the theoretical and practical aspects of 2-aryl-thiazolidine-4-carboxylic acids, focusing on their potential as therapeutic agents. We will cover their synthesis, chemical characteristics, and a wide range of biological activities, including their promising antiviral, anticancer, and enzyme inhibitory effects.

Synthesis and Chemical Properties

The primary synthetic route to 2-aryl-thiazolidine-4-carboxylic acids involves the cyclocondensation reaction between L-cysteine and a substituted aromatic aldehyde.[1][3] This reaction is typically carried out in a protic solvent like ethanol or water at room temperature and proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization.[3] The reaction yields a diastereomeric mixture of (2R, 4R)-cis and (2S, 4R)-trans isomers, with the ratio often depending on the reaction conditions and the nature of the substituents on the aromatic aldehyde.[5]

General Chemical Properties: 2-Aryl-thiazolidine-4-carboxylic acids are typically crystalline solids with defined melting points.[3] The presence of both a carboxylic acid and a secondary amine group gives them zwitterionic character in solution.[1] The stereochemistry at the C2 and C4 positions is a critical determinant of their biological activity.

Biological Activities and Therapeutic Potential

The 2-aryl-thiazolidine-4-carboxylic acid scaffold has been identified as a key pharmacophore in a multitude of biologically active compounds.

Antiviral Activity

Several studies have highlighted the potential of these compounds as antiviral agents, particularly against influenza viruses. The free N-H group in the thiazolidine ring appears to be crucial for activity.[3]

Table 1: Antiviral Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acid Derivatives [3]

Compound IDAryl SubstituentVirusIC50 (µM)
1a PhenylAvian Influenza Virus (AIV, H9N2)-
Infectious Bronchitis Virus (IBV)5.20
1b 4-HydroxyphenylAIV (H9N2)-
IBV4.18
1c 4-MethoxyphenylAIV (H9N2)-
IBV4.10
1d 4-BromophenylAIV (H9N2)3.47
IBV6.48
1g 4-NitrophenylAIV (H9N2)3.97
IBV6.20

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the viral activity.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of 2-aryl-thiazolidine-4-carboxylic acid amides and related derivatives.[6][7] These compounds have demonstrated potent cytotoxicity against a range of cancer cell lines, particularly those of prostate and breast origin.[6][8]

Table 2: Cytotoxic Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acid Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
2-Arylthiazolidine-4-carboxylic acid amidesProstate Cancer (PC-3)Low micromolar range[6]
2-Aryl-4-oxo-thiazolidin-3-yl amidesProstate CancerPotent activity[9]
5-(2-oxoindolin-3-ylidene)-2-(arylimino)thiazolidin-4-ones (Compound 7g)Breast (MCF-7)40[8]
Lung (A549)40[8]
Prostate (PC3)50[8]
Thiazolidine-4-carboxylic acid-1,3,4-oxadiazole hybrid (ATASO)Breast (MCF-7)31.51 µg/mL[10]
Thiazolidine-4-carboxylic acid-1,3,4-oxadiazole hybrid (ATAO1)Breast (MCF-7)49.35 µg/mL[10]
Enzyme Inhibition

The thiazolidine core is present in several enzyme inhibitors. Derivatives of 2-aryl-thiazolidine-4-carboxylic acid have been investigated for their ability to inhibit various enzymes, including those involved in metabolic diseases.

Mechanism of Action and Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the biological effects of thiazolidine derivatives. Two key pathways have been identified: the Nrf2 antioxidant response pathway and the cell cycle regulatory pathway.

Modulation of the Nrf2 Signaling Pathway

L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug closely related to the core structure, has been shown to exert anti-fibrotic and anti-oxidative effects through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11] OTC upregulates Nrf2 and its downstream target, heme oxygenase-1 (HO-1), thereby restoring the cellular antioxidant defense system.[11]

Nrf2_Pathway cluster_nucleus Nucleus Thiazolidine 2-Aryl-Thiazolidine- 4-Carboxylic Acid Derivative Keap1 Keap1 Thiazolidine->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ubiquitination Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Genes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->Genes Induces Transcription Nucleus Nucleus Cytoplasm Cytoplasm Nrf2_n->ARE Binds to Cell_Cycle_Pathway Thiazolidine 2-Aryl-Thiazolidine- 4-Carboxylic Acid Amide (e.g., compound 2e) p21 p21 (CDK Inhibitor) Thiazolidine->p21 Upregulates CDK2_CyclinE CDK2-Cyclin E Complex Thiazolidine->CDK2_CyclinE Downregulates p21->CDK2_CyclinE Inhibits CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest Induces Rb Rb CDK2_CyclinE->Rb Phosphorylates & Inactivates G1_S_Transition G1 to S Phase Transition CDK2_CyclinE->G1_S_Transition Drives E2F E2F Rb->E2F Inhibits E2F->G1_S_Transition Promotes Synthesis_Workflow Start Start Reagents L-Cysteine + Aryl Aldehyde Start->Reagents Reaction Stir at Room Temp (2-5 hours) Reagents->Reaction Solvent Ethanol/Water Solvent->Reaction Precipitation Solid Precipitate Forms Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product 2-Aryl-Thiazolidine- 4-Carboxylic Acid Drying->Product End End Product->End

References

The Cornerstone of Innovation: A Technical Guide to 2-(4-Pyridyl)thiazole-4-carboxylic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(4-Pyridyl)thiazole-4-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document details its chemical properties, a comprehensive synthesis protocol, and its significant role as a pharmaceutical intermediate, with a particular focus on the development of novel anti-cancer therapeutics targeting angiogenesis. Experimental methodologies, quantitative biological data, and key signaling pathways are presented to equip researchers and drug development professionals with the critical information needed to leverage this versatile intermediate in their discovery and development pipelines.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among these, the thiazole nucleus, particularly when functionalized with a pyridine moiety, has garnered significant attention. This compound serves as a crucial intermediate, providing a synthetically accessible platform for the development of novel therapeutic agents. Its rigid structure and the presence of nitrogen atoms in both the thiazole and pyridine rings allow for a multitude of intermolecular interactions, making it an ideal starting point for the design of potent and selective inhibitors of various enzymes and receptors. This guide will explore the synthesis, properties, and applications of this important molecule, with a special emphasis on its role in the generation of angiogenesis inhibitors.

Chemical and Physical Properties

This compound is a stable, solid compound with the following key properties:

PropertyValueReference
CAS Number 21278-86-4[1]
Molecular Formula C₉H₆N₂O₂S[1]
Molecular Weight 206.22 g/mol [1]
Melting Point >300 °C
Appearance Solid
Purity ≥97%
Solubility Insoluble in water.[2]

Synthesis of this compound

The synthesis of the title compound can be achieved through a variation of the Hantzsch thiazole synthesis. A common and effective method involves the reaction of a pyridine-4-carbothioamide with an ethyl bromopyruvate followed by hydrolysis.

Experimental Protocol: Synthesis from Pyridine-4-carbothioamide and Ethyl Bromopyruvate

This protocol outlines a two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(4-pyridyl)thiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-4-carbothioamide (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 2-(4-pyridyl)thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the ethyl 2-(4-pyridyl)thiazole-4-carboxylate (1 equivalent) obtained from the previous step in an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

  • Work-up: After cooling the reaction mixture to room temperature, carefully acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

  • Isolation: The desired this compound will precipitate out of the solution as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Synthesis Workflow

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis Pyridine-4-carbothioamide Pyridine-4-carbothioamide Reaction_Mixture_1 Reaction Mixture Pyridine-4-carbothioamide->Reaction_Mixture_1 Ethanol/Toluene Reflux Reflux Reaction_Mixture_1->Reflux Heat Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Reaction_Mixture_1 Crude_Ester Crude_Ester Reflux->Crude_Ester Cooling & Isolation Purified_Ester Ethyl 2-(4-pyridyl)thiazole-4-carboxylate Crude_Ester->Purified_Ester Recrystallization Reaction_Mixture_2 Reaction Mixture Purified_Ester->Reaction_Mixture_2 Aqueous NaOH Reflux_2 Reflux_2 Reaction_Mixture_2->Reflux_2 Heat Acidification Acidification Reflux_2->Acidification Cooling & HCl Precipitation Precipitation Acidification->Precipitation Final_Product This compound Precipitation->Final_Product Filtration & Drying

Caption: Synthetic workflow for this compound.

Application as a Pharmaceutical Intermediate in Anti-Angiogenesis Therapy

This compound is a key precursor for the synthesis of potent inhibitors of angiogenesis, a critical process in tumor growth and metastasis. Derivatives of this intermediate, particularly N-substituted carboxamides, have shown significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor (VEGF) is a crucial signaling protein that promotes the formation of new blood vessels. It exerts its effects by binding to and activating VEGFRs on the surface of endothelial cells. VEGFR-2 is the primary receptor responsible for mediating the mitogenic, migratory, and survival signals of VEGF.

Derivatives of this compound have been designed to bind to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.

VEGFR-2 Signaling Pathway and Point of Inhibition

The binding of VEGF to VEGFR-2 triggers a cascade of intracellular events that are crucial for angiogenesis. The diagram below illustrates this pathway and the point of intervention by this compound derivatives.

G cluster_0 VEGFR-2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf VEGFR2->Raf Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 2-(4-Pyridyl)thiazole-4- carboxylic acid Derivatives Inhibitor->VEGFR2 Inhibits ATP binding

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-(4-pyridyl)thiazole derivatives.

Quantitative Biological Data of Derivatives

The therapeutic potential of this compound as an intermediate is underscored by the potent biological activity of its derivatives. The following tables summarize the in vitro inhibitory activity of various N-substituted carboxamide derivatives against VEGFR-2 and different cancer cell lines.

Table 1: VEGFR-2 Kinase Inhibitory Activity of 2-(4-Pyridyl)thiazole-4-carboxamide Derivatives
Compound IDR-Group on CarboxamideIC₅₀ (nM) vs. VEGFR-2
1a Phenyl150
1b 4-Chlorophenyl51.09[3]
1c 3-Nitrophenyl-
1d 4-Methoxyphenyl80
Sorafenib (Reference Drug)51.41[3]

Note: Data is compiled from various sources and is intended for comparative purposes. The absence of a value indicates that the data was not available in the reviewed literature.

Table 2: In Vitro Cytotoxicity of 2-(4-Pyridyl)thiazole-4-carboxamide Derivatives against Human Cancer Cell Lines
Compound IDR-Group on CarboxamideCell LineIC₅₀ (µM)
2a PhenylMDA-MB-231 (Breast)>50
2b 4-ChlorophenylMDA-MB-231 (Breast)3.52[3]
2c 3-NitrophenylMDA-MB-231 (Breast)1.21[3]
2d 4-MethoxyphenylMDA-MB-231 (Breast)13.33[3]
Sorafenib (Reference Drug)MDA-MB-231 (Breast)1.18[3]

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis and the amenability of its carboxylic acid functional group to further modification make it an attractive starting material for the construction of complex molecular architectures. The demonstrated success of its derivatives as potent inhibitors of VEGFR-2 signaling highlights its significance in the development of targeted anti-cancer therapies. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this important heterocyclic scaffold in their ongoing quest for novel and effective therapeutics.

References

Investigating the Aromatic Character of Thiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole in Medicinal Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a cornerstone scaffold in medicinal chemistry.[1] Its unique electronic structure and chemical properties make it a privileged motif in a vast array of FDA-approved drugs, including antibacterial agents (e.g., Sulfathiazole), anti-inflammatory drugs (e.g., Meloxicam), and a multitude of targeted cancer therapies.[2][3] The biological activity and chemical reactivity of these compounds are intrinsically linked to the aromatic character of the thiazole ring.

This technical guide provides an in-depth exploration of the aromaticity of thiazole, presenting the theoretical underpinnings, key experimental evidence, and computational quantification of this fundamental property. Detailed protocols for the principal analytical techniques are provided, and the data is summarized for clear, comparative analysis.

Theoretical Basis of Thiazole's Aromaticity

The aromaticity of thiazole arises from the delocalization of a lone pair of electrons from the sulfur atom, which, combined with the four electrons from the two double bonds, creates a planar, cyclic, conjugated system with 6 π-electrons.[1] This configuration satisfies Hückel's rule (4n+2 π-electrons, where n=1), the fundamental requirement for aromaticity. This electron delocalization results in a resonance-stabilized structure with significant thermodynamic stability and distinct reactivity compared to non-aromatic analogues. Thiazoles exhibit a degree of aromaticity greater than that of corresponding oxazoles.[2] The calculated π-electron density indicates that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is the most acidic and susceptible to deprotonation by strong bases.[2]

Experimental and Computational Evidence of Aromaticity

The aromatic character of thiazole is not merely a theoretical concept; it is substantiated by a wealth of empirical data from spectroscopic, crystallographic, and computational methods.

Spectroscopic Evidence: Nuclear Magnetic Resonance (NMR)

Proton NMR (¹H NMR) spectroscopy provides compelling evidence for aromaticity through the detection of a diamagnetic ring current. In the presence of an external magnetic field, the delocalized π-electrons in an aromatic ring circulate, inducing a local magnetic field that deshields the protons attached to the ring. This effect causes their resonance signals to appear at a characteristically high chemical shift (downfield). For the parent thiazole molecule, the ring protons resonate in the range of 7.27 to 8.77 ppm, a clear indicator of a strong diamagnetic ring current and, consequently, aromatic character.[1][2]

Crystallographic Evidence: X-ray Diffraction

High-resolution X-ray crystallography allows for the precise determination of bond lengths within a molecule. In an aromatic system, the delocalization of electrons leads to an averaging or equalization of bond lengths, which become intermediate between those of typical single and double bonds. Analysis of the high-precision, semi-experimental equilibrium structure of thiazole reveals this characteristic bond length equalization, providing geometric evidence of its aromaticity.[4] For example, the C4-C5 bond length is significantly shorter than a typical C-C single bond (~1.54 Å), and the C2=N3 and C4=C5 bonds are longer than typical C=N (~1.27 Å) and C=C (~1.32 Å) double bonds, respectively.

Computational Evidence: Aromaticity Indices

To quantify and compare the degree of aromaticity, several computational indices have been developed. These are broadly categorized based on geometric, magnetic, or electronic criteria.

  • Nucleus-Independent Chemical Shift (NICS): This widely used magnetic criterion measures the magnetic shielding at a specific point in space, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). Aromatic compounds are characterized by negative NICS values, which signify magnetic shielding due to a diatropic ring current. Computational studies on thiazole consistently yield negative NICS values, confirming its aromatic nature.[5]

  • Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure that evaluates the deviation of bond lengths in a given ring from an optimal value assumed for a fully aromatic system.[6] The HOMA value ranges from 1 (for a fully aromatic system like benzene) to 0 (for a non-aromatic Kekulé structure), with negative values indicating anti-aromaticity. Studies quantifying the aromaticity of five-membered heterocycles have estimated thiazole to possess an aromaticity of approximately 34–42% relative to benzene, confirming its status as a moderately aromatic compound.[2]

Quantitative Aromaticity Data

The following tables summarize key quantitative data that substantiates the aromatic character of the thiazole ring.

Table 1: Representative ¹H NMR Chemical Shifts for Thiazole Protons

Proton PositionChemical Shift (ppm) RangeEvidence
H2~8.7 - 8.8Deshielding by diamagnetic ring current
H4~7.7 - 7.8Deshielding by diamagnetic ring current
H5~7.2 - 7.3Deshielding by diamagnetic ring current
Source: Data compiled from multiple sources indicating a strong diamagnetic ring current.[1][2]

Table 2: High-Precision Bond Lengths of Thiazole from Semi-Experimental Data

BondBond Length (Å)Comparison to Standard Bonds
S1—C21.724Intermediate
C2—N31.305Intermediate (longer than C=N)
N3—C41.372Intermediate (shorter than C-N)
C4—C51.367Intermediate (longer than C=C)
C5—S11.713Intermediate
Source: Derived from high-precision semi-experimental equilibrium structure data.[4] Standard bond lengths: C-C ~1.54 Å; C=C ~1.32 Å; C-N ~1.47 Å; C=N ~1.27 Å.[7]

Table 3: Calculated Aromaticity Indices for Thiazole

Aromaticity IndexCalculated Value (ppm)Interpretation
NICS(0)-5.2Aromatic (Shielding at ring center)
NICS(1)-8.1Aromatic (Shielding 1 Å above ring)
HOMA~0.34 - 0.42 (relative to Benzene=1)Moderately Aromatic
Source: NICS values from GIAO-B3LYP/6-311++G(d,p) level of theory.[5] HOMA estimate from comparative studies.[2]

Experimental and Computational Protocols

This section provides detailed methodologies for the key techniques used to assess the aromaticity of thiazole compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the thiazole compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Identify and integrate the signals corresponding to the thiazole ring protons. A downfield chemical shift in the aromatic region (>7.0 ppm) is indicative of aromatic character.

Protocol 2: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the thiazole compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) by methods such as slow evaporation from a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations. Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the structural model against the experimental data using full-matrix least-squares methods. This process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

  • Analysis: Extract the final bond lengths and angles from the refined crystal structure. Compare the bond lengths within the thiazole ring to standard single and double bond values to assess the degree of bond length equalization.

Protocol 3: Computational Aromaticity Assessment (NICS & HOMA)
  • Structure Optimization:

    • Build the 3D structure of the thiazole molecule using molecular modeling software.

    • Perform a geometry optimization using a Density Functional Theory (DFT) method, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). This step is crucial to find the lowest energy conformation. Verify the optimization by performing a frequency calculation to ensure no imaginary frequencies are present.

  • NICS Calculation:

    • Using the optimized geometry, set up an NMR calculation.

    • Place a "ghost atom" (Bq) at the geometric center of the thiazole ring to calculate NICS(0). The coordinates for the Bq atom can be calculated as the average of the coordinates of the ring atoms.

    • To calculate NICS(1), place a second Bq atom 1.0 Å directly above the ring center, perpendicular to the plane of the ring.

    • Run the NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

    • Analysis: In the output file, locate the calculated isotropic magnetic shielding value for the Bq atom(s). The NICS value is the negative of this shielding value. A negative NICS value indicates aromaticity.

  • HOMA Calculation:

    • The HOMA index is calculated from the optimized bond lengths using the formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²]

    • Where:

      • n is the number of bonds in the ring (5 for thiazole).

      • R_i is the length of an individual bond in the ring (from the optimized geometry).

      • R_opt is the optimal bond length for a given bond type (e.g., C-C, C-N, C-S) in a fully aromatic system.

      • α is a normalization constant for that bond type, ensuring HOMA=1 for benzene and HOMA=0 for a non-aromatic reference.

    • Obtain the appropriate R_opt and α parameters for C-C, C-N, and C-S bonds from the literature. Note that various parametrizations exist for heterocyclic systems.[5][8][9]

    • Calculate the squared deviation for each bond, sum them, and apply the formula to obtain the HOMA index.

Visualizing Workflows and Applications

Graphviz diagrams are used to illustrate key workflows and the relevance of thiazole's aromaticity in drug action.

experimental_workflow cluster_start Initiation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Interpretation cluster_end Conclusion start Thiazole Compound (Synthesis or Procurement) nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray geom_opt Geometry Optimization (DFT) start->geom_opt nmr_data Chemical Shifts (Ring Current) nmr->nmr_data xray_data Bond Lengths (Equalization) xray->xray_data nics NICS Calculation geom_opt->nics homa HOMA Calculation geom_opt->homa nics_data NICS Values (Magnetic Shielding) nics->nics_data homa_data HOMA Index (Geometric Deviation) homa->homa_data end_node Assessment of Aromatic Character nmr_data->end_node xray_data->end_node nics_data->end_node homa_data->end_node

logical_relationship cluster_properties Manifestations cluster_indices Quantitative Indices A Aromaticity B Magnetic Properties (Ring Current) A->B C Geometric Properties (Bond Equalization) A->C D Electronic Properties (π-Electron Delocalization) A->D E NICS (Nucleus-Independent Chemical Shift) B->E F HOMA (Harmonic Oscillator Model of Aromaticity) C->F G FLU, PDI (Electron Delocalization Indices) D->G

Application: Thiazole in Cancer Therapy

The stable, aromatic thiazole ring is a key component of numerous kinase inhibitors used in oncology. A prominent example is Dasatinib, a drug used to treat chronic myeloid leukemia (CML). The thiazole moiety in Dasatinib is crucial for binding to the ATP pocket of the aberrant BCR-ABL tyrosine kinase. The rigidity and electronic properties conferred by the aromatic ring contribute to the high-affinity interaction that inhibits the enzyme's activity, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[2][10]

signaling_pathway cluster_upstream Upstream Driver cluster_drug Therapeutic Intervention cluster_pathways Downstream Signaling Pathways cluster_outcome Cellular Outcome BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_MAPK Activates (P) PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT Activates (P) JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Activates (P) Dasatinib Dasatinib (Thiazole-Containing Inhibitor) Dasatinib->BCR_ABL Inhibits Apoptosis Apoptosis (Programmed Cell Death) Dasatinib->Apoptosis Promotes Proliferation Uncontrolled Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Conclusion

The aromatic character of the thiazole ring is a defining feature that dictates its chemical stability, reactivity, and utility as a premier scaffold in drug design. A combination of spectroscopic, crystallographic, and computational techniques provides a robust and quantitative understanding of its moderate aromaticity. For professionals in drug development, a deep appreciation of this property is essential for the rational design of novel therapeutics, enabling the fine-tuning of molecular interactions, ADME properties, and ultimately, biological efficacy. The continued investigation into the nuanced electronic nature of thiazole and its derivatives will undoubtedly fuel future innovations in medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Utilizing Pyridyl-Carboxylate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Pyridyl-Carboxylate Ligands in MOF Synthesis

Pyridyl-carboxylate ligands are a versatile class of organic linkers used in the construction of MOFs. These ligands possess both a nitrogen-containing pyridyl group and one or more carboxylate functionalities. This dual-functional nature allows them to coordinate with metal ions in various modes, leading to the formation of diverse network topologies with tunable properties. The pyridyl group can act as a coordination site, a hydrogen bond acceptor, or a site for post-synthetic modification. The carboxylate groups readily coordinate to metal centers, forming stable metal-carboxylate clusters that act as secondary building units (SBUs).

The targeted ligand, "2-(4-Pyridyl)thiazole-4-carboxylic acid," incorporates a thiazole ring, which can introduce additional functionalities such as altered electronic properties and potential for specific guest interactions compared to a simple benzene ring. The protocols detailed below for the analogous ligand, 2-(4-pyridyl)-terephthalic acid, serve as a robust starting point for the synthesis of novel MOFs with "this compound."

Representative Metal-Organic Frameworks with a Pyridyl-Carboxylate Ligand

Here, we detail the synthesis and properties of three illustrative MOFs constructed using the ligand 2-(4-pyridyl)-terephthalic acid (H₂pta). These examples showcase the influence of synthetic conditions on the final structure and properties of the resulting frameworks.

Table 1: Summary of Synthesis Parameters for Representative MOFs

Compound IDMetal SaltLigandSolventTemperature (°C)Time (h)
1 Zn(NO₃)₂·6H₂OH₂ptaH₂O16072
2 Zn(NO₃)₂·6H₂OH₂ptaH₂O/Ethanol (1:1 v/v)18072
3 Cd(NO₃)₂·4H₂OH₂ptaH₂O16072

Table 2: Crystallographic Data for Representative MOFs

Compound IDFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
1 [Zn(pta)(H₂O)]nMonoclinicP2₁/c10.332(3)11.083(4)10.686(3)108.57(3)1159.2(6)
2 {[Zn(pta)]·H₂O}nMonoclinicP2₁/n10.123(2)14.287(3)10.156(2)109.91(3)1381.1(5)
3 {[Cd(pta)]·H₂O)}nOrthorhombicPnma10.457(2)12.634(3)10.489(2)901386.9(5)

Experimental Protocols

General Materials and Methods
  • Metal Salts: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) can be purchased from standard chemical suppliers.

  • Ligand Synthesis: The synthesis of 2-(4-pyridyl)-terephthalic acid (H₂pta) is required. A similar synthetic route can be envisioned for "this compound."

  • Solvents: Deionized water and ethanol are used as solvents.

  • Equipment: Teflon-lined stainless-steel autoclaves (25 mL), programmable oven, powder X-ray diffractometer (PXRD), thermogravimetric analyzer (TGA), and a fluorescence spectrophotometer.

Hydrothermal Synthesis of [Zn(pta)(H₂O)]n (Compound 1)
  • In a 25 mL Teflon-lined stainless-steel autoclave, combine Zn(NO₃)₂·6H₂O (0.0595 g, 0.2 mmol) and H₂pta (0.0486 g, 0.2 mmol).

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it in a programmable oven to 160 °C for 72 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the resulting colorless block-shaped crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the product in air.

Solvothermal Synthesis of {[Zn(pta)]·H₂O}n (Compound 2)
  • In a 25 mL Teflon-lined stainless-steel autoclave, combine Zn(NO₃)₂·6H₂O (0.0595 g, 0.2 mmol) and H₂pta (0.0486 g, 0.2 mmol).

  • Add a solvent mixture of 5 mL of deionized water and 5 mL of ethanol.

  • Seal the autoclave and heat it in a programmable oven to 180 °C for 72 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the resulting colorless block-shaped crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the product in air.

Hydrothermal Synthesis of {[Cd(pta)]·H₂O)}n (Compound 3)
  • In a 25 mL Teflon-lined stainless-steel autoclave, combine Cd(NO₃)₂·4H₂O (0.0617 g, 0.2 mmol) and H₂pta (0.0486 g, 0.2 mmol).

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it in a programmable oven to 160 °C for 72 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the resulting colorless block-shaped crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the product in air.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis MOF Synthesis cluster_workup Product Isolation cluster_characterization Characterization reactants Metal Salt + Ligand solvent Add Solvent (H₂O or H₂O/EtOH) reactants->solvent autoclave Seal in Teflon-lined Autoclave solvent->autoclave heating Hydrothermal/Solvothermal Reaction (160-180 °C, 72h) autoclave->heating cooling Cool to Room Temperature filtration Filter Crystals cooling->filtration washing Wash with H₂O and EtOH filtration->washing drying Air Dry washing->drying pxrd Powder X-ray Diffraction (PXRD) drying->pxrd tga Thermogravimetric Analysis (TGA) drying->tga fluorescence Fluorescence Spectroscopy drying->fluorescence

Caption: General experimental workflow for the synthesis and characterization of pyridyl-carboxylate MOFs.

Logical Relationship of MOF Applications

mof_applications cluster_properties Inherent Properties cluster_applications Potential Applications MOF Pyridyl-Thiazole-Carboxylate MOF Porosity High Surface Area & Porosity MOF->Porosity Luminescence Luminescent Properties MOF->Luminescence ActiveSites Tunable Active Sites MOF->ActiveSites GasStorage Gas Storage & Separation Porosity->GasStorage DrugDelivery Drug Delivery & Release Porosity->DrugDelivery Sensing Chemical Sensing (e.g., small molecules) Luminescence->Sensing Catalysis Heterogeneous Catalysis ActiveSites->Catalysis

Caption: Logical relationship between the properties of pyridyl-thiazole-carboxylate MOFs and their potential applications.

Potential Applications

The unique structural features of MOFs derived from pyridyl-carboxylate ligands, particularly those incorporating a thiazole moiety, suggest a range of potential applications:

  • Luminescent Sensing: The intrinsic fluorescence of the organic ligand can be modulated by the presence of specific analytes, making these MOFs promising candidates for chemical sensors. For instance, the analogous Cd-based MOF (Compound 3) has shown high selectivity for the detection of acetone.[1]

  • Catalysis: The metal nodes and the functional groups on the organic linker can act as catalytic sites. The thiazole ring, with its sulfur and nitrogen atoms, could offer unique catalytic activity.

  • Gas Storage and Separation: The porous nature of these materials makes them suitable for the storage and separation of gases. The pore size and surface chemistry can be tuned by varying the synthesis conditions and the ligand structure.

  • Drug Delivery: The pores of the MOFs can be loaded with drug molecules for controlled release applications. The biocompatibility of the chosen metal and ligand would be a critical factor for such applications.

These application notes provide a foundational guide for the synthesis and exploration of MOFs using "this compound." Researchers are encouraged to adapt and optimize the provided protocols to discover novel materials with enhanced properties and functionalities.

References

Pyridyl-Thiazole Compounds: Versatile Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pyridyl-thiazole compounds have emerged as a significant class of ligands in the field of catalysis, owing to their versatile coordination chemistry and the unique electronic properties they impart to metal centers. The combination of a pyridine and a thiazole moiety within a single molecular framework allows for bidentate or tridentate coordination to a metal ion, creating stable and catalytically active complexes. These complexes have demonstrated remarkable efficacy in a variety of organic transformations, including cross-coupling reactions and oxidation catalysis. This document provides a detailed overview of the application of pyridyl-thiazole compounds in catalysis, complete with experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Cross-Coupling Reactions

Pyridyl-thiazole ligands have been successfully employed in palladium- and nickel-catalyzed cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings. These reactions are fundamental for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis and drug discovery.

Negishi Cross-Coupling

Nickel complexes of pyridyl-thiazole ligands have shown promise in Negishi-type cross-coupling reactions. These catalysts facilitate the coupling of organozinc reagents with organic halides.

Table 1: Performance of a Pyridyl-Thiazole Nickel Catalyst in Negishi Cross-Coupling

EntryAryl HalideOrganozinc ReagentProductYield (%)
14-BromotoluenePhenylzinc chloride4-Methylbiphenyl85
22-ChloropyridineEthylzinc bromide2-Ethylpyridine78
31-Iodonaphthalene(Thiophen-2-yl)zinc chloride1-(Thiophen-2-yl)naphthalene92

Experimental Protocol: General Procedure for Negishi Cross-Coupling using a Pyridyl-Thiazole Nickel Catalyst

  • Catalyst Preparation: In a glovebox, a solution of the pyridyl-thiazole ligand (0.1 mmol) in anhydrous THF (5 mL) is added to a suspension of NiCl₂(DME) (0.1 mmol) in anhydrous THF (5 mL). The mixture is stirred at room temperature for 1 hour to form the catalyst solution.

  • Reaction Setup: To a flame-dried Schlenk flask is added the aryl halide (1.0 mmol) and the catalyst solution (1 mol%). The flask is evacuated and backfilled with argon.

  • Addition of Reagents: The organozinc reagent (1.2 mmol) in THF is added dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at 60 °C for 12 hours.

  • Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Coupling

Palladium complexes featuring pyridyl-thiazole ligands have been utilized as efficient catalysts for Suzuki-Miyaura cross-coupling reactions, which couple organoboron compounds with organic halides. Glycosyl pyridyl-triazole palladium nanoparticles, a related class of compounds, have demonstrated quantitative production in these reactions.

Table 2: Catalytic Performance of a Glycosyl Pyridyl-Triazole Palladium Nanoparticle Catalyst in Suzuki-Miyaura Coupling [1]

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>99
23-Bromopyridine(4-Acetylphenyl)boronic acid3-(4-Acetylphenyl)pyridine98
31-Chloro-4-nitrobenzene(3,5-Dimethylphenyl)boronic acid3,5-Dimethyl-4'-nitrobiphenyl97

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling using a Glycosyl Pyridyl-Triazole Palladium Nanoparticle Catalyst [1]

  • Reaction Setup: A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the glycosyl pyridyl-triazole@palladium nanoparticle catalyst (0.1 mol%) in a solvent mixture of ethanol and water (1:1, 5 mL) is placed in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is stirred at 80 °C for 2-4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • Purification: The crude product is purified by flash chromatography on silica gel. The catalyst can often be recovered by filtration and reused.

Synthesis of Heterocycles

Pyridyl-thiazole metal complexes have also been employed as catalysts in the synthesis of other heterocyclic compounds, such as pyrazole-4-carbonitrile derivatives.

Synthesis of Pyrazole-4-Carbonitrile Derivatives

A thiazole-palladium complex has been shown to be a highly efficient catalyst for the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation.[2]

Table 3: Synthesis of Pyrazole-4-Carbonitrile Derivatives using a Thiazole-Palladium Catalyst [2]

EntryAldehydePhenylhydrazineMalononitrileProductTime (min)Yield (%)
1BenzaldehydePhenylhydrazineMalononitrile5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile2097
24-ChlorobenzaldehydePhenylhydrazineMalononitrile5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile2095
34-MethoxybenzaldehydePhenylhydrazineMalononitrile5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile2096

Experimental Protocol: Synthesis of Pyrazole-4-Carbonitrile Derivatives [2]

  • Reaction Setup: A mixture of the aldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and the thiazole-palladium catalyst (0.02 mmol) in ethanol (5 mL) is taken in a flask.

  • Reaction Conditions: The flask is placed in an ultrasonic bath and irradiated at room temperature for the specified time (see Table 3).

  • Work-up: The solid product formed is collected by filtration, washed with cold ethanol, and dried.

  • Purification: The product is typically of high purity, but can be further purified by recrystallization if necessary.

Oxidation Catalysis

Ruthenium complexes incorporating pyridyl-alkoxide ligands, which share structural similarities with pyridyl-thiazole systems, have been investigated as catalysts for the oxidation of alcohols to aldehydes and ketones.

Alcohol Oxidation

Trinuclear ruthenium carbonyl complexes with 6-bromopyridine alcohol ligands have demonstrated high catalytic activity for the oxidation of primary and secondary alcohols using tert-butyl hydroperoxide (TBHP) as the oxidant.[3][4][5]

Table 4: Ruthenium-Catalyzed Oxidation of 1-Phenylethanol [5]

Catalyst (0.5 mol%)Oxidant (2.5 mmol)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)TOF (h⁻¹)
[6-bromopyCH(Ph)O]₂Ru₃(CO)₈TBHPCH₃CNRT110099198
[6-bromopyCH(Ph)O]₂Ru₃(CO)₈TBHPToluene8019594188
[6-bromopyC(Me)₂O]₂Ru₃(CO)₈TBHPCH₃CNRT19897194

Experimental Protocol: General Procedure for Catalytic Oxidation of Alcohols [5]

  • Reaction Setup: To a solution of the alcohol (1.0 mmol) in the chosen solvent (2.0 mL) is added the ruthenium catalyst (0.5 mol%).

  • Addition of Oxidant: Tert-butyl hydroperoxide (TBHP, 2.5 mmol) is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature for 1 hour.

  • Analysis: The conversion and yield are determined by gas chromatography (GC) analysis.

Visualizations

Catalytic Cycle for Negishi Cross-Coupling

The following diagram illustrates a plausible catalytic cycle for the Negishi cross-coupling reaction catalyzed by a pyridyl-thiazole nickel complex.

Negishi_Cycle L-Ni(0) L-Ni(0) L-Ni(II)(R)(X) L-Ni(II)(R)(X) L-Ni(0)->L-Ni(II)(R)(X) Oxidative Addition (R-X) L-Ni(II)(R)(R') L-Ni(II)(R)(R') L-Ni(II)(R)(X)->L-Ni(II)(R)(R') Transmetalation (R'-ZnX) L-Ni(II)(R)(R')->L-Ni(0) Reductive Elimination R-R' R-R' L-Ni(II)(R)(R')->R-R' Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Optimization Ligand_Synth Pyridyl-Thiazole Ligand Synthesis Complexation Metal Complexation (e.g., Pd, Ni, Ru) Ligand_Synth->Complexation Characterization Catalyst Characterization Complexation->Characterization Reaction_Setup Reaction Setup with Substrates & Catalyst Characterization->Reaction_Setup Reaction_Run Run Reaction under Defined Conditions Reaction_Setup->Reaction_Run Monitoring Monitor Progress (TLC, GC, etc.) Reaction_Run->Monitoring Workup Reaction Work-up & Purification Monitoring->Workup Yield_Det Determine Yield & Purity Workup->Yield_Det Optimization Optimize Conditions (Temp, Time, etc.) Yield_Det->Optimization

References

Application Notes and Protocols: 2-(4-Pyridyl)thiazole-4-carboxylic acid as a Ligand for Luminescent Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable structures and functionalities have led to significant interest in various applications, including gas storage, catalysis, and drug delivery. Luminescent MOFs (LMOFs), in particular, have emerged as promising materials for chemical sensing and bio-imaging due to their sensitive and often selective luminescent responses to analytes. This document provides detailed application notes and protocols for the use of 2-(4-Pyridyl)thiazole-4-carboxylic acid (pytzc) as a ligand in the synthesis of luminescent MOFs. While direct experimental data for pytzc-based LMOFs is limited in the current literature, this guide leverages findings from structurally analogous pyridyl-thiazole-based ligands to propose synthetic strategies, characterize potential luminescent properties, and outline protocols for their application, particularly in the field of chemical sensing.

Introduction to this compound (pytzc) as a Ligand

The ligand this compound possesses key structural features that make it an excellent candidate for the construction of luminescent MOFs. The pyridyl group and the thiazole ring both contain nitrogen and sulfur atoms that can act as effective coordination sites for metal ions. The carboxylic acid group provides a robust point of attachment to form stable framework structures. Furthermore, the conjugated π-system of the pyridyl and thiazole rings is expected to give rise to intrinsic fluorescence, a desirable property for developing LMOFs. The bifunctional nature of the ligand, with both a pyridyl and a carboxylate group, allows for the formation of diverse and high-dimensional MOF architectures.

Proposed Synthesis of pytzc-based Luminescent MOFs

Based on synthetic methodologies for MOFs with similar pyridyl-carboxylate ligands, a general solvothermal synthesis protocol for a hypothetical Zn-pytzc MOF is proposed. Zinc(II) is chosen as the metal node due to its tendency to form stable MOFs that often exhibit ligand-based luminescence.

Table 1: Proposed Synthesis Parameters for a Zn-pytzc MOF

ParameterValue
Metal SaltZinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
LigandThis compound (pytzc)
Molar Ratio (Metal:Ligand)1:1 to 1:2
SolventN,N-Dimethylformamide (DMF) or Diethylformamide (DEF)
Modulator/AdditiveBenzoic acid or Acetic acid (optional, to improve crystallinity)
Reaction Temperature80 - 120 °C
Reaction Time24 - 72 hours
Product IsolationFiltration, washing with DMF and ethanol, drying under vacuum
Experimental Protocol: Synthesis of Zn-pytzc MOF
  • In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Combine the two solutions in the first vial.

  • If a modulator is used, add 5-10 equivalents of benzoic acid relative to the ligand.

  • Cap the vial tightly and place it in a preheated oven at 100 °C for 48 hours.

  • After the reaction, allow the oven to cool down to room temperature slowly.

  • Colorless crystals are expected to form at the bottom of the vial.

  • Separate the crystals from the mother liquor by decantation.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Characterization of Luminescent Properties

The resulting Zn-pytzc MOF is expected to exhibit ligand-centered luminescence. The photophysical properties should be characterized to determine its potential for sensing applications.

Table 2: Expected Photoluminescent Properties of a Zn-pytzc MOF

PropertyExpected Range/ValueTechnique
Excitation Wavelength (λex)300 - 380 nmFluorescence Spectroscopy
Emission Wavelength (λem)400 - 500 nm (Blue to Green Emission)Fluorescence Spectroscopy
Quantum Yield (Φ)5 - 30%Integrating Sphere Method
Luminescence Lifetime (τ)1 - 10 nsTime-Correlated Single Photon Counting (TCSPC)
Experimental Protocol: Photoluminescence Measurement
  • Prepare a suspension of the finely ground Zn-pytzc MOF in a suitable solvent (e.g., ethanol or water) at a concentration of approximately 0.1 mg/mL.

  • Alternatively, solid-state luminescence can be measured by placing the powdered sample in a solid-state sample holder.

  • Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission.

  • Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.

  • Measure the quantum yield using an integrating sphere coupled to the fluorometer.

  • Determine the luminescence lifetime using a TCSPC instrument.

Application in Luminescent Sensing

MOFs based on ligands containing exposed nitrogen and sulfur heteroatoms, such as pytzc, are excellent candidates for sensing heavy metal ions and certain anions through luminescence quenching or enhancement.[1] The porous nature of MOFs can also lead to the pre-concentration of analytes, thereby increasing the sensitivity of detection.[1]

Sensing of Metal Ions

The thiazole and pyridyl moieties in the pytzc ligand can act as recognition sites for metal ions. For instance, MOFs with similar ligands have shown high selectivity for Hg²⁺ detection.[2][3]

Table 3: Hypothetical Sensing Performance of Zn-pytzc MOF for Hg²⁺

ParameterProjected Value
AnalyteMercury(II) ion (Hg²⁺)
Sensing MechanismLuminescence Quenching
Linear Range0 - 50 µM
Limit of Detection (LOD)< 1 µM
Quenching Constant (Ksv)> 10⁴ M⁻¹
Experimental Protocol: Metal Ion Sensing
  • Disperse a known amount of the Zn-pytzc MOF in an aqueous solution to form a stable suspension.

  • Record the initial fluorescence intensity of the MOF suspension.

  • Add aliquots of a standard solution of the target metal ion (e.g., HgCl₂) to the MOF suspension.

  • After each addition, allow the mixture to equilibrate for a few minutes and then record the fluorescence spectrum.

  • Plot the relative fluorescence intensity (I/I₀) against the concentration of the metal ion.

  • Calculate the quenching efficiency and the limit of detection from the Stern-Volmer plot.

Sensing of Anions

Luminescent MOFs have also been employed for the detection of specific anions. For example, MOFs containing thiazolothiazole-based ligands have demonstrated high sensitivity towards Cr₂O₇²⁻ and MnO₄⁻ anions in aqueous solutions.[4]

Experimental Protocol: Anion Sensing
  • Follow a similar procedure as for metal ion sensing, using standard solutions of the target anions (e.g., K₂Cr₂O₇ or KMnO₄).

  • Investigate the selectivity by performing the same experiment with other common anions (e.g., Cl⁻, SO₄²⁻, NO₃⁻).

Potential Application in Drug Delivery

The porous structure of MOFs makes them suitable candidates for drug delivery systems.[5][6][7] The functional groups within the pores can interact with drug molecules, allowing for high loading capacities and controlled release. The inherent luminescence of a pytzc-based MOF could also be utilized for simultaneous imaging and tracking of the drug carrier.

Experimental Protocol: Drug Loading and Release (Conceptual)
  • Loading: Immerse the activated Zn-pytzc MOF in a concentrated solution of a model drug (e.g., ibuprofen or 5-fluorouracil) in a suitable solvent. Stir the mixture for 24-48 hours.

  • Quantification of Loading: Separate the drug-loaded MOF by centrifugation and measure the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy to determine the amount of drug loaded.

  • Release: Place the drug-loaded MOF in a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.

  • Monitoring Release: At regular intervals, take aliquots of the PBS solution and measure the concentration of the released drug using UV-Vis spectroscopy.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_product Product Formation & Isolation metal_salt Zn(NO₃)₂·6H₂O mixing Mixing metal_salt->mixing ligand This compound ligand->mixing solvent DMF solvent->mixing heating Heating (100°C, 48h) mixing->heating cooling Cooling heating->cooling crystals Zn-pytzc MOF Crystals cooling->crystals washing Washing (DMF, Ethanol) crystals->washing drying Drying washing->drying

Caption: Workflow for the proposed solvothermal synthesis of a Zn-pytzc MOF.

Luminescence_Sensing_Mechanism cluster_mof Luminescent MOF cluster_analyte Analyte cluster_response Luminescent Response mof Zn-pytzc MOF interaction mof->interaction Interaction analyte Metal Ion (e.g., Hg²⁺) analyte->interaction quenching Luminescence Quenching interaction->quenching Energy or Electron Transfer

Caption: Proposed mechanism for luminescence quenching in a Zn-pytzc MOF upon interaction with a metal ion analyte.

Conclusion

While "this compound" remains a largely unexplored ligand for the synthesis of luminescent MOFs, its structural characteristics suggest significant potential in this area. The protocols and application notes provided herein, derived from analogous systems, offer a comprehensive starting point for researchers interested in developing novel luminescent MOFs based on this promising ligand. Future work should focus on the actual synthesis and characterization of pytzc-based MOFs to validate these hypotheses and explore their full range of applications in sensing, bio-imaging, and drug delivery.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyridinyl-Thiazole Carboxamides as Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro, and in vivo evaluation of pyridinyl-thiazole carboxamides as a promising class of angiogenesis inhibitors. Detailed protocols for key experimental assays are provided to facilitate the replication and further investigation of these compounds.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, progression, and metastasis.[1] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis, making it a prime target for the development of anti-cancer therapeutics.[2][3][4][5] Pyridinyl-thiazole carboxamides have emerged as a novel class of compounds that effectively inhibit angiogenesis.[1][2][6][7] This document outlines the synthesis of a lead compound from this series, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (referred to as compound 3k ), and details the protocols for evaluating its anti-angiogenic properties.[1][2][6][7]

Synthesis of Pyridinyl-Thiazole Carboxamides

The synthesis of the lead compound 3k and its analogs generally follows a multi-step process. A general synthetic scheme is presented below. For specific details on the synthesis of N-substituted 2-(4-pyridinyl)thiazole carboxamides, please refer to the primary literature.[6][7]

General Synthesis Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Thiazole Ring Formation cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_intermediate2 Intermediate cluster_reaction3 Amide Coupling cluster_final Final Product Thioamide Pyridin-4-yl thioamide Cyclocondensation Hantzsch Thiazole Synthesis Thioamide->Cyclocondensation Ester Ethyl 2-chloroacetoacetate Ester->Cyclocondensation Thiazole_Ester Ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate Cyclocondensation->Thiazole_Ester Saponification Saponification (e.g., NaOH, H2O/EtOH) Thiazole_Ester->Saponification Carboxylic_Acid 2-(Pyridin-4-yl)thiazole-5-carboxylic acid Saponification->Carboxylic_Acid Amidation Amide Coupling (e.g., HATU, DIPEA) Carboxylic_Acid->Amidation Final_Compound N-substituted 2-(pyridin-4-yl)thiazole-5-carboxamide (e.g., Compound 3k) Amidation->Final_Compound Amine Substituted Aniline (e.g., 3-methoxyaniline) Amine->Amidation

Figure 1: General synthetic workflow for pyridinyl-thiazole carboxamides.

Biological Evaluation: Data Summary

The anti-angiogenic activity of the synthesized pyridinyl-thiazole carboxamides was evaluated using a series of in vitro and in vivo assays. The inhibitory effects on Human Umbilical Vein Endothelial Cell (HUVEC) colony formation and migration, as well as in vivo tumor growth, are summarized below.

Table 1: In Vitro Activity of Pyridinyl-Thiazole Carboxamides against HUVEC Colony Formation [7]

CompoundSubstituent (R)IC50 (µM) ± SD
3e Phenyl9.0 ± 2.9
3f 2-Fluorophenyl5.4 ± 1.5
3g 3-Fluorophenyl4.8 ± 1.2
3h 4-Fluorophenyl6.2 ± 1.8
3i 3-Chlorophenyl3.5 ± 0.9
3j 4-Chlorophenyl4.1 ± 1.1
3k 3-Methoxyphenyl2.1 ± 0.5
3l 4-Methoxyphenyl3.8 ± 1.0
3m 3-Methylphenyl4.5 ± 1.3
3n 4-Methylphenyl5.7 ± 1.6
Vandetanib (Positive Control)3.2 ± 0.7

Table 2: In Vivo Anti-Tumor Efficacy [1]

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)
Vehicle Control -0
Compound 3k 3058.4
Vandetanib 5062.1

Signaling Pathway

The anti-angiogenic effects of these pyridinyl-thiazole carboxamides are primarily attributed to their inhibition of the VEGF signaling pathway, a critical regulator of endothelial cell proliferation, migration, and survival.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Pyridinyl-Thiazole Carboxamides Inhibitor->VEGFR2 Inhibition

Figure 2: Simplified VEGF signaling pathway and the putative point of inhibition.

Experimental Protocols

The following are detailed protocols for the key assays used to evaluate the anti-angiogenic properties of pyridinyl-thiazole carboxamides.

HUVEC Colony Formation Assay

This assay assesses the ability of a compound to inhibit the proliferation and colony-forming capacity of endothelial cells.[7]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

  • Crystal Violet staining solution

  • Test compounds (pyridinyl-thiazole carboxamides) and vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Culture HUVECs in EGM supplemented with FBS. Harvest cells using Trypsin-EDTA, and seed 500-1000 cells per well in 6-well plates.

  • Compound Treatment: After 24 hours, replace the medium with fresh EGM containing various concentrations of the test compounds or vehicle control.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days, or until visible colonies are formed in the control wells.

  • Fixation and Staining:

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes.

    • Remove the methanol and air dry the plates.

    • Add 1 ml of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Quantification:

    • Gently wash the plates with tap water to remove excess stain and allow them to air dry.

    • Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well.

    • Calculate the percentage of colony formation inhibition relative to the vehicle control.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of the compounds on the migratory ability of endothelial cells.[8][9][10][11]

Materials:

  • HUVECs

  • EGM with low serum (e.g., 1-2% FBS)

  • 6-well plates

  • Sterile 200 µl pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HUVECs in 6-well plates and grow to a confluent monolayer.

  • Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µl pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Replace the medium with low-serum EGM containing the test compounds or vehicle control.

  • Image Acquisition: Immediately capture images of the wound at time 0.

  • Incubation: Incubate the plates at 37°C and 5% CO2.

  • Final Image Acquisition: After a defined period (e.g., 12-24 hours), capture images of the same wound area.

  • Quantification: Measure the width of the wound at multiple points at both time points. Calculate the percentage of wound closure or migration inhibition compared to the vehicle control.

Rat Aortic Ring Assay

This ex vivo assay provides a more physiologically relevant model to study angiogenesis, as it involves the sprouting of new vessels from an intact tissue segment.[12][13][14][15][16]

Materials:

  • Thoracic aortas from rats

  • Serum-free endothelial basal medium (EBM)

  • Collagen or Matrigel

  • 48-well plates

  • Surgical instruments (scissors, forceps)

  • Microscope

Procedure:

  • Aorta Excision: Aseptically dissect the thoracic aorta from a euthanized rat and place it in cold serum-free EBM.

  • Ring Preparation: Carefully remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.

  • Embedding: Place a layer of collagen or Matrigel in each well of a 48-well plate and allow it to solidify. Place one aortic ring on top of the gel.

  • Overlay: Add another layer of the gel over the ring.

  • Compound Treatment: After the top layer has solidified, add EBM containing the test compounds or vehicle control to each well.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 7-14 days.

  • Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope. Quantify the extent of sprouting by measuring the length and number of microvessels.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model that allows for the assessment of angiogenesis in a living organism.[1][17][18][19][20]

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile filter paper or sponges

  • Test compounds and vehicle control

  • Stereomicroscope

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • Window Creation: On day 3-4 of incubation, create a small window in the eggshell to expose the CAM.

  • Compound Application: On day 7-8, place a sterile filter paper disc or a small sponge soaked with the test compound or vehicle control onto the CAM.

  • Incubation: Seal the window and return the eggs to the incubator for another 2-3 days.

  • Observation and Quantification: On day 10-11, open the window and observe the CAM under a stereomicroscope. Count the number of blood vessels converging towards the filter paper/sponge. A reduction in vessel density or vessel growth towards the implant indicates anti-angiogenic activity.

Experimental Workflow Overview

The overall process of identifying and validating novel pyridinyl-thiazole carboxamide angiogenesis inhibitors follows a logical progression from chemical synthesis to in vivo testing.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of Pyridinyl-Thiazole Carboxamide Library Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Colony_Formation HUVEC Colony Formation Assay Characterization->Colony_Formation Migration_Assay Endothelial Cell Migration Assay Colony_Formation->Migration_Assay Aortic_Ring Rat Aortic Ring Assay Migration_Assay->Aortic_Ring CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Aortic_Ring->CAM_Assay Tumor_Model Xenograft Tumor Model CAM_Assay->Tumor_Model SAR Structure-Activity Relationship (SAR) Analysis Tumor_Model->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Figure 3: Overall experimental workflow for the development of pyridinyl-thiazole carboxamide angiogenesis inhibitors.

References

Application Notes and Protocols for 2-(4-Pyridyl)thiazole-4-carboxylic Acid Derivatives in Anti-Tumor Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-(4-Pyridyl)thiazole-4-carboxylic acid" serves as a crucial scaffold in the design and synthesis of novel anti-tumor agents. While the parent compound is primarily a synthetic intermediate, its derivatives, particularly N-substituted carboxamides, have demonstrated significant potential in oncology research. These compounds have been shown to exhibit potent anti-angiogenic and cytotoxic activities through various mechanisms of action, including the disruption of key signaling pathways involved in tumor growth and metastasis. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data associated with these derivatives to facilitate further research and development in this promising area of cancer therapeutics.

Mechanism of Action

Derivatives of this compound have been identified as potent inhibitors of angiogenesis, a critical process for tumor growth and metastasis. One of the primary mechanisms involves the regulation of angiogenesis-related signaling pathways. A notable derivative, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (compound 3k ), has been shown to affect the vascular endothelial growth factor (VEGF) signaling pathway.[1] This interference with VEGF signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are all essential steps in the formation of new blood vessels that supply tumors.

Furthermore, these compounds have been observed to modulate the cellular machinery responsible for cell motility and adhesion. For instance, compound 3k has been found to regulate the distribution of F-actin and the phosphorylation of paxillin (p-Paxillin) in Human Umbilical Vein Endothelial Cells (HUVECs).[1] Paxillin is a key focal adhesion protein, and its phosphorylation is crucial for cell migration. By inhibiting paxillin phosphorylation, these derivatives can impede the metastatic potential of cancer cells.[2]

Another significant anti-tumor mechanism associated with thiazole-containing compounds is the inhibition of tubulin polymerization.[3][4] Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. While direct evidence for 2-(4-pyridyl)thiazole-4-carboxamide derivatives acting as tubulin polymerization inhibitors is still emerging, the broader class of thiazole derivatives has shown significant activity at the colchicine binding site of β-tubulin.[5]

Data Summary

The anti-tumor activity of N-substituted 2-(4-pyridinyl)thiazole carboxamide derivatives has been quantified in various in vitro assays. The following tables summarize the inhibitory concentrations (IC50) and percentage inhibition for a selection of these compounds, highlighting their potential as anti-angiogenic and cytotoxic agents.

CompoundHUVEC Colony Formation Inhibition (%) @ 10 µMHUVEC Migration IC50 (µM)
3f 45.3 ± 3.5> 10
3g 65.7 ± 4.25.8 ± 0.5
3h 48.9 ± 3.8> 10
3k 85.6 ± 5.11.2 ± 0.2
Vandetanib 78.9 ± 4.82.3 ± 0.3
Data sourced from a study on N-substituted 2-(4-pyridinyl)thiazole carboxamides.[1]
Table 1: Anti-angiogenic Activity of 2-(4-Pyridyl)thiazole-4-carboxamide Derivatives
CompoundCancer Cell LineCytotoxicity IC50 (µM)
Derivative 4b SKNMC (Neuroblastoma)15.3 ± 1.12
Derivative 4c SKNMC (Neuroblastoma)10.8 ± 0.08
Derivative 4d Hep-G2 (Hepatocarcinoma)11.6 ± 0.12
Derivative 4f SKNMC (Neuroblastoma)14.1 ± 0.95
Doxorubicin SKNMC (Neuroblastoma)< 1
Doxorubicin Hep-G2 (Hepatocarcinoma)< 1
Data for N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[6]
Table 2: Cytotoxic Activity of 2-(4-Pyridyl)thiazole-4-carboxamide Derivatives against Cancer Cell Lines

Experimental Protocols

General Synthesis of N-Aryl-2-(4-pyridinyl)thiazole-5-carboxamides

A general method for the synthesis of these derivatives involves a multi-step process:

  • Thioamide Formation: The corresponding pyridine nitrile is reacted with an ammonium sulfide solution in a suitable solvent like N,N-dimethylformamide (DMF) at room temperature to yield the respective pyridine thioamide.

  • Thiazole Ring Formation: The pyridine thioamide is then reacted with an appropriate α-halo ketone (e.g., ethyl 2-chloroacetoacetate) in a solvent such as ethanol under reflux to form the ethyl 2-(4-pyridinyl)thiazole-5-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide in a mixture of water and an organic solvent (e.g., ethanol or THF).

  • Amide Coupling: The 2-(4-pyridinyl)thiazole-5-carboxylic acid is then coupled with the desired substituted aniline. This is typically achieved using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).

G cluster_synthesis General Synthesis Workflow PyridineNitrile Pyridine Nitrile Thioamide Pyridine Thioamide PyridineNitrile->Thioamide Ammonium Sulfide, DMF Ester Ethyl 2-(4-pyridinyl)thiazole-5-carboxylate Thioamide->Ester Ethyl 2-chloroacetoacetate, Ethanol, Reflux Acid This compound Ester->Acid NaOH, Ethanol/H2O Amide N-Aryl-2-(4-pyridinyl)thiazole-5-carboxamide Acid->Amide Substituted Aniline, EDCI, DIPEA, DCM

General synthesis of N-Aryl-2-(4-pyridinyl)thiazole-5-carboxamides.
In Vitro Angiogenesis Assays

This assay assesses the anchorage-independent growth of endothelial cells, a characteristic of angiogenic cells.

  • Prepare Base Layer:

    • Melt 1% noble agar and cool to 40°C.

    • Warm 2x cell culture medium to 40°C.

    • Mix equal volumes of the 1% agar and 2x medium to get a 0.5% agar base.

    • Aliquot 1.5 mL of the base mix into each well of a 6-well plate and allow it to solidify at 4°C for 15 minutes.

  • Prepare Top Layer (Cells):

    • Melt 0.7% noble agar and cool to 40°C.

    • Prepare a single-cell suspension of HUVECs in 2x cell culture medium.

    • Mix equal volumes of the 0.7% agar and the HUVEC suspension (e.g., at 2 x 10^4 cells/mL) to get a final concentration of 0.35% agar and 1 x 10^4 cells/mL.

  • Plating and Treatment:

    • Add 1.5 mL of the cell/agar suspension on top of the solidified base layer.

    • Allow the top layer to solidify at room temperature.

    • Add cell culture medium containing the test compounds (e.g., 2-(4-pyridyl)thiazole-4-carboxamide derivatives) or vehicle control to each well.

    • Incubate at 37°C in a humidified incubator with 5% CO2 for 10-14 days, feeding the cells every 2-3 days with fresh medium containing the test compounds.

  • Quantification:

    • Stain the colonies with 0.005% Crystal Violet for at least 1 hour.

    • Count the number of colonies using a microscope.

    • Calculate the percentage of colony formation inhibition relative to the vehicle control.

This assay evaluates the effect of the compounds on endothelial cell migration.

  • Cell Preparation: Culture HUVECs to 80-90% confluency and then serum-starve for 4-6 hours.

  • Assay Setup:

    • Add chemoattractant (e.g., complete medium with 10% FBS) to the lower chamber of a Transwell plate (8 µm pore size).

    • Resuspend serum-starved HUVECs in serum-free medium containing various concentrations of the test compounds or vehicle control.

    • Add the HUVEC suspension to the upper chamber (insert).

  • Incubation: Incubate the plate at 37°C for 4-6 hours.

  • Staining and Quantification:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol and stain with 0.1% crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

    • Calculate the IC50 value for migration inhibition.

Ex Vivo and In Vivo Angiogenesis Assays

This ex vivo assay provides a more complex tissue environment to study angiogenesis.

  • Aorta Preparation:

    • Excise the thoracic aorta from a sacrificed rat under sterile conditions.

    • Remove periaortic fibro-adipose tissue and cut the aorta into 1 mm thick rings.

  • Embedding:

    • Place a layer of Matrigel or collagen gel in each well of a 48-well plate and allow it to polymerize.

    • Place an aortic ring on top of the gel and cover it with another layer of the gel.

  • Treatment and Incubation:

    • Add culture medium containing the test compounds or vehicle control to each well.

    • Incubate at 37°C for 7-9 days.

  • Analysis:

    • Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.

    • Quantify the extent of angiogenesis by measuring the area of microvessel outgrowth.

This in vivo assay uses a developing chick embryo to assess angiogenesis.

  • Egg Preparation:

    • Incubate fertilized chicken eggs for 3 days.

    • Create a small window in the eggshell to expose the CAM.

  • Treatment:

    • Place a sterile filter paper disc or a carrier containing the test compound onto the CAM.

  • Incubation: Seal the window and incubate the eggs for another 2-3 days.

  • Analysis:

    • Observe the CAM for changes in blood vessel formation around the implant.

    • Quantify angiogenesis by counting the number of blood vessel branches in a defined area.

Cytotoxicity Assay

This colorimetric assay measures cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, SKNMC) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow for Anti-Tumor Evaluation cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Assays cluster_mechanism Mechanistic Studies Synthesis Synthesis of Derivatives InVitro In Vitro Screening Synthesis->InVitro ExVivo Ex Vivo Models InVitro->ExVivo Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Models ExVivo->InVivo Colony HUVEC Colony Formation Migration HUVEC Migration Cytotoxicity Cytotoxicity (MTT) AorticRing Rat Aortic Ring CAM CAM Assay VEGFR VEGFR-2 Inhibition Tubulin Tubulin Polymerization Paxillin Paxillin Phosphorylation

Workflow for evaluating 2-(4-pyridyl)thiazole-4-carboxamide derivatives.

Signaling Pathways

The anti-tumor effects of 2-(4-pyridyl)thiazole-4-carboxamide derivatives are linked to the modulation of specific signaling pathways.

VEGF Signaling Pathway in Angiogenesis

The VEGF signaling pathway is a primary target for the anti-angiogenic activity of these compounds. By potentially inhibiting VEGFR-2, these derivatives can block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival eNOS->Survival Paxillin Paxillin FAK->Paxillin pPaxillin p-Paxillin Paxillin->pPaxillin Migration Cell Migration pPaxillin->Migration Compound 2-(4-Pyridyl)thiazole-4- carboxamide Derivative Compound->VEGFR2 Inhibition Compound->pPaxillin Inhibition

Inhibition of the VEGF signaling pathway by 2-(4-pyridyl)thiazole derivatives.
Tubulin Polymerization and Mitotic Arrest

As potential inhibitors of tubulin polymerization, these compounds could disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

G Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Incorrect Formation Apoptosis Apoptosis Metaphase->Apoptosis Compound 2-(4-Pyridyl)thiazole-4- carboxamide Derivative Compound->Tubulin Inhibition of Polymerization

Potential mechanism of tubulin polymerization inhibition.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel anti-tumor agents. Their multifaceted mechanism of action, targeting critical pathways in angiogenesis and cell proliferation, offers a robust strategy for combating cancer. The detailed protocols and data presented herein provide a solid foundation for researchers to further explore and optimize these compounds for clinical applications. Future work should focus on expanding the structure-activity relationship studies, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of lead candidates.

References

Application Notes and Protocols for "2-(4-Pyridyl)thiazole-4-carboxylic acid" in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

"2-(4-Pyridyl)thiazole-4-carboxylic acid" is a versatile heterocyclic building block valuable in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. Its rigid structure, containing both a pyridine and a thiazole moiety, offers unique opportunities for creating compounds with specific three-dimensional arrangements and potential biological activities. The carboxylic acid functionality serves as a key handle for derivatization, most commonly through the formation of amide bonds.

This document provides detailed protocols for the application of "this compound" in amide synthesis, a fundamental transformation in medicinal chemistry and drug development.

Data Presentation: Amide Coupling Reagents

The formation of an amide bond from a carboxylic acid and an amine typically requires a coupling agent to activate the carboxylic acid. The choice of coupling agent can significantly impact reaction efficiency, yield, and racemization (for chiral substrates). Below is a summary of common coupling reagents applicable for the derivatization of "this compound".

Coupling ReagentFull NameTypical ConditionsAdvantagesDisadvantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAmine, DIPEA, DMF, Room TempHigh efficiency, fast reaction rates, low racemization.[1][2]Higher cost, potential for side reactions if not used correctly.
DPPA Diphenylphosphoryl azideAmine, Triethylamine, DMF, 0 °C to Room TempEffective for peptide coupling, minimizes racemization.[3][4][5][6][7]Azide reagent, requires careful handling.
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / HydroxybenzotriazoleAmine, DIPEA or other base, DCM or DMF, 0 °C to Room TempWater-soluble byproducts (for EDC), cost-effective, widely used.[8][9]Can lead to racemization, sometimes requires an additive like HOBt to suppress it.[10]

Experimental Protocols

The following are representative protocols for the synthesis of an amide derivative of "this compound". These methods are based on well-established amide coupling procedures.

Protocol 1: Amide Synthesis using HATU

This protocol describes a general procedure for the coupling of "this compound" with a primary or secondary amine using HATU as the coupling agent.[1][2][11]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a solution of "this compound" (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Synthesis using DPPA

This protocol outlines a method for amide bond formation using Diphenylphosphoryl azide (DPPA), a reagent known for minimizing racemization in peptide synthesis.[3][4][5][6][7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • DPPA (Diphenylphosphoryl azide)

  • Triethylamine (Et₃N)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve "this compound" (1.0 eq) and the amine (1.1 eq) in anhydrous DMF in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the stirred solution.

  • Slowly add DPPA (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with EtOAc.

  • Wash the organic layer with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure amide product.

Visualizations

The following diagrams illustrate the chemical transformation and a general workflow for the synthesis of amides from "this compound."

Amide_Formation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product carboxylic_acid 2-(4-Pyridyl)thiazole- 4-carboxylic acid amide 2-(4-Pyridyl)thiazole- 4-carboxamide carboxylic_acid->amide plus1 + carboxylic_acid->plus1 amine Amine (R-NH2) amine->amide arrow amine->arrow coupling_agent Coupling Agent (e.g., HATU, DPPA) coupling_agent->amide base Base (e.g., DIPEA, Et3N) base->amide solvent Solvent (e.g., DMF) solvent->amide plus1->amine plus2 + arrow->amide

Caption: General scheme for amide synthesis.

Experimental_Workflow start Start: Mix Reactants & Reagents reaction Reaction: Stir at RT start->reaction monitoring Monitoring: TLC / LC-MS reaction->monitoring workup Workup: Aqueous Extraction monitoring->workup Upon Completion purification Purification: Column Chromatography workup->purification analysis Analysis: Spectroscopy purification->analysis end End: Pure Amide Product analysis->end

Caption: Typical experimental workflow.

References

Application Notes and Protocols for 2-(4-Pyridyl)thiazole-4-carboxylic Acid Derivatives in Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(4-Pyridyl)thiazole-4-carboxylic acid and its derivatives as versatile scaffolds for the development of fluorescent and colorimetric sensors. The inherent structural features of this heterocyclic system, combining a metal-coordinating pyridine unit, an electron-rich thiazole ring, and a versatile carboxylic acid handle for further functionalization, make it an attractive candidate for the detection of various analytes, including metal ions and changes in pH.

Principle of Sensing

The sensing mechanism of this compound derivatives typically relies on the modulation of their photophysical properties (fluorescence or color) upon interaction with a target analyte. The core structure possesses both a hydrogen bond donor/acceptor (carboxylic acid) and metal-coordinating sites (pyridine and thiazole nitrogen atoms).

  • Metal Ion Sensing: The pyridine and thiazole nitrogen atoms can act as a chelating unit for various metal ions. Upon coordination, several photophysical processes can be affected, leading to a detectable signal:

    • Chelation-Enhanced Fluorescence (CHEF): Coordination with certain metal ions can restrict intramolecular rotation and other non-radiative decay pathways, leading to a significant increase in fluorescence intensity ("turn-on" sensing).

    • Photoinduced Electron Transfer (PET) Modulation: The pyridine-thiazole system can act as a fluorophore with a nearby receptor (the chelating site). In the free ligand, a PET process might quench the fluorescence. Metal ion binding can inhibit this PET process, resulting in fluorescence enhancement.

    • Internal Charge Transfer (ICT): Metal ion coordination can alter the electron density distribution within the molecule, modifying the ICT character and leading to shifts in the absorption and emission spectra.

  • pH Sensing: The carboxylic acid moiety and the pyridine nitrogen are sensitive to changes in pH. Protonation or deprotonation of these groups can significantly alter the electronic structure of the molecule, leading to changes in its absorption and fluorescence properties. This allows for the development of ratiometric or "on-off" pH sensors.

Potential Applications

Derivatives of this compound can be tailored for a range of sensing applications in research and development:

  • Detection of Biologically Relevant Metal Ions: Sensors for cations such as Zn²⁺, Cu²⁺, and Fe³⁺ are of great interest due to their roles in biological systems. Dysregulation of these ions is associated with various diseases.

  • Environmental Monitoring: Detection of toxic heavy metal ions like Hg²⁺, Pb²⁺, and Cd²⁺ in environmental samples is crucial for public health.

  • Cellular Imaging: By modifying the core structure to enhance cell permeability and target specific organelles, these derivatives could be used as fluorescent probes for monitoring intracellular ion concentrations or pH changes.

  • High-Throughput Screening: The potential for strong fluorescence or distinct color changes makes these compounds suitable for developing assays in high-throughput screening formats for drug discovery.

Summarized Quantitative Data

As specific data for this compound derivatives are not extensively available, the following table presents representative data from analogous thiazole- and pyridine-based fluorescent sensors to illustrate typical performance characteristics.

Sensor Derivative (Analogous System)AnalyteLinear Range (µM)Limit of Detection (LOD) (µM)Signaling MechanismReference (Analogous System)
Thiazolothiazole-based probeCu²⁺0 - 100.30Fluorescence Quenching[Improving the sensing ability of thiazolothiazole derivatives towards metal ions]
Thiazolothiazole-based probeFe³⁺0 - 120.29Fluorescence Quenching[Improving the sensing ability of thiazolothiazole derivatives towards metal ions]
Benzothiazole-based probeZn²⁺0 - 2 equiv.0.0236Fluorescence "Turn-on"[1]
Pyridine-based sensorCr²⁺, Co²⁺, Cu²⁺--Fluorescence Modulation[2]
C-SNARF-4 (Carboxylic acid derivative)pH5.6 - 7.6-Ratiometric Fluorescence[3]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a generic this compound ester derivative and its application in fluorescent metal ion sensing.

Protocol 1: Synthesis of a Generic Ester Derivative (e.g., Ethyl 2-(4-pyridyl)thiazole-4-carboxylate)

This protocol describes a general method for the esterification of the parent acid, which can improve cell permeability and modify photophysical properties.

Materials:

  • This compound

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in an excess of absolute ethanol.

  • Acid Catalyst/Chlorinating Agent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Alternatively, a few drops of concentrated sulfuric acid can be used as a catalyst.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in dichloromethane (DCM) and carefully add saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure ester derivative.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Fluorescent Metal Ion Sensing

This protocol outlines the steps for evaluating the sensing properties of a this compound derivative towards a panel of metal ions.

Materials:

  • Stock solution of the sensor derivative (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water or acetonitrile), including Zn²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Spectrofluorometer and UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the sensor in the desired buffer. For example, dilute the 1 mM stock solution to a final concentration of 10 µM in 10 mM HEPES buffer (pH 7.4). The final solvent composition should be kept constant for all measurements (e.g., 1% DMSO in buffer).

  • Selectivity Study:

    • To a series of cuvettes containing the sensor solution, add a specific amount (e.g., 2-10 equivalents) of each metal ion stock solution.

    • Record the fluorescence emission spectrum of each solution after a short incubation period (e.g., 5 minutes) at room temperature. The excitation wavelength should be determined from the absorption maximum of the sensor.

    • Observe any changes in fluorescence intensity or wavelength. A significant change in the presence of a particular metal ion indicates selectivity.

  • Titration Experiment:

    • For the metal ion that showed a selective response, perform a titration experiment.

    • To a cuvette containing the sensor solution, incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the linear range and binding stoichiometry (using a Job's plot).

  • Determination of the Limit of Detection (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (sensor solution without the analyte) and k is the slope of the linear calibration curve.

  • Competition Experiment:

    • To a solution of the sensor and the target metal ion, add an excess of other potentially interfering metal ions.

    • Record the fluorescence spectrum to determine if the presence of other ions affects the sensing of the target analyte.

Visualizations

Signaling Pathway for a "Turn-On" Fluorescent Sensor

G cluster_process Process Sensor_Free Free Sensor (Fluorescence Quenched) Binding Chelation Sensor_Bound Sensor-Metal Complex (Fluorescence 'On') PET_Inhibited PET Inhibition Sensor_Bound->PET_Inhibited Blocks Quenching Pathway Metal_Ion Metal Ion Binding->Sensor_Bound Conformational Rigidity

Caption: Proposed signaling pathway for a "turn-on" fluorescent sensor based on metal ion chelation.

Experimental Workflow for Sensor Evaluation

G cluster_synthesis Synthesis & Preparation cluster_screening Screening cluster_analysis Data Analysis Synthesis Synthesize Derivative Stock_Solution Prepare Sensor Stock Synthesis->Stock_Solution Selectivity Selectivity Test (Panel of Metal Ions) Stock_Solution->Selectivity Titration Fluorescence Titration Selectivity->Titration Identified Hit(s) LOD Calculate LOD Titration->LOD Competition Competition Assay Titration->Competition Mechanism Elucidate Mechanism LOD->Mechanism Competition->Mechanism

Caption: General experimental workflow for the evaluation of a new fluorescent sensor derivative.

Logical Relationship for Colorimetric Sensing

G Sensor Sensor Solution (Initial Color) Complex Sensor-Analyte Complex (New Color) Sensor->Complex + Analyte Analyte Target Analyte ICT Change in ICT Complex->ICT causes Visual Naked-Eye Detection ICT->Visual

Caption: Logical flow for a colorimetric sensor based on a change in Internal Charge Transfer (ICT).

References

Application Notes and Protocols for CO2 Capture Using Metal-Organic Frameworks with Pyridyl-Imidazole-Carboxyl Multifunctional Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable chemical functionalities make them promising candidates for a variety of applications, including gas storage and separation. This document provides detailed application notes and protocols for the use of MOFs functionalized with pyridyl-imidazole-carboxyl multifunctional ligands for the selective capture of carbon dioxide (CO₂).

The presence of multiple functional groups on the organic ligand, such as pyridyl, imidazole, and carboxyl groups, can enhance the CO₂ capture performance of MOFs. The nitrogen atoms in the pyridyl and imidazole moieties can act as Lewis basic sites, which can interact favorably with the acidic CO₂ molecules. The carboxyl groups, in addition to coordinating with the metal centers to form the framework, can also contribute to the overall polarity of the pores, further enhancing CO₂ affinity.

A notable example of such a material is the manganese-based MOF, [Mn(CIP)₂] (where HCIP = 4-(4-carboxylphenyl)-2,6-di(4-imidazol-1-yl)phenyl)pyridine), which has demonstrated excellent selective CO₂ absorption over nitrogen (N₂) and methane (CH₄).[1] This document will provide generalized protocols for the synthesis, characterization, and CO₂ capture evaluation of such MOFs, based on established methodologies in the field.

Data Presentation

The following table summarizes the CO₂ capture performance of a representative MOF with a pyridyl-imidazole-carboxyl multifunctional ligand, [Mn(CIP)₂].

PropertyValueConditionsReference
CO₂/N₂ Selectivity 117273 K, 1 bar (calculated using IAST for a 15:85 CO₂/N₂ mixture)[1]
CO₂/CH₄ Selectivity 8.0273 K, 1 bar (calculated using IAST for a 50:50 CO₂/CH₄ mixture)[1]

IAST: Ideal Adsorbed Solution Theory

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on common practices for the synthesis and evaluation of MOFs for CO₂ capture. For specific MOFs, such as [Mn(CIP)₂], the optimal conditions may vary and should be determined empirically or by consulting the primary literature if available.

Synthesis of a Representative Pyridyl-Imidazole-Carboxyl MOF (Solvothermal Method)

This protocol describes a general solvothermal synthesis of a manganese-based MOF using a pyridyl-imidazole-carboxyl ligand.

Materials:

  • Manganese(II) salt (e.g., Mn(NO₃)₂·4H₂O)

  • Pyridyl-imidazole-carboxyl ligand (e.g., 4-(4-carboxylphenyl)-2,6-di(4-imidazol-1-yl)phenyl)pyridine - HCIP)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the manganese(II) salt and the pyridyl-imidazole-carboxyl ligand in DMF. The molar ratio of metal to ligand should be optimized, but a 1:2 ratio can be a good starting point.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 120-160 °C) and maintain this temperature for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and residual solvent.

  • Dry the product under vacuum at an elevated temperature (e.g., 80-120 °C) to obtain the activated MOF.

Physicochemical Characterization of the MOF

To ensure the successful synthesis of the desired MOF and to understand its properties, a series of characterization techniques should be employed.

a) Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystalline phase and purity of the synthesized MOF.

  • Procedure:

    • Grind a small amount of the dried MOF sample into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

    • Compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction data or with patterns of known phases to confirm the structure and purity.

b) Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF and to identify the temperature at which guest molecules are removed.

  • Procedure:

    • Place a small amount of the MOF sample (5-10 mg) in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).

    • Record the weight loss as a function of temperature. The resulting curve will show the decomposition temperature of the framework and any weight loss associated with the removal of solvent molecules.

c) Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the surface area and pore volume of the MOF, which are crucial for gas adsorption applications.

  • Procedure:

    • Activate the MOF sample by heating it under vacuum to remove any guest molecules from the pores. The activation temperature should be determined from the TGA data.

    • Perform a nitrogen adsorption-desorption isotherm measurement at 77 K using a surface area and porosimetry analyzer.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3. The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to 1.

d) Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the MOF structure and to confirm the coordination of the carboxylate groups to the metal centers.

  • Procedure:

    • Mix a small amount of the MOF sample with potassium bromide (KBr) and press it into a pellet.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Analyze the spectrum to identify characteristic peaks for the pyridyl, imidazole, and carboxylate groups.

CO₂ Adsorption Measurements

This protocol describes the measurement of CO₂ adsorption isotherms to evaluate the performance of the MOF for CO₂ capture.

Materials and Equipment:

  • Activated MOF sample

  • Volumetric or gravimetric gas adsorption analyzer

  • High-purity CO₂, N₂, and CH₄ gases

  • Thermostatic bath to control the temperature

Procedure:

  • Sample Activation: Place a known amount of the MOF sample in the sample tube of the gas adsorption analyzer. Activate the sample in situ by heating under a high vacuum to a temperature determined from the TGA analysis to ensure the pores are free of guest molecules.

  • Isotherm Measurement:

    • Cool or heat the sample to the desired adsorption temperature (e.g., 273 K or 298 K) using a thermostatic bath.

    • Introduce a known amount of CO₂ gas into the sample tube in a stepwise manner.

    • Allow the system to equilibrate at each pressure point and record the amount of CO₂ adsorbed.

    • Continue this process until the desired pressure (e.g., 1 bar) is reached.

    • To assess selectivity, repeat the isotherm measurements for N₂ and CH₄ under the same conditions.

  • Data Analysis:

    • Plot the amount of gas adsorbed (e.g., in cm³/g or mmol/g) as a function of pressure to obtain the adsorption isotherm.

    • The selectivity of CO₂ over other gases (N₂ or CH₄) can be calculated from the single-component isotherms using the Ideal Adsorbed Solution Theory (IAST).

Regeneration of the MOF

The ability to regenerate the MOF after CO₂ capture is crucial for its practical application.

Procedure:

  • After a CO₂ adsorption experiment, the MOF can be regenerated by:

    • Thermal Swing Adsorption (TSA): Heating the MOF under a vacuum or an inert gas flow to a temperature sufficient to desorb the captured CO₂. The regeneration temperature should be high enough for efficient desorption but below the decomposition temperature of the MOF.

    • Pressure Swing Adsorption (PSA): Reducing the pressure in the system to desorb the CO₂. This is often done at the same temperature as the adsorption process.

  • To assess the stability and reusability of the MOF, perform multiple cycles of CO₂ adsorption and regeneration and measure the CO₂ uptake capacity in each cycle. A minimal loss in capacity after several cycles indicates good stability.

Visualizations

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_evaluation CO2 Capture Evaluation Metal_Salt Metal Salt (e.g., Mn(II)) Mix Mixing Metal_Salt->Mix Ligand Pyridyl-Imidazole-Carboxyl Ligand Ligand->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Solvothermal Solvothermal Reaction Mix->Solvothermal Crystals MOF Crystals Solvothermal->Crystals PXRD PXRD Crystals->PXRD TGA TGA Crystals->TGA BET BET Analysis Crystals->BET FTIR FTIR Crystals->FTIR Activation Activation Crystals->Activation Adsorption CO2 Adsorption Measurement Activation->Adsorption Regeneration Regeneration Adsorption->Regeneration Performance Performance Assessment Adsorption->Performance Regeneration->Adsorption Cycling

Caption: Experimental workflow for the synthesis, characterization, and evaluation of MOFs.

CO2_Capture_Mechanism cluster_mof MOF Pore Metal_Center Metal Center Pyridyl Pyridyl Group (Lewis Base) Imidazole Imidazole Group (Lewis Base) Carboxyl Carboxylate Group CO2 CO2 Molecule (Lewis Acid) CO2->Metal_Center Coordination CO2->Pyridyl Lewis Acid-Base Interaction CO2->Imidazole Lewis Acid-Base Interaction CO2->Carboxyl Dipole-Quadrupole Interaction

Caption: Potential interactions between a CO₂ molecule and the functional groups within the MOF pore.

References

Application Notes and Protocols: Utilizing Thiazole Derivatives as COX Inhibitors for Cancer Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are pivotal in the progression of various cancers. Overexpression of COX-2 is linked to increased tumor growth, angiogenesis, and metastasis, making it a prime target for cancer therapy and chemoprevention. Thiazole derivatives have emerged as a promising class of compounds that exhibit potent and selective inhibition of COX-2. This document provides detailed application notes and experimental protocols for utilizing thiazole derivatives as COX inhibitors in cancer screening assays. The protocols outlined below cover the synthesis of representative thiazole derivatives, in vitro COX inhibition assays, and cytotoxicity screening against cancer cell lines.

Data Presentation: COX Inhibitory and Anticancer Activities of Thiazole Derivatives

The following tables summarize the quantitative data for various thiazole derivatives, showcasing their potential as COX inhibitors and anticancer agents. This data is compiled from multiple research findings to provide a comparative overview.[1][2][3][4][5][6]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Thiazole Derivatives

Compound IDDerivative ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)Reference Compound
TD-1 Diphenylthiazole>1000.25>400Celecoxib
TD-2 Thiazole Carboxamide0.2390.1911.25Celecoxib
TD-3 Pyrazolyl-thiazole>1000.08>1250Celecoxib
TD-4 2-(Trimethoxyphenyl)thiazole15.20.12126.7Celecoxib
Celecoxib Pyrazole7.60.04190-

Table 2: Anticancer Activity of Selected Thiazole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference Compound (IC₅₀, µM)
TD-1 MCF-7 (Breast)6.25Doxorubicin (0.8)
TD-1 HT-29 (Colon)5.215-Fluorouracil (4.5)
TD-2 COLO205 (Colon)30.795-Fluorouracil (5.2)
TD-2 B16F1 (Melanoma)74.15Doxorubicin (1.2)
TD-3 A549 (Lung)1.64Cisplatin (3.1)
TD-3 MCF-7 (Breast)0.73Doxorubicin (0.8)
TD-4 HepG2 (Liver)2.96Doxorubicin (0.9)

Experimental Protocols

General Synthesis Protocol for 2,4-Diphenylthiazole Derivatives (Representative Example)

This protocol describes a general method for the synthesis of 2,4-diphenylthiazole derivatives, a common scaffold for COX inhibition.

Materials:

  • Substituted phenacyl bromide

  • Substituted thiobenzamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the substituted phenacyl bromide (1.0 eq) and the corresponding substituted thiobenzamide (1.1 eq) in absolute ethanol.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,4-diphenylthiazole derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro COX-1/COX-2 Inhibition Assay Protocol

This protocol outlines a fluorometric assay to determine the IC₅₀ values of thiazole derivatives against human recombinant COX-1 and COX-2 enzymes.[7][8][9][10]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Thiazole derivative stock solutions (in DMSO)

  • Celecoxib (reference inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare the substrate solution (arachidonic acid) in ethanol and then dilute with assay buffer.

    • Prepare a solution of the fluorometric probe in DMSO.

    • Prepare serial dilutions of the thiazole derivatives and celecoxib in DMSO.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • 150 µL of Assay Buffer

      • 10 µL of Heme

      • 10 µL of either COX-1 or COX-2 enzyme solution.

    • For inhibitor wells, add 10 µL of the diluted thiazole derivative or celecoxib.

    • For control wells (100% activity), add 10 µL of DMSO.

    • For blank wells, add assay buffer instead of the enzyme.

  • Incubation:

    • Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

    • Immediately place the plate in a fluorometric microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25 °C.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the thiazole derivative relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT Cytotoxicity Assay Protocol for Cancer Screening

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of thiazole derivatives on cancer cell lines and determine their IC₅₀ values.[1][11][12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Thiazole derivative stock solutions (in DMSO)

  • 96-well clear microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole derivatives in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37 °C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of thiazole derivatives as COX inhibitors for cancer screening.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Proliferation Cell Proliferation & Survival Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Metastasis Metastasis Prostaglandins->Metastasis Apoptosis Apoptosis Prostaglandins->Apoptosis Thiazole_Derivative Thiazole Derivative (COX-2 Inhibitor) Thiazole_Derivative->COX2 Inhibition

Caption: COX-2 signaling pathway in cancer and the inhibitory action of thiazole derivatives.

Experimental_Workflow Start Start: Design & Synthesize Thiazole Derivatives COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay Determine_IC50_COX Determine IC₅₀ & Selectivity Index COX_Assay->Determine_IC50_COX Cytotoxicity_Assay Anticancer Screening (e.g., MTT Assay) Determine_IC50_COX->Cytotoxicity_Assay Select potent & selective compounds Determine_IC50_Cancer Determine IC₅₀ against Cancer Cell Lines Cytotoxicity_Assay->Determine_IC50_Cancer Lead_Identification Lead Compound Identification & Optimization Determine_IC50_Cancer->Lead_Identification End End Lead_Identification->End

Caption: Workflow for screening thiazole derivatives as COX inhibitors for cancer therapy.

References

Application Notes and Protocols: Thiazole Complexes as Catalysts for Pyrazole-4-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazole-4-carbonitrile derivatives utilizing thiazole-based metal complexes as efficient catalysts. The information is based on the successful development of Fe(III), Pd(II), and Cu(II) complexes derived from a novel thiazole derivative, with a particular focus on the superior catalytic activity of the Pd(II) complex.[1][2][3][4]

The synthesis of pyrazole-4-carbonitriles is achieved through a facile one-pot, three-component reaction of aromatic aldehydes, malononitrile, and phenylhydrazine.[1][2] The use of a square-planar Pd(II) thiazole complex (designated as MATYPd) under ultrasonic irradiation has been shown to be a highly efficient, green, and rapid method, affording excellent product yields in short reaction times.[1][2][3][4]

Overview of the Catalytic System

A series of novel thiazole-based metal complexes have been synthesized and evaluated for their catalytic efficacy in the synthesis of pyrazole-4-carbonitrile derivatives. Among the synthesized Fe(III), Pd(II), and Cu(II) complexes, the Pd(II) complex (MATYPd) exhibited the most potent catalytic activity.[1][2] This protocol offers significant advantages, including mild reaction conditions, the use of water as a green solvent, high product yields, and catalyst reusability.[1][4]

Key Features of the Pd(II)-Thiazole Catalyzed Synthesis:

  • High Efficiency: Achieves product yields of up to 97%.[1][2]

  • Rapid Reactions: Reaction times are as short as 20 minutes under ultrasonic irradiation.[1][2]

  • Green Chemistry: Utilizes water as a solvent, minimizing the use of hazardous organic solvents.[1][4]

  • Catalyst Reusability: The MATYPd catalyst can be recovered and reused for at least four consecutive cycles without a significant loss in its catalytic activity.[1][4]

  • Mild Conditions: The reaction proceeds efficiently at 80°C under ultrasonic irradiation (20 kHz frequency, 40 W power).[1]

Data Presentation

The catalytic activity of the Pd(II)-thiazole complex (MATYPd) was evaluated in the synthesis of a series of pyrazole-4-carbonitrile derivatives (4a-o) from various aromatic aldehydes. The results are summarized in the table below.

Table 1: Synthesis of Pyrazole-4-Carbonitrile Derivatives (4a-o) using MATYPd Catalyst [1]

ProductAr-group of AldehydeTime (min)Yield (%)Melting Point (°C)
4a C₆H₅2097141–143
4b 4-OCH₃C₆H₄2095107–109
4c 2-OCH₃C₆H₄2590131–133
4d 4-ClC₆H₄2096178–180
4e 2-ClC₆H₄2592160–162
4f 4-BrC₆H₄2094185–187
4g 2-BrC₆H₄2590169–171
4h 4-FC₆H₄2093155–157
4i 4-NO₂C₆H₄3088210–212
4j 2-NO₂C₆H₄3085165–167
4k 3-NO₂C₆H₄3087190–192
4l 4-N(CH₃)₂C₆H₄2591201–203
4m 4-OH, 3-OCH₃C₆H₄2589175–177
4n 2-OH C₁₀H₆3086220–222
4o C₄H₃S (Thiophene)2590148–150

Experimental Protocols

Synthesis of the Pd(II)-Thiazole Catalyst (MATYPd)

The synthesis of the thiazole ligand (MATY) and its subsequent complexation with Pd(II) is a prerequisite for the catalytic reaction.

Protocol 3.1.1: Synthesis of the Thiazole Ligand (MATY) Detailed synthesis of the thiazole ligand is subject to the specific starting materials outlined in the source literature and is not fully detailed here. The general procedure involves the reaction of precursor molecules to form the thiazole-derivative ligand.

Protocol 3.1.2: Synthesis of the MATYPd Complex [2]

  • Dissolve the thiazole derivative ligand (MATY) in ethanol.

  • Add an equimolar amount of an ethanolic solution of Palladium(II) acetate ([Pd(OAc)₂]).

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with ethanol, and dry under vacuum.

General Protocol for the Synthesis of Pyrazole-4-Carbonitrile Derivatives (4a-o)[1]

This protocol describes the one-pot, three-component synthesis of pyrazole-4-carbonitriles using the MATYPd catalyst under ultrasonic irradiation.

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Add the MATYPd catalyst (0.02 mol %).

  • Add 30 mL of deionized water to the mixture.

  • Stir the mixture at room temperature (25°C) for a few minutes to ensure homogeneity.

  • Place the flask in an ultrasonic bath operating at a frequency of 20 kHz and a power of 40 W.

  • Heat the reaction mixture to 80°C and maintain it under ultrasonic irradiation for the time specified in Table 1 (typically 20-30 minutes).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid product and the catalyst.

  • Wash the solid with water.

  • The catalyst can be recovered from the filter for reuse.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazole-4-carbonitrile derivative.

Visualizations

Experimental Workflow

experimental_workflow reagents Aromatic Aldehyde Malononitrile Phenylhydrazine mixing Mixing & Stirring (25°C) reagents->mixing catalyst MATYPd Catalyst (0.02 mol%) catalyst->mixing solvent H₂O (30 mL) solvent->mixing ultrasound Ultrasonic Irradiation (20 kHz, 40 W, 80°C) mixing->ultrasound reaction One-Pot Reaction (20-30 min) ultrasound->reaction workup Cooling & Filtration reaction->workup product Pyrazole-4-carbonitrile Product workup->product catalyst_recovery Catalyst Recovery & Reuse workup->catalyst_recovery

Caption: Workflow for the catalytic synthesis of pyrazole-4-carbonitriles.

Proposed Catalytic Cycle

catalytic_cycle cluster_legend Proposed Steps catalyst_active Pd(II) Catalyst (MATYPd) intermediate_A Knoevenagel Adduct (Ar-CH=C(CN)₂) catalyst_active->intermediate_A 1 aldehyde Ar-CHO aldehyde->intermediate_A malononitrile CH₂(CN)₂ malononitrile->intermediate_A phenylhydrazine PhNHNH₂ intermediate_B Michael Adduct phenylhydrazine->intermediate_B intermediate_A->intermediate_B 2 intermediate_C Cyclized Intermediate intermediate_B->intermediate_C 3 product Pyrazole-4-carbonitrile intermediate_C->product 4 product->catalyst_active Catalyst Regeneration 1 1. Knoevenagel Condensation 2 2. Michael Addition 3 3. Intramolecular Cyclization 4 4. Dehydrogenation/Aromatization

References

Troubleshooting & Optimization

Optimizing Synthesis of 2-(4-Pyridyl)thiazole-4-carboxylic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of "2-(4-Pyridyl)thiazole-4-carboxylic acid." This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a two-step process: the Hantzsch thiazole synthesis to form an ester intermediate, followed by hydrolysis to the final carboxylic acid.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(4-Pyridyl)thiazole-4-carboxylate

Q1: My reaction yield for the Hantzsch synthesis is consistently low. What are the most common causes?

A1: Low yields in the Hantzsch synthesis are a frequent challenge and can often be attributed to several factors.[1] Key areas to investigate include:

  • Purity of Reactants: Impurities in either the pyridine-4-carbothioamide or the ethyl bromopyruvate can lead to unwanted side reactions, consuming starting materials and complicating purification. Ensure the purity of your starting materials before commencing the reaction.

  • Reaction Conditions: Suboptimal temperature and reaction time can significantly impact yield. Prolonged heating, for instance, may lead to the decomposition of the product.[1]

  • Solvent Choice: The polarity and boiling point of the solvent are crucial for reaction rate and yield. While ethanol is commonly used, it may not be the optimal choice for all substrates.[1]

  • Presence of Water: The presence of water can be detrimental in some cases; therefore, using anhydrous solvents is often recommended.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of byproducts is a common reason for reduced yields. In the Hantzsch synthesis of this particular compound, potential side reactions include:

  • Formation of an oxazole derivative: This can occur if the amide oxygen of pyridine-4-carbothioamide acts as the nucleophile instead of the sulfur.

  • Self-condensation of ethyl bromopyruvate: This can lead to the formation of various dimeric and polymeric byproducts.

  • Decomposition of pyridine-4-carbothioamide: Thioamides can be unstable, especially under harsh acidic or basic conditions.

Q3: How can I improve the conversion of my starting materials?

A3: To drive the reaction to completion, consider the following optimization strategies:

  • Catalysis: The use of a catalyst, such as a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid), can accelerate the reaction.[1]

  • Microwave or Ultrasound Irradiation: These non-conventional energy sources can significantly shorten reaction times and often lead to higher yields compared to conventional heating.[1]

  • Solvent Screening: Perform small-scale experiments with a variety of solvents (e.g., ethanol, methanol, DMF, acetic acid) to identify the optimal medium for your reaction.

Step 2: Hydrolysis of Ethyl 2-(4-Pyridyl)thiazole-4-carboxylate

Q4: The hydrolysis of my ester intermediate is not going to completion. How can I improve the yield of the carboxylic acid?

A4: Incomplete hydrolysis is a common issue. To improve the conversion:

  • Choice of Base: Sodium hydroxide is commonly used, but other bases like potassium hydroxide or lithium hydroxide can be tested. The concentration of the base is also a critical parameter.

  • Reaction Temperature: Increasing the temperature will generally increase the rate of hydrolysis. However, be cautious of potential side reactions or degradation at higher temperatures.

  • Solvent System: A mixture of an organic solvent (like ethanol or THF) and water is typically used to ensure the solubility of the ester. The ratio of the organic solvent to water can be optimized.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by TLC.

Q5: I am having difficulty purifying the final product, this compound. What purification strategies are recommended?

A5: The purification of the final product can be challenging due to its polarity.

  • Precipitation and Filtration: After hydrolysis, the carboxylic acid can often be precipitated by acidifying the reaction mixture with an acid like hydrochloric acid. The resulting solid can then be collected by filtration.

  • Recrystallization: If the purity of the filtered product is not satisfactory, recrystallization from a suitable solvent or solvent mixture can be employed.

  • Column Chromatography: While challenging due to the polarity of the compound, column chromatography using a polar stationary phase (like silica gel) and a polar eluent system can be used for purification.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of the Hantzsch synthesis of ethyl 2-(4-pyridyl)thiazole-4-carboxylate. Please note that these are representative data from related syntheses and should be used as a starting point for optimization.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux5Moderate
MethanolReflux6Moderate
Acetic AcidReflux4Higher
DMF1003Good

Table 2: Effect of Temperature on Reaction Yield in Ethanol

Temperature (°C)Reaction Time (h)Yield (%)
Room Temperature24Low
5012Moderate
Reflux (approx. 78)5Good

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-Pyridyl)thiazole-4-carboxylate

This protocol is a general procedure based on the Hantzsch thiazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-4-carbothioamide (1 equivalent) in a suitable solvent (e.g., absolute ethanol, 10 mL per gram of thioamide).

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 2-(4-Pyridyl)thiazole-4-carboxylate to this compound

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(4-pyridyl)thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Acidify the remaining aqueous solution to a pH of approximately 4-5 with dilute hydrochloric acid. A precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting process.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis Reactants Pyridine-4-carbothioamide + Ethyl Bromopyruvate Reaction Reflux in Solvent (e.g., Ethanol) Reactants->Reaction Crude_Ester Crude Ethyl 2-(4-Pyridyl)thiazole-4-carboxylate Reaction->Crude_Ester Purification1 Purification (Recrystallization/Chromatography) Crude_Ester->Purification1 Pure_Ester Pure Ethyl Ester Purification1->Pure_Ester Pure_Ester2 Pure Ethyl Ester Hydrolysis Base Hydrolysis (e.g., NaOH, EtOH/H2O, Reflux) Pure_Ester2->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product

Caption: General two-step synthesis workflow.

Troubleshooting_Yield cluster_investigate Investigation cluster_solutions Potential Solutions Start Low Yield Observed Check_Purity Check Reactant Purity Start->Check_Purity Analyze_Side_Products Analyze TLC for Side Products Start->Analyze_Side_Products Review_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Review_Conditions Purify_Reactants Purify/Use High-Purity Starting Materials Check_Purity->Purify_Reactants Optimize_Conditions Systematically Optimize Conditions (Solvent, Temp.) Analyze_Side_Products->Optimize_Conditions Review_Conditions->Optimize_Conditions Add_Catalyst Introduce Catalyst (Lewis or Brønsted Acid) Review_Conditions->Add_Catalyst Change_Method Consider Microwave or Ultrasound Review_Conditions->Change_Method

Caption: Troubleshooting decision tree for low yield.

References

Addressing solubility issues of "2-(4-Pyridyl)thiazole-4-carboxylic acid" in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "2-(4-Pyridyl)thiazole-4-carboxylic acid" in organic solvents.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My "this compound" is not dissolving in my chosen organic solvent. What should I do first?

A1: First, verify the purity of your compound and the anhydrous nature of your organic solvent, as impurities and water can significantly impact solubility. If the issue persists, it is likely due to the inherent low solubility of the compound in that specific solvent. We recommend consulting the solubility data of analogous compounds. For instance, a similar compound, 2-(4-Pyridyl)-4-methyl-thiazole-5-carboxylic acid, shows some solubility in polar aprotic solvents. This suggests that solvents like DMSO and DMF are good starting points. If you are using a less polar solvent, consider switching to one of these.

Q2: I am observing precipitation of my compound from a solution that was initially clear. What is causing this?

A2: This phenomenon, known as precipitation, can occur due to several factors:

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of your compound, causing it to crash out of solution. Ensure your experimental setup maintains a consistent temperature.

  • Solvent Evaporation: If the solvent evaporates, the concentration of your compound will increase, potentially exceeding its solubility limit. Keep your containers tightly sealed.

  • Change in pH: If your solution is exposed to acidic or basic contaminants, it could alter the ionization state of the carboxylic acid and pyridyl groups, thereby affecting solubility.

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable. This can happen if the compound was dissolved at a higher temperature and then cooled.

To resolve this, try gently warming the solution while stirring. If precipitation persists, you may need to add a small amount of a co-solvent in which the compound is more soluble (see Q4) or filter the solution to remove the precipitate and work with the saturated supernatant.

Q3: Can I improve the solubility of "this compound" by adjusting the pH?

A3: Yes, pH adjustment can be a very effective strategy. "this compound" is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridyl) functional groups.

  • In acidic conditions: The pyridyl nitrogen can be protonated, forming a more soluble pyridinium salt.

  • In basic conditions: The carboxylic acid group can be deprotonated to form a carboxylate salt, which is also typically more soluble.

You can add a small amount of a suitable acid (e.g., HCl in an organic solvent) or base (e.g., NaOH or a non-nucleophilic organic base like triethylamine) to your solution. It is crucial to perform this in a controlled manner and monitor the pH if possible.

Q4: What are co-solvents, and how can they help with solubility?

A4: Co-solvents are a mixture of solvents used to increase the solubility of a solute. For "this compound," which has both polar and non-polar regions, a co-solvent system can be highly effective. For example, if your compound has limited solubility in ethanol, you could try a mixture of ethanol and a small percentage of a stronger solvent like DMSO or DMF. This can disrupt the crystal lattice of the solid and create a more favorable solvation environment. When preparing stock solutions for biological assays, it is common to dissolve the compound in 100% DMSO and then dilute it into an aqueous buffer.

Frequently Asked Questions (FAQs)

Q: What is the expected solubility of "this compound" in common organic solvents?

For a structurally similar compound, 2-(4-Pyridyl)-4-methyl-thiazole-5-carboxylic acid, the following solubility data has been reported:

SolventSolubility (mg/mL)
DMF2.5
DMSO2.5
DMSO:PBS (pH 7.2) (1:1)0.5

This data is for an analogous compound and should be used as a guideline only.

Q: Are there any recommended handling and storage conditions to maintain the integrity of the compound?

A: Yes, it is recommended to store "this compound" in a cool, dry place, away from strong oxidizing agents, strong acids, and strong bases. The container should be tightly sealed to prevent moisture absorption and contamination.

Q: Can I use heat to dissolve the compound?

A: Gentle heating can be used to aid dissolution. However, be aware that the compound has a high melting point of >300 °C, indicating high thermal stability of the solid form. When heating solutions, be cautious of potential degradation over extended periods, especially in the presence of reactive solvents or impurities. Always perform initial stability tests if you plan to heat solutions for a prolonged time.

Q: How can I prepare a stock solution for my biological assays?

A: A common practice for poorly soluble compounds is to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous cell culture medium or buffer. It is important to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of "this compound" to a series of vials, each containing a known volume of the desired organic solvent (e.g., DMSO, DMF, methanol, ethanol, acetonitrile). The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid material.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to accurately determine the solubility.

Protocol 2: Enhancing Solubility via pH Adjustment

This protocol provides a general procedure for investigating the effect of pH on the solubility of "this compound."

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Buffer Preparation: Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Measurement: a. Add a small, known volume of the stock solution to each buffer. b. Follow the shake-flask method (Protocol 1) to determine the solubility at each pH. c. Alternatively, for a quicker assessment, you can use a kinetic solubility approach where you observe for precipitation after adding the stock solution to the buffers.

  • Analysis: Plot the determined solubility as a function of pH to identify the optimal pH range for dissolution.

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method can be used to create a more soluble, amorphous form of the compound.

  • Component Selection: Choose a suitable polymer carrier (e.g., PVP, HPMC) that is soluble in the same solvent as your compound.

  • Dissolution: Dissolve both "this compound" and the polymer carrier in a common volatile organic solvent (e.g., methanol or a mixture of solvents).

  • Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator or by spray-drying. The fast evaporation traps the compound in an amorphous state within the polymer matrix.

  • Drying: Further dry the resulting solid under vacuum to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the solid dispersion using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Solubility Testing: Determine the solubility of the amorphous solid dispersion using the shake-flask method (Protocol 1) and compare it to the crystalline form.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Poor Solubility of 'this compound' solubility_check Determine Equilibrium Solubility (Shake-Flask Method) start->solubility_check Quantify the problem ph_adjustment pH Adjustment (Acid/Base Addition) solubility_check->ph_adjustment If ionizable co_solvent Co-solvent System solubility_check->co_solvent For quick enhancement solid_dispersion Amorphous Solid Dispersion solubility_check->solid_dispersion For significant enhancement end Enhanced Solubility & Successful Experiment ph_adjustment->end co_solvent->end solid_dispersion->end

Caption: A logical workflow for addressing solubility issues.

shake_flask_method prep 1. Preparation Add excess compound to solvent equil 2. Equilibration Agitate for 24-48h at constant temp. prep->equil sep 3. Phase Separation Centrifuge or let settle equil->sep samp 4. Sampling Withdraw clear supernatant sep->samp quant 5. Quantification Analyze concentration (e.g., HPLC) samp->quant

Caption: The Shake-Flask Method for solubility determination.

solubility_enhancement_pathways cluster_methods Enhancement Strategies cluster_mechanisms Mechanisms of Action start Poorly Soluble Compound ph pH Adjustment start->ph cosolvent Co-solvency start->cosolvent asd Amorphous Solid Dispersion start->asd salt Salt Formation (Increased Polarity) ph->salt solvation Improved Solvation Environment cosolvent->solvation lattice Disruption of Crystal Lattice asd->lattice end Enhanced Solubility salt->end solvation->end lattice->end

Caption: Signaling pathways for solubility enhancement.

Technical Support Center: Purification of Pyridyl-Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyridyl-thiazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of pyridyl-thiazole carboxylic acids challenging?

A1: The purification of pyridyl-thiazole carboxylic acids can be complex due to their unique physicochemical properties. These molecules possess both a basic pyridine ring and an acidic carboxylic acid group, leading to zwitterionic character at certain pH values. This can result in high polarity, low solubility in common organic solvents, and a tendency to streak during chromatography.

Q2: What are the most common impurities in crude pyridyl-thiazole carboxylic acid samples?

A2: Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential byproducts could arise from incomplete cyclization or side reactions involving the pyridine or thiazole rings.

Q3: How can I effectively remove water from my sample before or after purification?

A3: Water can be a persistent impurity. For solid samples, drying under high vacuum, with gentle heating if the compound is thermally stable, is effective. For solutions in organic solvents, drying over anhydrous sodium sulfate or magnesium sulfate is a standard procedure. If water is trapped in the crystal lattice, co-evaporation with a low-boiling point solvent that forms an azeotrope with water, such as toluene, can be beneficial.

Q4: My pyridyl-thiazole carboxylic acid is poorly soluble in most common organic solvents. How can I perform column chromatography?

A4: Poor solubility is a common challenge. You can try dissolving your compound in a small amount of a more polar solvent like DMSO or methanol and adsorbing it onto silica gel before loading it onto the column. Alternatively, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures), is often a better choice for highly polar compounds.

Q5: What analytical techniques are best for assessing the purity of my purified pyridyl-thiazole carboxylic acid?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of these compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like formic acid or trifluoroacetic acid is a good starting point. Purity can be determined by the peak area percentage of the main component. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can reveal the presence of impurities.

Troubleshooting Guides

Problem 1: Low recovery after acid-base extraction.
Potential Cause Recommended Solution(s)
Incorrect pH The pH of the aqueous phase is critical. To extract the carboxylic acid into the aqueous layer as its salt, the pH should be at least 2-3 units above the pKa of the carboxylic acid. To recover the acid into an organic layer, the pH should be at least 2-3 units below the pKa. Use a pH meter for accurate adjustments.
Emulsion formation Emulsions can form at the interface of the aqueous and organic layers, trapping the product. To break up emulsions, you can add brine (saturated NaCl solution), gently swirl the separatory funnel, or filter the mixture through a pad of celite.
Precipitation of the compound If the compound precipitates during extraction, it may be due to insufficient solubility of the salt or the protonated form. Try using a larger volume of solvent or a different solvent system.
Problem 2: Streaking or poor separation during silica gel column chromatography.
Potential Cause Recommended Solution(s)
Strong interaction with silica The polar carboxylic acid and basic pyridine can interact strongly with the acidic silica gel, causing streaking. Add a small amount of a polar solvent with acidic or basic properties to the eluent to improve peak shape. For example, adding 0.5-2% acetic acid or formic acid to the mobile phase can help by keeping the carboxylic acid protonated. Alternatively, adding a small amount of triethylamine can help if the basicity of the pyridine is the main issue.
Inappropriate solvent system The chosen eluent may not be optimal. A gradient elution from a less polar to a more polar solvent system is recommended. For highly polar compounds, a mobile phase like dichloromethane/methanol with a small amount of acetic acid or ammonia can be effective.
Compound degradation on silica Some sensitive compounds may degrade on acidic silica gel. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine. Reversed-phase chromatography is often a better alternative.
Problem 3: Difficulty in achieving crystallization.
Potential Cause Recommended Solution(s)
Solution is not supersaturated The concentration of the compound in the solvent may be too low. Slowly evaporate the solvent to increase the concentration. Alternatively, add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) to induce precipitation.
High purity of the compound Very pure compounds can sometimes be difficult to crystallize due to a lack of nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the compound.
"Oiling out" instead of crystallization The compound may be separating as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Poor solvent choice The chosen solvent may not be suitable. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents can sometimes provide the desired solubility properties.

Quantitative Data Summary

The following tables provide some example data for the purification and analysis of pyridyl-thiazole carboxylic acids. Note that yields and purity are highly dependent on the specific compound, the nature of the impurities, and the experimental conditions.

Table 1: Example Yields from Purification by Precipitation

CompoundPurification StepReported Yield
Thiazole-4-carboxylic acidPrecipitation by pH adjustment to 2 after synthesis94.5%[1]
Thiazole-4-carboxylic acidPrecipitation by pH adjustment to 2 after synthesis71%[1]
Thiazole-4-carboxylic acidPrecipitation by pH adjustment to ~2 after synthesis85.5%[1]
Thiazole-4-carboxylic acidPrecipitation by pH adjustment to 2 after synthesis65%[1]

Table 2: Performance of an HPLC Method for a Pyridyl-Thiazole Derivative

ParameterResult
Linearity Range1–100 µmol/L in plasma[2]
Intra-day Accuracy92.74% to 105.57%[2]
Inter-day Accuracy95.43% to 115.73%[2]
Intra-day Precision (%CV)2.48% to 6.99%[2]
Inter-day Precision (%CV)0.84% to 6.98%[2]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution : Dissolve the crude pyridyl-thiazole carboxylic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification : Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as 5% sodium bicarbonate.

  • Extraction : Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The pyridyl-thiazole carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separation : Drain the lower aqueous layer into a clean flask.

  • Re-extraction : Add a fresh portion of the basic solution to the organic layer and repeat the extraction to ensure all the acidic product is removed. Combine the aqueous extracts.

  • Wash : Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification : Cool the aqueous layer in an ice bath and acidify it by slowly adding a dilute acid (e.g., 1M HCl) until the pH is approximately 2-3. The pyridyl-thiazole carboxylic acid should precipitate out of the solution.

  • Isolation : Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. If the product does not precipitate, extract the acidified aqueous layer with a fresh portion of organic solvent, dry the organic layer with a drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

Protocol 2: Purification by Reversed-Phase Column Chromatography
  • Sample Preparation : Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol or DMSO. If solubility is low, the sample can be adsorbed onto a small amount of C18 silica.

  • Column and Mobile Phase : Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Adding an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial for obtaining sharp peaks.

  • Elution : Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent (gradient elution).

  • Fraction Collection : Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvents under reduced pressure. If a non-volatile buffer was used, an additional desalting step may be necessary.

Protocol 3: Purification by Recrystallization
  • Solvent Selection : Choose a solvent or solvent mixture in which the pyridyl-thiazole carboxylic acid is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for polar compounds include ethanol, methanol, water, or mixtures of these.

  • Dissolution : In a flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.

  • Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling : Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying : Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow start Crude Pyridyl-Thiazole Carboxylic Acid is_solid Is the compound solid? start->is_solid acid_base Acid-Base Extraction is_solid->acid_base Yes chromatography Column Chromatography is_solid->chromatography No / Soluble purity_check Check Purity (HPLC, NMR) acid_base->purity_check chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity OK further_purification Further Purification Needed purity_check->further_purification Impure further_purification->chromatography further_purification->recrystallization

Caption: General purification workflow for pyridyl-thiazole carboxylic acids.

Acid_Base_Extraction start Dissolve crude product in organic solvent add_base Extract with aqueous base (e.g., NaHCO3) start->add_base separate_layers Separate Layers add_base->separate_layers aqueous_layer Aqueous Layer (contains carboxylate salt) separate_layers->aqueous_layer Aqueous organic_layer Organic Layer (contains neutral/basic impurities) separate_layers->organic_layer Organic acidify Acidify aqueous layer with dilute acid (e.g., HCl) aqueous_layer->acidify isolate Isolate Product acidify->isolate filter Filter Precipitate isolate->filter Precipitate forms extract Extract with organic solvent isolate->extract No precipitate end Pure Carboxylic Acid filter->end extract->end

Caption: Detailed workflow for purification by acid-base extraction.

Chromatography_Troubleshooting start Column Chromatography Issue issue What is the problem? start->issue streaking Streaking/ Tailing Peaks issue->streaking Streaking no_retention Compound in Solvent Front issue->no_retention No Retention low_recovery Low Recovery issue->low_recovery Low Recovery solution_streaking1 Add acid/base modifier to eluent (e.g., 1% AcOH) streaking->solution_streaking1 solution_streaking2 Use reversed-phase chromatography streaking->solution_streaking2 solution_no_retention Switch to reversed-phase or HILIC chromatography no_retention->solution_no_retention solution_low_recovery Use a less active stationary phase (e.g., alumina) low_recovery->solution_low_recovery

Caption: Troubleshooting guide for column chromatography issues.

Zwitterion_Concept low_ph Low pH (Acidic) Py-Th-COOH Cationic Form (Soluble in Aqueous Acid) isoelectric_point Isoelectric Point (pI) Py+-Th-COO- Zwitterionic Form (Low Solubility) low_ph->isoelectric_point Increase pH high_ph High pH (Basic) Py-Th-COO- Anionic Form (Soluble in Aqueous Base) isoelectric_point->high_ph Increase pH

Caption: Impact of pH on the ionization state of pyridyl-thiazole carboxylic acids.

References

Minimizing side reactions in the synthesis of thiazole carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of thiazole carboxamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazole carboxamide derivatives?

A1: The Hantzsch thiazole synthesis is a widely employed and versatile method for the preparation of the thiazole ring, which is a core component of thiazole carboxamide derivatives. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole-5-carboxamides, a common starting material for many derivatives, an α-halo-β-ketoester is often reacted with thiourea.

Q2: What are the key starting materials for the Hantzsch synthesis of 2-amino-5-carboxamide thiazoles?

A2: The key precursors are typically:

  • An α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate).

  • Thiourea or a substituted thiourea derivative.

  • An amine for the final amidation step to form the carboxamide.

Q3: What are the typical reaction conditions for the Hantzsch synthesis of thiazoles?

A3: The reaction conditions can vary depending on the specific substrates and desired product. Generally, the reaction is carried out in a polar solvent such as ethanol or dimethylformamide (DMF). The reaction temperature can range from room temperature to reflux, and the reaction time can vary from a few hours to overnight. The use of a base, such as sodium acetate or pyridine, is often employed to facilitate the reaction.

Q4: My reaction is not proceeding to completion. What are some common reasons for low conversion?

A4: Low conversion in thiazole synthesis can be attributed to several factors:

  • Purity of reactants: Impurities in the α-haloketone or thioamide can lead to side reactions and inhibit the desired transformation.

  • Inadequate temperature: Some sterically hindered substrates may require higher temperatures or longer reaction times to achieve full conversion.

  • Improper solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.

  • Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Thiazole Carboxamide

Q: I am obtaining a low yield of my target thiazole carboxamide derivative. What are the potential causes and how can I optimize the reaction?

A: Low yields are a common issue in multi-step organic syntheses. Here are some potential causes and troubleshooting steps:

  • Cause 1: Incomplete Cyclization (Hantzsch Reaction)

    • Troubleshooting:

      • Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

      • Prolong Reaction Time: Extend the reaction time to allow for complete conversion of the starting materials.

      • Change Solvent: Experiment with different solvents to improve the solubility of your reactants. Ethanol, DMF, and acetic acid are common choices.

      • Add a Catalyst: In some cases, a catalytic amount of a weak base like sodium acetate can facilitate the cyclization.

  • Cause 2: Poor Amide Coupling

    • Troubleshooting:

      • Optimize Coupling Reagents: If you are forming the carboxamide from a thiazole carboxylic acid and an amine, experiment with different coupling agents (e.g., EDC/HOBt, HATU, DCC).

      • Control Temperature: Amide coupling reactions are often sensitive to temperature. Running the reaction at 0°C or room temperature can minimize side reactions.

      • Use a Base: The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often necessary to neutralize the acid formed during the reaction.

  • Cause 3: Product Degradation

    • Troubleshooting:

      • Milder Reaction Conditions: If your product is sensitive to heat or acidic/basic conditions, explore milder reaction protocols.

      • Inert Atmosphere: For air-sensitive compounds, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What are the likely side reactions and how can I minimize them?

A: The formation of byproducts is a frequent challenge. Here are some common side reactions and strategies to mitigate them:

  • Side Reaction 1: Dimerization/Polymerization of Thioamide

    • Mechanism: Thioamides, especially in the presence of heat or acid, can self-condense or polymerize.

    • Minimization Strategies:

      • Slow Addition: Add the thioamide slowly to the reaction mixture containing the α-haloketone to maintain a low concentration of the thioamide.

      • Controlled Temperature: Avoid excessive heating, as higher temperatures can promote polymerization.

      • Use of Fresh Reagents: Use freshly purified thioamide to minimize the presence of impurities that can initiate polymerization.

  • Side Reaction 2: Formation of Isomeric Products

    • Mechanism: If an unsymmetrical α-haloketone is used, reaction with a substituted thiourea can potentially lead to the formation of regioisomers.

    • Minimization Strategies:

      • Choice of Starting Materials: When possible, use symmetrical reactants to avoid the formation of isomers.

      • Careful Control of Reaction Conditions: The regioselectivity of the Hantzsch synthesis can sometimes be influenced by the solvent and temperature.

  • Side Reaction 3: Hydrolysis of the Carboxamide

    • Mechanism: The carboxamide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water.

    • Minimization Strategies:

      • Anhydrous Conditions: Use dry solvents and reagents to minimize water content in the reaction mixture.

      • Neutral Work-up: During the work-up procedure, use neutral or mildly acidic/basic washes to avoid hydrolysis of the product.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of 2-amino-4-phenylthiazole, a common precursor for thiazole carboxamide derivatives, synthesized via the Hantzsch reaction of phenacyl bromide and thiourea.

EntrySolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
1EthanolNoneReflux385Fictionalized Data
2DMFNone100292Fictionalized Data
3Acetic AcidNone1101.588Fictionalized Data
4EthanolSodium AcetateReflux290Fictionalized Data
5DMFPyridine100295Fictionalized Data

Note: The data in this table is illustrative and intended to demonstrate the format. Actual yields will vary depending on the specific substrates and experimental setup.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a typical Hantzsch synthesis for a key thiazole intermediate.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Sodium acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

  • Add sodium acetate (1.1 eq) to the solution and stir until it dissolves.

  • Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 2: Synthesis of a Thiazole Carboxamide Derivative

This protocol describes the amidation of a thiazole carboxylic acid.

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (from Protocol 1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric acid (HCl)

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

Step A: Hydrolysis of the Ester

  • Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in a mixture of THF and water.

  • Add LiOH (2.0 eq) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1N HCl to pH 3-4 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-amino-4-methylthiazole-5-carboxylic acid.

Step B: Amide Coupling

  • Suspend 2-amino-4-methylthiazole-5-carboxylic acid (1.0 eq) in DCM.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thiazole carboxamide derivative.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the c-Met and COX-2 signaling pathways, which are often targeted by thiazole carboxamide derivatives in drug development.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Metastasis mTOR->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: The c-Met signaling pathway initiated by HGF binding.

COX2_Signaling_Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Releases PLA2->Membrane Acts on COX2 COX-2 AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerase Inflammation Inflammation Pain, Fever PGE2->Inflammation

Caption: The COX-2 pathway leading to prostaglandin synthesis.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for thiazole carboxamide synthesis and a logical approach to troubleshooting common issues.

Experimental_Workflow Start Start Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Purify1 Purification of Thiazole Intermediate Hantzsch->Purify1 Hydrolysis Ester Hydrolysis Purify1->Hydrolysis Amide Amide Coupling Hydrolysis->Amide Purify2 Final Product Purification Amide->Purify2 Characterize Characterization (NMR, MS, etc.) Purify2->Characterize End End Characterize->End

Caption: A general experimental workflow for thiazole carboxamide synthesis.

Caption: A decision tree for troubleshooting low yields in synthesis.

Technical Support Center: Stability of MOFs Derived from 2-(4-Pyridyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the stability of Metal-Organic Frameworks (MOFs) derived from the ligand 2-(4-Pyridyl)thiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of MOFs derived from this compound?

A1: The stability of these MOFs is primarily influenced by the strength of the metal-ligand bonds, the choice of the metal ion, the reaction conditions during synthesis, and the presence of guest molecules or solvents within the pores.[1][2] The inherent properties of the this compound ligand, such as its rigidity and the presence of both nitrogen and oxygen donor atoms, also play a crucial role.

Q2: Which metal ions are likely to form the most stable MOFs with this ligand?

A2: High-valent metal ions such as Zr(IV), Hf(IV), and Cr(III) are known to form highly stable MOFs with carboxylate-based ligands due to the formation of strong metal-oxygen bonds.[2][3] For N-donor ligands like the pyridyl group, divalent metal ions such as Zn(II) and Cu(II) can also form stable frameworks, though their stability might be more sensitive to the synthetic conditions and solvent environment.[4][5][6][7][8]

Q3: How does the solvent used during synthesis affect the stability of the final MOF product?

A3: The synthesis solvent can influence the crystallinity, morphology, and phase of the resulting MOF. Protic solvents may compete with the ligand for coordination to the metal center, potentially leading to lower stability. Aprotic solvents like N,N-dimethylformamide (DMF) are commonly used, but residual solvent molecules in the pores can sometimes be removed with difficulty and their presence can affect the framework's stability upon activation.[9]

Q4: What is "activation" and how does it impact MOF stability?

A4: Activation is the process of removing solvent molecules from the pores of the MOF after synthesis to make the internal surface area accessible for applications. This is typically achieved by solvent exchange followed by heating under vacuum.[10] The activation process is critical; if not performed carefully, it can lead to the collapse of the framework, especially for more flexible MOFs. The thermal stability of the MOF determines the maximum temperature that can be used for activation.

Q5: Can the stability of a synthesized MOF be improved after its initial formation?

A5: Yes, post-synthetic modification (PSM) is a powerful strategy to enhance MOF stability. This can involve introducing functional groups to the organic linkers or metal nodes that can cross-link the framework, increase hydrophobicity, or protect the coordination bonds from hydrolysis.[2]

Troubleshooting Guides

Issue 1: Low Crystallinity or Amorphous Product
Potential Cause Troubleshooting Step Rationale
Incorrect solvent system Screen different solvents or solvent mixtures (e.g., DMF, DEF, DMAc, ethanol).The solubility of the ligand and metal salt, as well as the solvent's coordination ability, significantly impacts crystal growth.
Suboptimal reaction temperature Vary the solvothermal reaction temperature in increments of 10-20 °C.Temperature controls the kinetics of nucleation and crystal growth. Too high or too low a temperature can lead to amorphous products or multiple phases.
Inappropriate pH of the reaction mixture Add modulators like benzoic acid, acetic acid, or HCl to control the deprotonation of the carboxylic acid.Modulators can compete with the ligand for coordination, slowing down the crystallization process and leading to higher quality crystals.[11]
Incorrect metal-to-ligand ratio Systematically vary the molar ratio of the metal salt to the this compound ligand.The stoichiometry of the reactants is crucial for the formation of the desired crystalline phase.
Issue 2: Poor Thermal Stability
Potential Cause Troubleshooting Step Rationale
Weak metal-ligand bonds Consider using higher-valent metal ions like Zr(IV) or Cr(III) if compatible with the desired application.Stronger coordination bonds lead to higher thermal decomposition temperatures.[2][3]
Flexible framework structure Introduce a secondary, more rigid linker (co-ligand) into the synthesis.A more rigid framework can better withstand thermal stress.
Presence of volatile guest molecules Ensure complete activation of the MOF to remove residual solvent molecules.Trapped solvent molecules can lower the decomposition temperature of the framework.
Ligand decomposition Characterize the thermal stability of the free this compound ligand using TGA.The decomposition temperature of the ligand itself sets an upper limit for the thermal stability of the MOF.
Issue 3: Instability in Aqueous or Organic Solvents
Potential Cause Troubleshooting Step Rationale
Hydrolysis of metal-ligand bonds Increase the hydrophobicity of the framework by incorporating hydrophobic functional groups via post-synthetic modification.A hydrophobic environment can prevent water molecules from accessing and attacking the coordination bonds.[2]
Ligand displacement by solvent molecules For applications in specific solvents, choose a MOF that is synthesized in a similar or less coordinating solvent.Solvents with strong coordinating ability can displace the organic linkers and cause framework collapse.
Framework collapse upon solvent removal Use a gentler activation procedure, such as supercritical CO2 drying, after solvent exchange.This can prevent the collapse of the porous structure due to capillary forces during solvent evaporation.

Data Presentation

Table 1: Comparison of Thermal Stability of MOFs with N-Heterocyclic Carboxylate Ligands (Analogous Systems)

MOFMetal IonLigandDecomposition Temperature (°C)Reference
MOF-AZn(II)3-nitro-4-(pyridine-4-yl)benzoic acid> 364[4]
MOF-BMn(II)1H-benzimidazole-5,6-dicarboxylic acid~ 400[9]
MOF-CZn(II)Pyridine-2,6-dicarboxylic acid~ 350-400[6]
MOF-DCd(II)2,2'-bipyridine-4,4'-dicarboxylic acid~ 300-350[12]

Note: Data presented is for MOFs with ligands structurally related to this compound. The actual stability of MOFs derived from the target ligand may vary.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the activated MOF sample in an alumina or platinum TGA pan.

  • Instrument Setup:

    • Purge gas: Nitrogen or Argon (flow rate: 20-50 mL/min).

    • Temperature program:

      • Hold at 30 °C for 30 minutes to stabilize.

      • Ramp from 30 °C to 800 °C at a heating rate of 5-10 °C/min.[13][14]

  • Data Analysis:

    • Identify the temperature at which significant weight loss occurs, indicating the decomposition of the framework.

    • The initial weight loss at lower temperatures (typically below 150 °C) corresponds to the removal of residual solvent or adsorbed water.[15]

Protocol 2: Assessment of Chemical Stability using Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Suspend approximately 20 mg of the as-synthesized MOF in 10 mL of the desired solvent (e.g., water, methanol, acidic/basic solutions of varying pH) in a sealed vial.

  • Incubation: Keep the suspension at room temperature or a specific application-relevant temperature for a defined period (e.g., 24 hours, 48 hours, 1 week).

  • Sample Recovery: After the incubation period, centrifuge the mixture to collect the solid. Wash the solid with a suitable solvent (e.g., ethanol or acetone) to remove the test solvent and dry it under vacuum at a mild temperature (e.g., 60-80 °C).

  • PXRD Analysis:

    • Record the PXRD pattern of the treated MOF sample.

    • Compare the obtained pattern with the PXRD pattern of the as-synthesized, untreated MOF.

    • A significant change in the peak positions or the appearance of an amorphous background indicates framework degradation.[16][17]

Mandatory Visualization

Troubleshooting_MOF_Stability start Instability Observed (Low Crystallinity, Poor Thermal/Chemical Stability) check_synthesis Review Synthesis Protocol start->check_synthesis check_activation Evaluate Activation Procedure start->check_activation synthesis_params Vary Synthesis Parameters: - Solvent - Temperature - Modulator - Metal:Ligand Ratio check_synthesis->synthesis_params activation_params Modify Activation: - Solvent Exchange - Temperature Program - Supercritical CO2 Drying check_activation->activation_params characterize_initial Characterize As-Synthesized MOF (PXRD, TGA) synthesis_params->characterize_initial Synthesize & characterize_activated Characterize Activated MOF (PXRD, TGA, N2 Sorption) activation_params->characterize_activated Activate & psm Consider Post-Synthetic Modification (PSM) characterize_initial->psm If stable but needs improvement characterize_activated->psm If stable but needs improvement stable_mof Stable MOF Achieved characterize_activated->stable_mof If stability criteria met psm_options PSM Strategies: - Introduce hydrophobic groups - Cross-linking psm->psm_options psm_options->characterize_activated Modify &

Caption: Troubleshooting workflow for improving MOF stability.

Hypothetical_Signaling_Pathway mof_drug MOF loaded with Pyridyl-Thiazole Drug drug_release Drug Release mof_drug->drug_release cancer_cell Cancer Cell drug_release->cancer_cell parp1 PARP1 Inhibition cancer_cell->parp1 Drug interacts with dna_damage DNA Damage cancer_cell->dna_damage Drug induces apoptosis Apoptosis parp1->apoptosis Leads to dna_damage->apoptosis Triggers cell_death Cell Death apoptosis->cell_death

Caption: Hypothetical signaling pathway for a pyridyl-thiazole drug.

References

Technical Support Center: Enhancing Palladium(II) Catalysis with Phenylthiazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the catalytic activity of palladium(II) catalysts featuring phenylthiazole ligands.

Troubleshooting Guides

This section addresses common issues encountered during experiments, offering potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low or No Catalytic Activity

Question: My cross-coupling reaction shows very low conversion or fails to proceed entirely. What are the common causes and how can I resolve this?

Answer: Low or no catalytic activity is a frequent challenge that can stem from several factors. A systematic approach is crucial for diagnosis.

Possible CauseRecommended SolutionRationale
Inactive Catalyst Ensure the palladium precursor and ligand are fresh and have been stored under appropriate inert conditions. Consider using a more stable, pre-formed palladium(II)-phenylthiazole precatalyst.[1]Palladium catalysts, especially Pd(0) species formed in situ, can be sensitive to air and moisture, leading to decomposition. Precatalysts are often more stable and ensure a reliable generation of the active catalytic species.[2][3]
Catalyst Inhibition The nitrogen or sulfur atom of the thiazole ring (or other functional groups on the substrate) may coordinate too strongly to the palladium center, inhibiting the catalytic cycle.[1][4] Screen a panel of phenylthiazole ligands with varying electronic and steric properties.[4][5]Ligand modification can modulate the electronic properties and steric environment of the palladium center, preventing inhibitory coordination and facilitating the key steps of oxidative addition and reductive elimination.[5][6]
Inefficient Precatalyst Activation If using a Pd(II) precursor, the reduction to the active Pd(0) species may be inefficient under the current conditions.Add a reducing agent or ensure the reaction conditions (e.g., presence of a phosphine ligand, solvent) are suitable for the reduction of Pd(II) to Pd(0).[7] Some phosphine ligands can aid in the reduction of Pd(II) precursors.[3]
Inappropriate Base or Solvent The choice of base and solvent is critical and highly substrate-dependent.[1][8]Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, THF, DMF) to find the optimal combination for your specific substrates.[1][9] The base is crucial for the transmetalation step in Suzuki couplings, while the solvent affects substrate solubility and catalyst stability.[1][10]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black, and the catalytic activity ceases. What is causing this, and how can I prevent it?

Answer: The formation of a black precipitate, commonly known as "palladium black," indicates the agglomeration of the palladium catalyst into an inactive metallic state.[1]

Possible CauseRecommended SolutionRationale
High Reaction Temperature Gradually lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[11]Finding the minimum temperature required for efficient catalysis can prolong the catalyst's lifetime.
Oxygen Contamination Ensure the reaction is performed under strictly anaerobic conditions.[12] Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[10][13]Oxygen can oxidize the active Pd(0) species, leading to decomposition and the formation of inactive palladium oxides or palladium black.[11]
Unstable Catalytic Species The monoligated Pd(0) species, while highly active, can be unstable.Use a higher ligand-to-palladium ratio or employ bulky phenylthiazole ligands. Consider using a more robust precatalyst that slowly releases the active species.[2][12]
Substrate-Induced Decomposition Certain functional groups on the substrates may promote catalyst decomposition.If suspected, perform control experiments without the problematic substrate to confirm. Modify the substrate if possible or screen different ligand systems that may offer better stability.

Issue 3: Formation of Significant Side Products

Question: My reaction yields a mixture of products, including homocoupled and dehalogenated byproducts. How can I improve the selectivity for my desired cross-coupled product?

Answer: Side reactions compete with the desired catalytic cycle, consuming starting materials and reducing the yield.[1]

Side ProductPossible CauseRecommended Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[12]
Protodeboronation Presence of water or acidic protons, especially with unstable heteroaryl boronic acids.[2]Use anhydrous solvents and reagents.[12] Employ a non-hydroxide base like K₃PO₄ or CsF. For particularly unstable boronic acids, using a precatalyst that allows for very fast coupling at low temperatures can outcompete the decomposition pathway.[2]
Dehalogenation The base or impurities in the reaction mixture can cause the replacement of the halogen with a hydrogen atom.[1]Screen different bases. A weaker base or a different cation might mitigate this side reaction. Ensure high purity of all reagents.

Frequently Asked Questions (FAQs)

Q1: How do phenylthiazole ligands enhance the catalytic activity of Palladium(II)? A1: Phenylthiazole ligands are a class of N,S- or N,C-chelating ligands that can enhance the catalytic activity of palladium(II) centers in several ways. The thiazole nitrogen is more basic than pyridine, which can influence the electronic properties of the palladium center.[14] Their structure can be easily modified to tune both steric and electronic effects, which helps to stabilize the active catalytic species, prevent catalyst deactivation, and facilitate crucial steps in the catalytic cycle like oxidative addition and reductive elimination.[5][6][14]

Q2: What are the key parameters to consider when optimizing a cross-coupling reaction with a Pd(II)-phenylthiazole catalyst? A2: The most critical parameters to screen for optimization are the choice of the specific phenylthiazole ligand, the palladium precursor (or precatalyst), the base, the solvent, the reaction temperature, and the catalyst loading.[1] The interplay between these factors is complex and often substrate-dependent, necessitating a systematic screening approach for optimal results.

Q3: How do I choose the right phenylthiazole ligand for my reaction? A3: The choice of ligand is crucial. For sterically hindered substrates, bulky, electron-rich ligands are often effective as they can promote the formation of the active monoligated Pd(0) complex and facilitate reductive elimination.[4][6] For electron-deficient substrates, a different electronic profile might be required. It is recommended to screen a small library of phenylthiazole ligands with varied substituents on both the phenyl and thiazole rings to identify the optimal choice empirically.

Q4: What are the common side reactions in Suzuki-Miyaura coupling, and how can they be minimized? A4: The most common side reactions are protodeboronation (hydrolysis of the boronic acid), homocoupling of the boronic acid, and dehalogenation of the aryl halide.[1] To minimize these:

  • Protodeboronation: Use anhydrous conditions and non-hydroxide bases like K₃PO₄.[2][12]

  • Homocoupling: Ensure the reaction is strictly anaerobic by thoroughly degassing reagents.[12]

  • Dehalogenation: Screen different bases and ensure high reagent purity.[1]

Q5: How can I synthesize a Palladium(II)-phenylthiazole complex? A5: A general method involves reacting the desired phenylthiazole ligand with a palladium(II) salt, such as bis(benzonitrile)palladium(II) dichloride (PdCl₂(PhCN)₂) or sodium tetrachloropalladate(II) (Na₂[PdCl₄]), in a suitable solvent like chloroform or ethanol.[15][16][17] The mixture is typically stirred, sometimes with heating, to allow for complex formation, followed by filtration and recrystallization to obtain the purified product.[15][16][18]

Data Presentation

Table 1: Comparison of Catalyst Systems in Suzuki-Miyaura Coupling

This table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura coupling reactions involving thiazole or benzothiazole substrates, providing a comparative overview based on literature data.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄5-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acidK₂CO₃Toluene/H₂O1001285
Custom Phenylthiazole-Pd(II)4-Bromotoluene4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane90892
Custom Phenylthiazole-Pd(II)4-Iodoanisole3-Fluorophenylboronic acidK₃PO₄DMF110678
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME801865

(Data compiled and adapted from literature sources for illustrative comparison).[9][19]

Table 2: Functional Group Tolerance for a Phenylthiazole-Pd(II) Catalyst

This table illustrates the compatibility of a specific phenylthiazole-palladium(II) catalyst with various functional groups in a Suzuki-Miyaura cross-coupling reaction.

EntryAryl Halide Substituent (Functional Group)Yield (%)
14-Acetyl (-COCH₃)95
24-Formyl (-CHO)88
34-Cyano (-CN)92
44-Nitro (-NO₂)75
54-Methoxy (-OCH₃)98
64-(Trifluoromethyl) (-CF₃)85
73-Amino (-NH₂)80
82-Methyl (-CH₃)91

(Yields are illustrative, based on typical catalyst performance with functionalized substrates).[14]

Experimental Protocols

Protocol 1: Synthesis of a Palladium(II)-Phenylthiazole Dichloride Complex

This protocol describes a general procedure for the synthesis of a [Pd(L)₂Cl₂] type complex.

  • Preparation: In a round-bottom flask, dissolve the 2-amino-4-phenylthiazole derivative ligand (2.0 mmol) in chloroform (25 mL). In a separate flask, dissolve bis(benzonitrile)palladium(II) dichloride (PdCl₂(PhCN)₂) (1.0 mmol) in chloroform (20 mL).[15]

  • Reaction: Add the ligand solution dropwise to the stirred palladium salt solution at room temperature.[15]

  • Reflux: Heat the resulting mixture to reflux and maintain for 4 hours. A precipitate should form during this time.[15]

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration.

  • Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the final product under vacuum.

  • Characterization: Characterize the complex using techniques such as ¹H NMR, IR spectroscopy, and elemental analysis.[16][17]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for performing a Suzuki-Miyaura reaction using a Pd(II)-phenylthiazole catalyst.

  • Assembly: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the Pd(II)-phenylthiazole catalyst (1-5 mol%).[13][19]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[13]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.[9][10]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.[13]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[19]

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams illustrate key catalytic pathways and experimental workflows.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L-R' Transmetal->PdII_R_R1 Waste X-B(OH)₂ + Base-H⁺ Transmetal->Waste RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' Product RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Ar1BOH2 Ar'-B(OH)₂ (Boronic Acid) Ar1BOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Reaction Yield start Low or No Yield Observed check_conditions Are reaction conditions strictly anaerobic? start->check_conditions degas Degas solvents/reagents. Maintain inert atmosphere. check_conditions->degas No check_catalyst Is catalyst active? (e.g., Pd black formation) check_conditions->check_catalyst Yes degas->check_catalyst lower_temp Lower reaction temperature. Use fresh catalyst/ligand. check_catalyst->lower_temp No (Decomposition) screen_base Screen alternative bases (K₂CO₃, Cs₂CO₃, K₃PO₄) check_catalyst->screen_base Yes (No Decomposition) lower_temp->screen_base screen_solvent Screen alternative solvents (Toluene, Dioxane, DMF) screen_base->screen_solvent screen_ligand Screen alternative ligands (Vary sterics/electronics) end Re-evaluate Substrate Reactivity screen_ligand->end screen_solvent->screen_ligand

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification p1 Dry glassware (Schlenk flask) p2 Add solid reagents: Aryl Halide, Coupling Partner, Base, Catalyst/Ligand p1->p2 p3 Purge vessel with inert gas (e.g., Argon) p2->p3 r1 Add degassed solvent(s) via syringe p3->r1 r2 Heat to specified temperature with vigorous stirring r1->r2 r3 Monitor reaction progress (TLC, GC-MS, LC-MS) r2->r3 w1 Cool to room temperature r3->w1 w2 Quench reaction (if needed) & perform aqueous extraction w1->w2 w3 Dry organic layer (e.g., Na₂SO₄) and concentrate w2->w3 w4 Purify by column chromatography w3->w4 end end w4->end Characterize Product (NMR, MS, etc.)

References

Technical Support Center: Synthesis and Purification of 2-(4-Pyridyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-(4-Pyridyl)thiazole-4-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis and purification of this compound in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield of Crude Product

Q: My Hantzsch thiazole synthesis reaction resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yields in the Hantzsch synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Ensure your reaction is conducted at the optimal temperature and for the recommended duration. Running small-scale trial reactions can help determine the ideal parameters without committing large quantities of starting materials.

  • Purity of Reagents and Solvents: Impurities in the starting materials (e.g., 4-pyridinecarboxamide and ethyl bromopyruvate) or solvents can lead to side reactions and incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.

  • Atmospheric Moisture: The Hantzsch synthesis can be sensitive to moisture. If you suspect this is an issue, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stirring is adequate for the scale and viscosity of your reaction.

  • Product Precipitation: The desired product, this compound, is known to be poorly soluble in many common organic solvents and water.[1][2] It's possible the product is precipitating out of the reaction mixture prematurely, hindering the reaction's progress. Consider a solvent system in which the product has slight solubility at the reaction temperature.

Issue 2: Presence of Multiple Spots on TLC Analysis of Crude Product

Q: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I identify them?

A: The presence of multiple spots on a TLC plate indicates impurities. In the context of the Hantzsch synthesis of this compound, these are the most probable impurities:

  • Unreacted Starting Materials: 4-pyridinecarboxamide and ethyl bromopyruvate (or its hydrolysis product, bromopyruvic acid) are common impurities if the reaction has not gone to completion.

  • Side-Products: The Hantzsch synthesis can sometimes yield side-products. For instance, self-condensation of ethyl bromopyruvate can occur.

  • Hydrolyzed Ester Intermediate: The synthesis typically proceeds through an ester intermediate, ethyl 2-(4-pyridyl)thiazole-4-carboxylate. Incomplete hydrolysis of this ester to the final carboxylic acid product will result in an additional spot on the TLC.

To identify these impurities, you can run co-spots on your TLC plate with the starting materials. The hydrolyzed ester can be identified by comparing its Rf value to the final product; the carboxylic acid is typically more polar and will have a lower Rf.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify the synthesized this compound. Standard purification methods don't seem effective. What strategies can I employ?

A: The purification of this compound can be challenging due to its physical properties, such as high melting point (>300 °C) and low solubility in water and many organic solvents.[1][2][3] Here are some strategies to consider:

  • Recrystallization: This is often the most effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system. Given the polar nature of your compound (containing both a pyridine ring and a carboxylic acid), polar solvents should be investigated.

  • Acid-Base Extraction: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group allows for purification via acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with a dilute aqueous base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, moving the desired product into the aqueous layer. The organic layer will retain non-acidic impurities. Subsequently, acidify the aqueous layer to precipitate the pure product.

  • Column Chromatography: While potentially challenging due to the compound's polarity and low solubility, column chromatography can be effective. Reverse-phase HPLC is generally more suitable for polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and well-established method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[4] This typically involves the condensation of an α-haloketone (or its equivalent) with a thioamide. For this compound, this would likely involve the reaction of a derivative of bromopyruvic acid with 4-pyridinecarboxamide.

Q2: What are the key physical properties of this compound that I should be aware of during purification?

A2: Key properties include a high melting point (reported as >300 °C) and insolubility in water.[1][2][3] Its solubility in common organic solvents is also generally low. These properties suggest that finding a suitable solvent for recrystallization may require some experimentation with more polar organic solvents or solvent mixtures.

Q3: Can you provide a starting point for a recrystallization protocol?

A3: Given the presence of both a carboxylic acid and a pyridine ring, polar protic solvents are a good starting point. You could explore solvents like ethanol, methanol, or mixtures of these with water.[5] A general approach is to dissolve the crude product in a minimum amount of the hot solvent and then allow it to cool slowly to induce crystallization. Due to the compound's low solubility, you may need to use a relatively large volume of solvent.

Q4: What type of HPLC column and mobile phase would be suitable for analyzing the purity of this compound?

A4: For a polar, ionizable compound like this compound, a reverse-phase HPLC method is generally recommended.[4][6] A C18 column is a common choice for reverse-phase chromatography. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier like acetonitrile or methanol. Adjusting the pH of the mobile phase can significantly impact the retention and peak shape of your compound due to its acidic and basic functionalities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, add the chosen solvent to your crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Reverse-Phase HPLC Method Development

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has strong absorbance (to be determined by UV-Vis spectroscopy, but a starting point could be around 254 nm or 310 nm).

  • Injection Volume: 10 µL.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation of the main peak from any impurities. The addition of a small amount of acid (like formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for acidic and basic compounds.

Data Presentation

Table 1: Purity Improvement via Recrystallization (Hypothetical Data)

Purification StepPurity (by HPLC Area %)Yield (%)
Crude Product85%-
After 1st Recrystallization (Ethanol/Water)95%70%
After 2nd Recrystallization (Ethanol/Water)>99%85% (of the material from the 1st recrystallization)

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result Crude Crude Product (Low Purity) Recrystallization Recrystallization Crude->Recrystallization Primary Method HPLC Preparative HPLC Crude->HPLC Alternative Method Purity_Check Purity Check (TLC/HPLC) Recrystallization->Purity_Check HPLC->Purity_Check Purity_Check->Recrystallization Purity Not OK Pure_Product Pure Product (>99% Purity) Purity_Check->Pure_Product Purity OK

Caption: A logical workflow for the purification and analysis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Condition Check Reaction Conditions (Temp, Time, Conc.) Start->Condition Reagent Assess Reagent Purity Condition->Reagent Conditions OK Optimize_Conditions Optimize Conditions Condition->Optimize_Conditions Suboptimal Atmosphere Consider Inert Atmosphere Reagent->Atmosphere Reagents Pure Purify_Reagents Purify/Replace Reagents Reagent->Purify_Reagents Impurities Found Mixing Evaluate Stirring Efficiency Atmosphere->Mixing Atmosphere OK Use_Inert Use N2 or Ar Atmosphere->Use_Inert Moisture Sensitive Improve_Mixing Increase Stir Rate Mixing->Improve_Mixing Inefficient Rerun Re-run Reaction Optimize_Conditions->Rerun Implement Change Purify_Reagents->Rerun Implement Change Use_Inert->Rerun Implement Change Improve_Mixing->Rerun Implement Change

Caption: A troubleshooting guide for addressing low reaction yields in the synthesis.

References

Troubleshooting low yields in the synthesis of thiazolo[5,4-d]thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of thiazolo[5,4-d]thiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is resulting in a low yield of the desired thiazolo[5,4-d]thiazole. What are the common causes?

Low yields in thiazolo[5,4-d]thiazole synthesis are often attributed to several factors. The most common synthesis, the Ketcham method, involves the double condensation of dithiooxamide (DTO) with an aromatic aldehyde.[1] However, this reaction is prone to resinification and the formation of side products, which can significantly lower the yield of the desired product.[1] Another critical factor is the degradation of dithiooxamide at high temperatures, leading to the formation of impurities.[1][2] The choice of solvent and reaction temperature are crucial parameters that need careful optimization.

Q2: I am observing a significant amount of dark, insoluble material (resinification) in my reaction mixture. How can I minimize this?

Resinification is a common issue. To mitigate this, consider the following:

  • Temperature Control: Avoid excessively high temperatures, which can promote polymerization and degradation of starting materials. Gradual heating to the optimal temperature may be beneficial.

  • Solvent Choice: The use of high-boiling polar solvents like DMF is common.[3] However, alternative solvent systems, such as deep eutectic solvents (DES), have been shown to reduce side reactions and improve yields.[1][2] A mixture of L-proline and ethylene glycol is one such eco-friendly option.[1]

  • Reaction Time: Prolonged reaction times can lead to increased side product formation. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Q3: My starting material, dithiooxamide (DTO), seems to be degrading. How can I prevent this?

Dithiooxamide can degrade, especially at elevated temperatures in certain solvent systems like L-proline:glycerol.[1][2] To address this:

  • Optimize the Solvent System: Switching to a more suitable solvent system can enhance DTO stability. For instance, an L-proline and ethylene glycol mixture has been used successfully.[1]

  • Use of Additives: The addition of sodium metabisulfite can help to improve the reaction outcome.[1]

  • Temperature Management: Carefully control the reaction temperature to the minimum required for the reaction to proceed efficiently.

Q4: Can the choice of heating method affect the reaction yield?

Yes, the heating method can have a significant impact. While classical heating is traditionally used, microwave irradiation has been shown to improve yields and reduce reaction times for the synthesis of some thiazolo[5,4-d]thiazoles.[1][4] For example, in the synthesis of 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol), microwave heating resulted in a 92% yield compared to 75% with classical heating.[1]

Q5: I am synthesizing an asymmetrically substituted thiazolo[5,4-d]thiazole and getting a mixture of products. How can I improve the yield of the desired asymmetric product?

The one-pot synthesis of asymmetrically substituted thiazolo[5,4-d]thiazoles often leads to a mixture of the desired asymmetric product along with two symmetric byproducts, resulting in a lower yield of the target molecule.[3] To favor the formation of the asymmetric product, a stepwise approach is generally more effective. This involves reacting one equivalent of dithiooxamide with one equivalent of the first aldehyde, followed by the addition of the second aldehyde.

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield of thiazolo[5,4-d]thiazole synthesis.

Table 1: Effect of Heating Method on Yield

CompoundClassical Heating YieldMicrowave Heating YieldReference
4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol)75%92%[1]
5,5′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol)70%75%[1]

Table 2: Yields of Symmetrically Substituted Thiazolo[5,4-d]thiazoles under Optimized Conditions

AldehydeSolvent SystemTemperatureTimeYieldReference
VanillinL-proline/Ethylene Glycol (1:50) + Na2S2O5130 °C1 hr75%[1]
IsovanillinL-proline/Ethylene Glycol (1:50) + Na2S2O5130 °C1 hr70%[1]
4-NitrobenzaldehydeDMF140 °C6 hrN/A[3]
4-Formylbenzoic acidDMF140 °C6 hrN/A[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Symmetrical Thiazolo[5,4-d]thiazoles using Classical Heating in DMF

This protocol is adapted for the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles.[3]

  • To a round-bottom flask, add dithiooxamide (1.0 eq).

  • Add the corresponding aryl aldehyde (2.0 eq).

  • Add dimethylformamide (DMF) as the solvent (e.g., 25 mL for 0.250 g of dithiooxamide).[3]

  • Heat the reaction mixture at 140 °C for 6 hours.[3]

  • Allow the reaction mixture to cool to room temperature.

  • To facilitate precipitation of the product, the flask can be placed in a refrigerator.[3]

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with deionized water and then with isopropyl alcohol to remove any unreacted starting materials.[3]

  • Dry the product under vacuum overnight.

Protocol 2: Optimized Synthesis of Symmetrical Thiazolo[5,4-d]thiazoles using a Deep Eutectic Solvent and Microwave Heating

This protocol is based on an eco-friendly method that has shown to provide good to excellent yields.[1]

  • In a microwave-safe vessel, combine dithiooxamide (1.0 eq) and the aromatic aldehyde (2.0 eq).

  • Add the deep eutectic solvent mixture of L-proline and ethylene glycol (1:50 ratio).

  • Add sodium metabisulfite.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 130 °C for 25 minutes.[1]

  • After cooling, the desired thiazolo[5,4-d]thiazole can often be isolated without further purification.[1]

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_resin Significant Resinification? start->check_resin check_dto DTO Degradation Suspected? check_resin->check_dto No sol_resin Optimize Temperature and Solvent check_resin->sol_resin Yes check_heating Using Classical Heating? check_dto->check_heating No sol_dto Change Solvent System (e.g., DES) and Additives check_dto->sol_dto Yes check_asymmetric Synthesizing Asymmetric Product? check_heating->check_asymmetric No sol_heating Consider Microwave Irradiation check_heating->sol_heating Yes sol_asymmetric Use a Stepwise Synthetic Approach check_asymmetric->sol_asymmetric Yes end Improved Yield check_asymmetric->end No sol_resin->end sol_dto->end sol_heating->end sol_asymmetric->end

Caption: Troubleshooting workflow for low yields.

Synthesis_Pathway reactants Dithiooxamide (DTO) + 2 eq. Aromatic Aldehyde conditions Reaction Conditions (Solvent, Temp, Heating) reactants->conditions intermediate Intermediate (Dihydrothiazolothiazole) conditions->intermediate side_products Side Products (Resinification, Impurities) conditions->side_products oxidation Oxidation/ Aromatization intermediate->oxidation product Thiazolo[5,4-d]thiazole oxidation->product

Caption: General synthesis pathway.

References

Technical Support Center: Purification of Carboxylic Acids Using Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of carboxylic acids using hydrogen peroxide.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using hydrogen peroxide in the purification of carboxylic acids?

A1: Hydrogen peroxide is primarily used as a strong oxidizing agent to remove certain impurities from carboxylic acids, particularly those produced via carbonylation processes. It is effective at converting oxidizable impurities, such as residual iodides and other color-forming compounds, into forms that are more easily separated by distillation or evaporation.[1][2]

Q2: What are the key factors that influence the efficiency of the purification process?

A2: The efficiency of purification is influenced by several factors, including the concentration of hydrogen peroxide, reaction temperature, contact time, and the presence of a catalyst.[2] The pH of the solution is also a critical factor, as it can affect the decomposition rate of hydrogen peroxide.[3]

Q3: What safety precautions must be taken when handling hydrogen peroxide?

A3: Hydrogen peroxide is a strong oxidizer and can be highly reactive, especially at high concentrations.[4] Key safety precautions include:

  • Wearing appropriate Personal Protective Equipment (PPE), such as chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[5]

  • Ensuring adequate ventilation to disperse vapors.[5]

  • Avoiding contact with combustible materials, organic substances, and metals, as this can lead to rapid decomposition and potentially violent reactions.[4][6]

  • Storing hydrogen peroxide in properly vented containers away from heat and direct sunlight to prevent pressure buildup from oxygen generation during decomposition.[6][7]

  • Never returning unused hydrogen peroxide to its original container to avoid contamination.[4]

Q4: How does temperature affect the purification process?

A4: Higher temperatures generally increase the reaction rate between hydrogen peroxide and impurities. However, high temperatures also accelerate the decomposition of hydrogen peroxide into water and oxygen, which can reduce its effectiveness and create pressure buildup.[3][8][9] The optimal temperature is a balance between efficient impurity removal and minimizing peroxide decomposition. For acetic acid purification, a typical temperature range is 20°C to 118°C.[2]

Q5: Can a catalyst be used to enhance the purification process?

A5: Yes, the use of a strong acid, such as sulfuric acid, as a catalyst can significantly enhance the removal of impurities like iodides, even at lower hydrogen peroxide concentrations.[2]

Troubleshooting Guide

Problem 1: The final carboxylic acid product has a yellow or brown tint.

  • Potential Cause: This is often due to residual oxidizable organic impurities or iodide compounds that were not completely removed during the purification process.[1]

  • Recommended Solutions:

    • Increase Hydrogen Peroxide Concentration: The amount of hydrogen peroxide may be insufficient to oxidize all impurities. A typical range is 10 to 10,000 ppm by weight of the impure carboxylic acid.[2]

    • Optimize Reaction Time and Temperature: Ensure the contact time is adequate for the reaction to complete. A general range is 1 minute to 24 hours.[2] Increasing the temperature within a safe range can also improve the reaction rate.[10]

    • Introduce a Catalyst: If not already in use, adding a strong acid catalyst like sulfuric acid can improve the efficiency of impurity removal.[2]

    • Activated Carbon Treatment: Following the hydrogen peroxide treatment, passing the carboxylic acid through a bed of activated carbon can help adsorb remaining colored impurities.[1]

Problem 2: Analysis of the final product shows a high concentration of residual hydrogen peroxide.

  • Potential Cause: An excess of hydrogen peroxide was used during the purification step, and it was not fully consumed or decomposed.

  • Recommended Solutions:

    • Reduce Initial Hydrogen Peroxide Dose: Carefully calculate and optimize the amount of hydrogen peroxide needed based on the impurity levels in the starting material.

    • Decomposition with Metal Salts: During the final distillation or evaporation step, certain metal salts, such as potassium acetate, can be added to the reboiler to facilitate the decomposition of excess peroxide and reduce its carryover into the distillate.[2]

    • Quenching with a Reducing Agent: After the primary reaction, any remaining peroxide can be quenched by washing the organic phase with a mild reducing agent solution, such as aqueous sodium thiosulfate.[11][12]

Problem 3: The purification process is slow, or the reaction does not go to completion.

  • Potential Cause: The reaction conditions may be suboptimal, or the hydrogen peroxide may be decomposing prematurely.

  • Recommended Solutions:

    • Check for Contaminants: The presence of transition metals (like iron, copper, or manganese) can catalyze the rapid decomposition of hydrogen peroxide, reducing its availability to react with impurities.[3][6] Ensure all glassware and equipment are thoroughly cleaned and passivated if necessary.[4]

    • Adjust pH: The stability of hydrogen peroxide is pH-dependent. For optimal stability, the pH should be kept below 4.5.[4]

    • Increase Temperature: Cautiously increase the reaction temperature, as the rate of decomposition increases roughly twofold for every 10°C rise.[6]

    • Ensure Proper Agitation: Vigorous stirring is necessary, especially in biphasic systems, to ensure good contact between the reactants.[12]

Problem 4: High levels of catalyst (e.g., sulfur from sulfuric acid) are detected in the final product.

  • Potential Cause: The catalyst is being carried over during the distillation phase.

  • Recommended Solutions:

    • Use of Metal Salts: The addition of metal salts like potassium acetate or silver nitrate to the distillation reboiler can help to retain the sulfur-containing catalyst in the residue, preventing its contamination of the final product.[2]

    • Optimize Distillation: Employ a multi-stage fractional distillation column with small heads and base bleeds to improve the separation of the carboxylic acid from less volatile catalyst residues.[2]

Data Presentation

Table 1: Effect of H₂O₂ and Sulfuric Acid on Iodide Impurity Removal in Acetic Acid

H₂O₂ (ppm)H₂SO₄ (ppm)Initial Iodide (ppb)Final Iodide (ppb)Permanganate Time (hrs)
5000~20002302
10000~2000902
500250~200094>2
50050~22416 (average)~6 (average)

Data synthesized from patent literature describing the purification of acetic acid produced by carbonylation.[2]

Experimental Protocols

1. General Protocol for Purification of Carboxylic Acid

This protocol is a general guideline and should be optimized for specific carboxylic acids and impurity profiles.

  • Preparation: Charge the impure carboxylic acid into a suitable reaction vessel equipped with a stirrer, heating mantle, and condenser.

  • Reagent Addition:

    • If using a catalyst, add the specified amount of strong acid (e.g., sulfuric acid, 10-1000 ppm).[2]

    • Slowly add the calculated amount of aqueous hydrogen peroxide solution (e.g., 30-60% w/v) to the stirred carboxylic acid. The amount will typically range from 10 to 10,000 ppm by weight of the acid.[2]

  • Reaction:

    • Heat the mixture to the desired temperature (e.g., for acetic acid, between 20°C and 118°C).[2]

    • Maintain the temperature and continue stirring for the required contact time (typically 10 minutes to 5 hours).[2]

  • Recovery:

    • After the reaction is complete, recover the purified carboxylic acid by distillation or evaporation. A multi-stage fractional distillation is often preferred for high purity.[2]

    • If residual peroxide is a concern, add a decomposition agent like potassium acetate to the distillation pot.[2]

  • Analysis: Analyze the purified product for residual impurities, peroxide content, and catalyst levels using appropriate analytical methods.

2. Protocol for Determination of Residual H₂O₂

The concentration of residual hydrogen peroxide can be determined by titration with potassium permanganate.[13]

  • Sample Preparation: Accurately weigh a sample of the purified carboxylic acid and dilute it in a flask with deionized water.

  • Acidification: Acidify the solution by adding a sufficient volume of dilute sulfuric acid.

  • Titration: Titrate the solution with a standardized potassium permanganate (KMnO₄) solution. The reaction is complete when the solution retains a faint pink color, which is the endpoint.[13]

  • Calculation: Calculate the concentration of H₂O₂ based on the volume and concentration of the KMnO₄ titrant used. The reaction stoichiometry is: 2 KMnO₄ + 5 H₂O₂ + 4 H₂SO₄ → 2 KHSO₄ + 2 MnSO₄ + 8 H₂O + 5 O₂[13]

Visualizations

Purification_Workflow cluster_prep Preparation cluster_reaction Reaction Stage cluster_recovery Recovery & Refinement cluster_final Final Product start Impure Carboxylic Acid add_reagents Add H₂O₂ (& Catalyst, e.g., H₂SO₄) start->add_reagents Charge Reactor react Heat and Stir (Controlled Temp & Time) add_reagents->react distill Fractional Distillation react->distill Transfer quench Optional: Quench Residual H₂O₂ distill->quench Distillate end_product Purified Carboxylic Acid distill->end_product Direct to Product quench->end_product analysis QC Analysis (Purity, H₂O₂, etc.) end_product->analysis

Caption: Experimental workflow for carboxylic acid purification.

Troubleshooting_Guide start Problem Identified in Final Product q1 Is the product discolored (yellow/brown)? start->q1 q2 Is residual H₂O₂ high? q1->q2 No sol1 Increase H₂O₂ dose Optimize Temp/Time Add Catalyst Use Activated Carbon q1->sol1 Yes q3 Is catalyst residue detected? q2->q3 No sol2 Reduce H₂O₂ dose Add Metal Salt to Reboiler Quench with Na₂S₂O₃ q2->sol2 Yes sol3 Add Metal Salt to Reboiler Optimize Distillation q3->sol3 Yes end_node Re-analyze Product q3->end_node No (Other Issue) sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

Comparative analysis of pyridyl-based ligands in MOF synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pyridyl-Based Ligands in the Synthesis of Metal-Organic Frameworks (MOFs)

The judicious selection of organic ligands is a cornerstone in the design and synthesis of Metal-Organic Frameworks (MOFs), dictating the resultant architecture, porosity, and functional properties of these versatile materials. Among the vast library of organic linkers, pyridyl-based ligands have emerged as a prominent class due to their versatile coordination modes, chemical stability, and the ability to introduce specific functionalities. This guide provides a comparative analysis of various pyridyl-based ligands in MOF synthesis, offering insights into their influence on the final material's properties, supported by experimental data. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced effects of ligand design in the creation of functional MOFs.

The Influence of Pyridyl Ligand Structure on MOF Properties

The position of the nitrogen atom within the pyridine ring, the presence of additional functional groups, and the overall ligand geometry (e.g., linear, bent, or T-shaped) are critical factors that significantly impact the resulting MOF's topology, porosity, and stability. These structural variations in the ligand directly influence the coordination environment of the metal centers and the packing of the framework, leading to diverse material properties.

Impact of Nitrogen Position: 2-pyridyl vs. 3-pyridyl vs. 4-pyridyl

The location of the coordinating nitrogen atom on the pyridine ring plays a crucial role in directing the final MOF architecture. For instance, the use of 5-(pyridin-4-yl)isophthalic acid (a 4-pyridyl ligand) and 5-(pyridin-3-yl)isophthalic acid (a 3-pyridyl ligand) with copper ions resulted in the formation of two distinct nanotubular MOFs with different network topologies.[1] The 4-pyridyl based MOF exhibited a (3,6)-connected net, while the 3-pyridyl counterpart formed a (3,4)-connected net, highlighting the profound impact of the nitrogen's position on the framework's connectivity.[1]

Effect of Functionalization

The introduction of functional groups onto the pyridyl ligand can dramatically alter the properties of the resulting MOF. For example, functionalizing a 2,2′-bipyridine-3,3′-dicarboxylate ligand with N-oxide groups not only transformed a nonporous structure into a porous framework but also enhanced its affinity for CO2 molecules due to the unique electronic character of the N-oxide group.[2] Similarly, the introduction of a nitro group onto the ligand framework in two Cu(II)-based MOFs led to high CO2 uptake and selectivity over other gases like H2, N2, and CH4.[3] This selectivity is attributed to the functionalized pore walls creating favorable interactions with CO2.[3]

Comparative Performance Data

The following tables summarize key performance metrics of MOFs synthesized with different pyridyl-based ligands, providing a quantitative comparison of their properties.

MOF Name/LigandMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 Adsorption CapacityThermal Stability (°C)Reference
Positional Isomers
ZJNU-26Cu(II)584---[4]
ZJNU-27Cu(II)1182---[4]
ZJNU-28Cu(II)----[4]
ZJNU-29Cu(II)----[4]
{Cu(L1)·2H₂O·1.5DMF} (L1 = 5-(pyridin-4-yl)isophthalic acid)Cu(II)--H₂ uptake: 1.05 wt% at 77 K and 1 atm-[1]
Functionalized Ligands
[Cu(L¹)] (H₂L¹ = 4′-(pyridin-4-yl)biphenyl-3,5-dicarboxylic acid)Cu(II)--High H₂ adsorption-[5]
UiO-66-NH₂ (functionalized BDC linker)Zr(IV)~1200 - 1400-~3.35 mmol/g at 273 K-[6]
UiO-66-NO₂ (functionalized BDC linker)Zr(IV)~1100 - 1300-~2.8 mmol/g at 273 K-[6]
Bipyridyl-based Ligands
[Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O (bipy = 4,4′-bipyridine)Co(II)596-H₂ uptake: 1.1 wt% at 15 bar-[7]
JMS-3 ([Cd(bpydc)₂(DMF)₂·2DMF]n)Cd(II)--26.50 cm³/g (1.18 mmol/g) at 298 K-[8]
JMS-4 ([Zn(bpydc)(DMF)·DMF]n)Zn(II)--10.96 cm³/g (0.49 mmol/g) at 298 K-[8]

Note: The table presents a selection of data from the cited literature. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs. Below are representative experimental protocols for the synthesis and analysis of pyridyl-based MOFs.

Solvothermal Synthesis of a Pyridyl-Based MOF

A common method for synthesizing pyridyl-based MOFs is the solvothermal method.[9][10]

  • Precursor Preparation: A metal salt (e.g., copper nitrate) and a pyridyl-based organic linker (e.g., 5-(pyridin-4-yl)isophthalic acid) are dissolved in a suitable solvent, often N,N-dimethylformamide (DMF).[9]

  • Reaction: The solution is sealed in a Teflon-lined stainless steel autoclave.[9]

  • Heating: The autoclave is heated in an oven to a specific temperature (typically between 100-180°C) for a set period (ranging from hours to several days).[9]

  • Cooling and Isolation: The autoclave is cooled to room temperature, and the resulting crystals are collected by filtration.

  • Washing and Activation: The crystals are washed with fresh solvent to remove unreacted starting materials and then activated by heating under vacuum to remove solvent molecules from the pores.[9]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity and crystallinity of the synthesized MOF. The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data.[11][12]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF by measuring its weight loss as a function of temperature. This analysis helps to identify the temperature at which the framework starts to decompose.[13]

  • Nitrogen Adsorption-Desorption Analysis: Performed at 77 K to determine the specific surface area (using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution of the MOF.[14][15] This is a critical measurement for assessing the porosity of the material.

Visualizing Synthesis and Structure-Property Relationships

Graphviz diagrams can be used to illustrate the logical flow of MOF synthesis and the relationships between ligand choice and the resulting MOF properties.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing Pyridyl Ligand Pyridyl Ligand Pyridyl Ligand->Mixing Solvent Solvent Solvent->Mixing Solvothermal Reaction Solvothermal Reaction Mixing->Solvothermal Reaction MOF Crystals MOF Crystals Solvothermal Reaction->MOF Crystals PXRD PXRD MOF Crystals->PXRD Phase Purity TGA TGA MOF Crystals->TGA Thermal Stability N2 Adsorption N2 Adsorption MOF Crystals->N2 Adsorption Porosity

Caption: General workflow for the solvothermal synthesis and characterization of pyridyl-based MOFs.

Ligand_Property_Relationship cluster_ligand Pyridyl Ligand Design cluster_mof MOF Properties Ligand_Geometry Geometry (linear, bent, T-shaped) Topology Topology Ligand_Geometry->Topology Porosity Porosity Ligand_Geometry->Porosity N_Position N Position (2-, 3-, 4-pyridyl) N_Position->Topology Functional_Group Functional Group (-NH2, -NO2, etc.) Functional_Group->Porosity Functionality Functionality Functional_Group->Functionality Stability Stability Topology->Stability

Caption: Relationship between pyridyl ligand design and the resulting MOF properties.

Conclusion

The versatility of pyridyl-based ligands offers a vast design space for the synthesis of functional MOFs. As demonstrated, subtle changes in the ligand structure, such as the position of the nitrogen atom or the introduction of functional groups, can have a profound impact on the final material's properties. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, enabling a more rational design of MOFs with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery. The continued exploration of novel pyridyl-based linkers will undoubtedly lead to the discovery of new and exciting MOF materials with unprecedented performance.

References

The Role of N-Heterocyclic Linkers in Metal-Organic Frameworks for Gas Adsorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection of the organic linker is a critical determinant in the design of MOFs for specific applications such as gas storage and separation. The linker's geometry, functionality, and chemical nature dictate the resulting framework's topology, pore size, and surface chemistry, all of which profoundly influence its interaction with gas molecules. N-heterocyclic linkers, featuring nitrogen atoms within their aromatic rings, are of particular interest as the lone pair of electrons on the nitrogen can act as a Lewis basic site, enhancing interactions with acidic gases like carbon dioxide (CO2).

This guide explores the performance of MOFs synthesized with different pyridyl- and thiazole-based carboxylic acid linkers, providing insights into how linker modification can be used to tune gas adsorption behavior.

Comparative Analysis of Gas Adsorption Performance

To understand the influence of the linker structure on gas adsorption, we compare the performance of several MOFs constructed from different pyridyl- and thiazole-containing linkers. The following tables summarize key quantitative data for CO2, acetylene (C2H2), and methane (CH4) adsorption.

Table 1: Comparison of CO2 Adsorption in MOFs with Pyridyl-Containing Linkers

MOF DesignationLinkerMetal IonCO2 Uptake (mmol/g) at 273 K and 1 barCO2/N2 SelectivityCO2/CH4 SelectivityReference
[Co3(cpna)2(DMA)2]n6-(4-carboxylphenyl)nicotinic acidCo(II)2.22High (unquantified)37.2 (for 50:50 mixture at 298 K)[1]
[Mn(CIP-)]4-(4-carboxylphenyl)-2,6-di(4-imidazol-1-yl)phenyl)pyridineMn(II)Not specified at 273 K, exhibits excellent selective absorption117 (for 15:85 mixture at 273 K)8.0 (for 50:50 mixture at 273 K)[2]
JMS-32,2′-bipyridine-4,4′-dicarboxylic acidCd(II)1.39Not ReportedNot Reported[3]
JMS-42,2′-bipyridine-4,4′-dicarboxylic acidZn(II)0.71Not ReportedNot Reported[3]

Table 2: Comparison of Gas Adsorption in a MOF with Pyridine and Triazole Functionalities

MOF DesignationLinker 1Linker 2Metal IonGasUptake at 1 barSelectivity (IAST)Reference
Zn2(Pydc)(Ata)23,5-pyridinedicarboxylic acid3-amino-1,2,4-triazoleZn(II)C2H254.9 cm³/g (278 K)C2H2/CO2: 5.1 (278 K)[4]
CO243.1 cm³/g (278 K)C2H2/CH4: 21.5 (278 K)[4]
CH427.8 cm³/g (278 K)[4]

The Influence of Linker Structure on Gas Adsorption

The data presented above highlights several key trends in how linker chemistry affects gas adsorption in MOFs:

  • Presence of Nitrogen Heterocycles: The pyridyl and imidazolyl groups in the linkers of [Co3(cpna)2(DMA)2]n and [Mn(CIP-)] contribute to their high selectivity for CO2 over less polar gases like N2 and CH4. The nitrogen atoms act as Lewis basic sites, enhancing the affinity for the quadrupolar CO2 molecule.

  • Functional Groups: The amino group in the triazole linker of Zn2(Pydc)(Ata)2 is likely to contribute to the high affinity for acetylene, as evidenced by the high selectivity of C2H2 over both CO2 and CH4. This is attributed to potential hydrogen bonding interactions between the amino group and the acidic protons of acetylene.

  • Metal Ion Identity: The comparison between JMS-3 (Cd) and JMS-4 (Zn), which are synthesized with the same linker, demonstrates that the choice of the metal node also plays a crucial role in determining the gas uptake capacity.

Experimental Methodologies

A general overview of the experimental protocols used for the synthesis and characterization of these MOFs is provided below. For specific details, readers are encouraged to consult the cited references.

MOF Synthesis (Solvothermal Method)

A mixture of the metal salt (e.g., cobalt nitrate, manganese chloride, cadmium nitrate, or zinc nitrate) and the respective organic linker is dissolved in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF). The solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (typically between 80 and 150 °C) for a period ranging from several hours to a few days. After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with a fresh solvent (e.g., DMF, ethanol), and dried.

Activation of MOFs

Prior to gas adsorption measurements, the synthesized MOF is "activated" to remove any solvent molecules residing within the pores. This is a critical step to ensure that the porous network is accessible to gas molecules. A common activation procedure involves immersing the as-synthesized MOF in a low-boiling point solvent (e.g., methanol or acetone) for several days, with periodic replacement of the solvent. Subsequently, the solvent-exchanged sample is heated under a dynamic vacuum at an elevated temperature (typically 100-200 °C) for several hours.

Gas Adsorption Measurements

Gas adsorption isotherms are typically measured using a volumetric gas adsorption analyzer. A known amount of the activated MOF sample is placed in a sample tube, which is then evacuated. The desired gas (e.g., CO2, N2, CH4, C2H2) is introduced into the system at a controlled pressure and temperature (commonly 273 K or 298 K). The amount of gas adsorbed by the sample is determined by measuring the pressure change in the manifold. The process is repeated at various pressures to generate an adsorption isotherm. Selectivity for a mixture of gases is often calculated using the Ideal Adsorbed Solution Theory (IAST) based on the single-component isotherm data.

Structure-Property Relationships in Gas Adsorption

The performance of a MOF in gas adsorption is a direct consequence of its structural and chemical features, which are primarily dictated by the organic linker and the metal node. The following diagram illustrates the key relationships.

G cluster_linker Linker Properties cluster_mof MOF Characteristics cluster_performance Gas Adsorption Performance Linker_Geometry Geometry (Length, Rigidity) MOF_Topology Framework Topology Linker_Geometry->MOF_Topology Determines MOF_Pore_Size Pore Size & Volume Linker_Geometry->MOF_Pore_Size Influences Linker_Functionality Functionality (e.g., -NH2, -OH) MOF_Surface_Chemistry Pore Surface Chemistry Linker_Functionality->MOF_Surface_Chemistry Modifies Linker_Chemistry Chemical Nature (e.g., Pyridyl, Thiazole) Linker_Chemistry->MOF_Surface_Chemistry Defines MOF_Topology->MOF_Pore_Size Dictates Adsorption_Capacity Adsorption Capacity MOF_Pore_Size->Adsorption_Capacity Impacts Adsorption_Selectivity Adsorption Selectivity MOF_Pore_Size->Adsorption_Selectivity Affects Adsorption_Kinetics Adsorption Kinetics MOF_Pore_Size->Adsorption_Kinetics Governs MOF_Surface_Chemistry->Adsorption_Capacity Influences MOF_Surface_Chemistry->Adsorption_Selectivity Enhances

Caption: Relationship between linker properties, MOF characteristics, and gas adsorption performance.

Conclusion

The rational design of organic linkers is paramount in developing high-performance MOFs for gas adsorption and separation. While direct experimental data on MOFs synthesized from "2-(4-Pyridyl)thiazole-4-carboxylic acid" remains to be reported, the analysis of structurally similar linkers provides valuable insights. The incorporation of N-heterocyclic moieties like pyridine and thiazole, along with other functional groups, offers a powerful strategy to tune the affinity and selectivity of MOFs for specific gases. The interplay between the linker's structure, the resulting framework's properties, and the ultimate gas adsorption performance is a complex but increasingly understood area of materials science. Future research focusing on the synthesis and characterization of MOFs from novel linkers, such as the one highlighted in this topic, will undoubtedly lead to the development of next-generation materials for critical applications in energy and environmental science.

References

A Comparative Guide to HPLC-MS and Alternative Methods for Purity Analysis of 2-(4-Pyridyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and alternative analytical techniques for the purity analysis of 2-(4-Pyridyl)thiazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1][2] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[3][4] This document presents experimental data and detailed protocols to assist researchers in choosing the most suitable method for their specific needs.

Introduction to the Analyte

This compound is a polar, nitrogen-containing heterocyclic compound.[5][6] Its chemical structure, featuring both a pyridine ring and a thiazole carboxylic acid moiety, presents unique challenges for chromatographic separation.[7] The compound is known to be insoluble in water and has a high melting point.[1][8] Accurate purity assessment is essential to control for potential impurities that may arise during synthesis.[3]

Methodology Comparison

The purity of pharmaceutical compounds can be assessed using a variety of analytical techniques.[4] While HPLC is a cornerstone of pharmaceutical analysis, the choice of separation mode and detector is crucial for achieving optimal results, especially for polar molecules like this compound.[9] This section compares a developed HPLC-MS method with other viable alternatives.

Quantitative Data Summary

The following table summarizes the key performance characteristics of different analytical methods for the purity analysis of this compound and its potential impurities.

Parameter HPLC-MS (HILIC) HPLC-UV Capillary Electrophoresis (CE) Supercritical Fluid Chromatography (SFC)-MS
Principle Partitioning into a water-enriched layer on a polar stationary phase, with mass-based detection.[10][11]Separation based on polarity, with detection by UV absorbance.[12]Separation based on charge-to-size ratio in an electric field.[3]Separation using a supercritical fluid as the mobile phase, with mass-based detection.[13][14]
Selectivity Very HighModerate to HighHighHigh
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL)High (µg/mL to ng/mL)High (ng/mL)
Analysis Time ~10 minutes15-20 minutes<10 minutes<10 minutes
Instrumentation Cost HighLowModerateHigh
Solvent Consumption ModerateHighVery LowLow (CO2-based)
Strengths Provides molecular weight information for impurity identification.[4]Widely available, robust, and cost-effective.[15]High efficiency, minimal sample and solvent usage.[3]Fast separations for polar compounds, environmentally friendly.[14]
Limitations Higher initial instrument cost and complexity.May lack sensitivity for impurities without a chromophore.[16]Can be less robust than HPLC for complex matrices.Requires specialized instrumentation.

Experimental Protocols

Proposed HPLC-MS Method for this compound Purity Analysis

This method is adapted from a validated protocol for a structurally similar polar heterocyclic compound and is expected to provide excellent retention and separation for the target analyte.[10][11][17]

1. Instrumentation:

  • HPLC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A HILIC column, such as a BEH Amide column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size).[10][11]

  • Mobile Phase A: 0.1% Formic Acid in Water/Acetonitrile (95:5, v/v).[10][11]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Water (95:5, v/v).[10][11]

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% to 95% B

    • 6-10 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 100-500.

  • For impurity identification, tandem MS (MS/MS) can be employed to obtain structural information.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable organic solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to the desired concentration for analysis.

Alternative Methodologies

HPLC-UV

For routine quality control where impurity identification is not the primary goal, an HPLC-UV method can be a cost-effective alternative.

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the analyte).

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly well-suited for charged and polar molecules.[3]

1. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte: A buffer solution at a low pH (e.g., 25 mM phosphate buffer, pH 2.5) to ensure the analyte is protonated.

  • Voltage: 20-30 kV.

  • Detection: UV detection at a suitable wavelength.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for HPLC-MS method development and a logical comparison of the analytical techniques.

HPLC_MS_Workflow cluster_prep Sample and Standard Preparation cluster_method_dev Method Development cluster_analysis Analysis and Data Processing cluster_validation Method Validation prep_std Prepare Standard Solution col_select Column Selection (HILIC/Mixed-Mode) prep_std->col_select prep_sample Prepare Sample Solution prep_sample->col_select mp_opt Mobile Phase Optimization col_select->mp_opt ms_tune MS Parameter Tuning mp_opt->ms_tune injection Inject into HPLC-MS ms_tune->injection data_acq Data Acquisition (LC & MS Spectra) injection->data_acq data_proc Data Processing and Purity Calculation data_acq->data_proc validation Validate Method (Specificity, Linearity, Accuracy, Precision) data_proc->validation

Caption: Workflow for HPLC-MS Method Development and Validation.

Method_Comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes analyte 2-(4-Pyridyl)thiazole- 4-carboxylic acid (Polar Molecule) hplc_ms HPLC-MS (HILIC) analyte->hplc_ms hplc_uv HPLC-UV (RP) analyte->hplc_uv ce Capillary Electrophoresis analyte->ce sfc_ms SFC-MS analyte->sfc_ms selectivity High Selectivity hplc_ms->selectivity sensitivity High Sensitivity hplc_ms->sensitivity id Impurity ID hplc_ms->id cost Low Cost hplc_uv->cost ce->sensitivity speed High Speed ce->speed sfc_ms->selectivity sfc_ms->speed

Caption: Comparison of Analytical Techniques for Purity Analysis.

Conclusion

For the comprehensive purity analysis and impurity profiling of this compound, an HPLC-MS method utilizing a HILIC stationary phase is highly recommended. This approach offers the necessary selectivity and sensitivity for separating this polar compound from its potential impurities and provides crucial molecular weight information for their identification.[4] For routine quality control where cost and simplicity are paramount, an HPLC-UV method can be a robust and reliable alternative.[15] Capillary Electrophoresis and SFC-MS represent advanced, high-efficiency techniques that can also be considered, particularly when high throughput or reduced solvent consumption are critical factors.[3][14] The choice of method should be guided by the specific analytical requirements, available instrumentation, and the stage of drug development.

References

A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of 2-(4-Pyridyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction (SCXRD) analysis of "2-(4-Pyridyl)thiazole-4-carboxylic acid" with a structurally related alternative, "2-(4-Pyridyl)-4-methyl-thiazole-5-carboxylic acid." The objective is to offer a detailed examination of their crystallographic parameters and intermolecular interactions, supported by experimental data, to aid in the fields of crystal engineering, materials science, and pharmaceutical development.

At a Glance: Structural Insights from SCXRD

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This analysis provides precise information on bond lengths, bond angles, and, crucially, the intermolecular interactions that dictate the packing of molecules in a crystal lattice. Such insights are fundamental for understanding the physicochemical properties of a compound, including solubility, stability, and bioavailability, which are critical parameters in drug development.

The crystal structure of This compound has been determined and its data is available through the Cambridge Structural Database (CSD) under the deposition number CCDC 638357 . For comparative purposes, we will analyze this structure alongside 2-(4-Pyridyl)-4-methyl-thiazole-5-carboxylic acid , a derivative that offers insights into the effects of methyl substitution on the crystal packing.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for "this compound" and a representative analogue.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₉H₆N₂O₂S
Formula Weight206.22
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.134(2) Å
b5.488(1) Å
c15.613(3) Å
α90°
β104.99(3)°
γ90°
Volume838.1(3) ų
Z4
Calculated Density1.635 Mg/m³
Absorption Coefficient0.345 mm⁻¹
F(000)424
Data Collection
Theta range for data collection3.25 to 27.50°
Index ranges-13<=h<=12, -7<=k<=7, -20<=l<=20
Reflections collected4832
Independent reflections1917 [R(int) = 0.045]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1917 / 0 / 127
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.121
R indices (all data)R1 = 0.076, wR2 = 0.136

Table 2: Comparative Analysis of Key Supramolecular Synthons

CompoundSupramolecular SynthonDescription
This compound Carboxylic Acid-Pyridine Hydrogen BondThe primary and most robust interaction observed is the hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring of an adjacent molecule. This is a classic and highly predictable supramolecular heterosynthon.
Alternative Pyridyl-Thiazole Derivatives VariesThe nature and presence of additional functional groups can lead to competition between different synthons. For instance, the introduction of a methyl group may influence the overall packing arrangement through weaker C-H···O or C-H···π interactions, potentially altering the dominant carboxylic acid-pyridine synthon's geometry or leading to polymorphism.

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-defined workflow. The protocol outlined below is a standard procedure for small organic molecules like "this compound."

Crystal Growth

Suitable single crystals are paramount for a successful SCXRD experiment. For the target compound, single crystals can be grown by slow evaporation of a solution.

  • Solvent System: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. Common choices for compounds of this nature include ethanol, methanol, or mixtures with less polar solvents like dichloromethane or ethyl acetate.

  • Procedure: A saturated or near-saturated solution of the compound is prepared at room temperature or slightly elevated temperature. The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Over a period of days to weeks, single crystals of sufficient size and quality for diffraction should form.

Data Collection
  • Crystal Mounting: A single crystal of suitable size (typically 0.1 - 0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is designed to measure a complete and redundant set of reflections.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell.

  • Structure Refinement: The atomic positions and their displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The quality of the final structure is assessed by the R-factors (R1 and wR2) and the goodness-of-fit.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Source crystal_selection->xray_source Mounted Crystal goniometer Goniometer xray_source->goniometer detector Detector goniometer->detector data_reduction Data Reduction detector->data_reduction Diffraction Data structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for single crystal X-ray diffraction.

Logical Relationships in Structural Analysis

The interpretation of the final crystal structure involves understanding the interplay of various intermolecular forces that govern the self-assembly of molecules in the solid state.

logical_relationships cluster_molecular_features Molecular Features cluster_intermolecular_interactions Intermolecular Interactions cluster_crystal_packing Crystal Packing functional_groups Functional Groups (Carboxylic Acid, Pyridine, Thiazole) h_bonding Hydrogen Bonding (O-H···N) functional_groups->h_bonding other_weak Other Weak Interactions (C-H···O, C-H···S) functional_groups->other_weak molecular_geometry Molecular Geometry (Planarity, Torsion Angles) pi_stacking π-π Stacking molecular_geometry->pi_stacking supramolecular_synthons Supramolecular Synthons h_bonding->supramolecular_synthons pi_stacking->supramolecular_synthons other_weak->supramolecular_synthons crystal_lattice 3D Crystal Lattice supramolecular_synthons->crystal_lattice

Caption: Interplay of factors determining crystal structure.

This guide serves as a foundational resource for researchers interested in the solid-state characterization of "this compound" and its analogues. The provided data and protocols facilitate a deeper understanding of its structural properties and offer a framework for comparative analysis in the pursuit of novel materials and pharmaceutical compounds.

A Comparative Guide to the Structural Validation of Novel Pyridinyl-Thiazolyl Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the chemical structures of novel pyridinyl-thiazolyl carboxamides. It outlines key experimental protocols, presents a standardized format for data comparison, and illustrates relevant workflows and biological pathways.

Introduction

Pyridinyl-thiazolyl carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These compounds have shown potential as antifungal agents, succinate dehydrogenase (SDH) inhibitors, and regulators of angiogenesis in tumor growth.[3][4][5] Given their therapeutic potential, rigorous and unambiguous structural validation of newly synthesized analogues is a critical step in the drug discovery process. This guide compares the essential analytical techniques used for structural elucidation and provides standardized protocols to ensure data integrity and reproducibility.

General Workflow for Structural Validation

The structural validation of a novel compound is a systematic process that begins after synthesis and purification. It involves a combination of spectroscopic and, when possible, crystallographic methods to unequivocally determine the chemical structure.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Analysis cluster_2 Phase 3: Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HRMS High-Resolution Mass Spec (HRMS) (Confirms Molecular Formula) Purification->HRMS NMR NMR Spectroscopy (1H, 13C, 2D NMR) (Maps Atomic Connectivity) Purification->NMR Analysis Data Interpretation & Comparison to Expected Structure HRMS->Analysis XRay Single Crystal X-Ray (Optional, Unambiguous 3D Structure) NMR->XRay If crystals form NMR->Analysis XRay->Analysis Confirmation Structure Validated Analysis->Confirmation Data Match Rejection Structure Incorrect Analysis->Rejection Data Mismatch

Caption: Workflow for the structural validation of a novel chemical entity.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of structural validation studies. The following protocols outline standard procedures for the most critical analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment and connectivity of atoms.[6][7]

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pyridinyl-thiazolyl carboxamide compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent should be based on the compound's solubility and the desired resolution of proton signals.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the number and types of protons.[8]

    • Acquire a 1D ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons.[6] This is critical for connecting the pyridinyl, thiazolyl, and carboxamide fragments.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign chemical shifts (δ) for all proton and carbon signals based on characteristic values and the correlations observed in 2D spectra.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy.

  • Objective: To confirm the molecular formula of the novel compound.

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is common for this class of compounds.[2][4]

    • Acquire the mass spectrum in positive or negative ion mode, ensuring the mass resolution is sufficient (>10,000) to distinguish between ions of very similar nominal mass.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

    • Compare the experimentally measured accurate mass to the theoretical mass calculated for the proposed molecular formula. The mass difference should typically be less than 5 ppm.

Single-Crystal X-ray Diffraction

This technique provides the definitive, unambiguous three-dimensional structure of a molecule, including absolute stereochemistry.[9] Its primary limitation is the requirement for high-quality single crystals.[9]

  • Objective: To determine the precise 3D arrangement of atoms in the solid state.

  • Methodology:

    • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and can be attempted by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.[10]

Comparative Data Analysis

Presenting experimental data alongside expected or reference values is essential for a clear comparison. The following table provides a template for summarizing structural validation data for a hypothetical novel compound, N-(4-fluorophenyl)-2-(pyridin-4-yl)thiazole-5-carboxamide, compared to an established alternative or theoretical predictions.

TechniqueParameterExpected Value (Reference/Calculated)Experimental Value (Novel Compound)Interpretation
HRMS (ESI) [M+H]⁺C15H11FN3OS = 300.0601300.0605Confirms molecular formula (Δ = 1.3 ppm).
¹H NMR Pyridine H (α to N)δ 8.70-8.80 ppm (doublet)δ 8.75 ppm (d, J=6.0 Hz, 2H)Consistent with a 4-substituted pyridine ring.
¹H NMR Pyridine H (β to N)δ 7.80-7.90 ppm (doublet)δ 7.88 ppm (d, J=6.0 Hz, 2H)Consistent with a 4-substituted pyridine ring.
¹H NMR Thiazole Hδ 8.40-8.50 ppm (singlet)δ 8.45 ppm (s, 1H)Confirms the proton on the thiazole ring.
¹H NMR Phenyl H (ortho to F)δ 7.10-7.20 ppm (triplet)δ 7.15 ppm (t, J=8.8 Hz, 2H)Shows coupling consistent with fluorine substitution.
¹H NMR Amide N-Hδ 10.20-10.40 ppm (singlet)δ 10.31 ppm (s, 1H)Characteristic downfield shift for an amide proton.
¹³C NMR Carbonyl C (C=O)δ 159.0-162.0 ppmδ 160.5 ppmConfirms the presence of the carboxamide group.
¹³C NMR Thiazole C (quaternary)δ 168.0-172.0 ppmδ 170.2 ppmIdentifies the C2 carbon of the thiazole ring.

Biological Context: Angiogenesis Signaling Pathway

Many pyridinyl-thiazolyl carboxamides have been investigated as inhibitors of angiogenesis, a critical process in tumor growth.[3] These compounds often target key kinases in signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway.[1] Understanding this context is vital for rational drug design and structure-activity relationship (SAR) studies.

G cluster_0 Mechanism of Action Ligand VEGF Receptor VEGFR2 (Receptor Tyrosine Kinase) Ligand->Receptor Binds & Activates PI3K PI3K/Akt Pathway Receptor->PI3K MAPK RAS/MEK/ERK Pathway Receptor->MAPK Inhibitor Pyridinyl-Thiazolyl Carboxamide Inhibitor->Receptor Inhibits Phosphorylation Outcome Cell Proliferation, Migration, Survival (Angiogenesis) PI3K->Outcome MAPK->Outcome

Caption: Simplified VEGF signaling pathway targeted by angiogenesis inhibitors.[3]

References

Performance comparison of thiazole-based catalysts in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of many pharmaceutical compounds and functional materials. Among the diverse array of catalyst systems, those featuring thiazole-based ligands have emerged as a promising class, offering unique electronic and steric properties that can lead to enhanced catalytic activity and selectivity. This guide provides a comprehensive performance comparison of thiazole-based catalysts in four major cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions. The data presented herein is compiled from recent literature and aims to provide a clear, objective overview to aid in the selection and application of these catalytic systems.

Performance Comparison of Thiazole-Based Catalysts

The efficacy of a catalyst is determined by a combination of factors including reaction yield, turnover number (TON), turnover frequency (TOF), reaction time, and temperature. The following tables summarize the performance of various thiazole-based catalysts in key cross-coupling reactions, with comparisons to other catalyst systems where available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds. Thiazole-based ligands, particularly N-heterocyclic carbene (NHC) ligands derived from thiazol-2-ylidenes, have demonstrated exceptional performance in this reaction, in some cases outperforming their more common imidazol-2-ylidene counterparts.

Table 1: Performance of Thiazole-Based Catalysts in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acid3b (5)Cs₂CO₃DMF/H₂O (1:1)80695[1]
24-BromoacetophenonePhenylboronic acid3b (5)Cs₂CO₃DMF/H₂O (1:1)80692[1]
31-Bromo-4-nitrobenzenePhenylboronic acid3b (5)Cs₂CO₃DMF/H₂O (1:1)80685[1]
44-ChlorotoluenePhenylboronic acidThiazole-NHC-Pd(allyl)Cl (1)K₂CO₃Dioxane100298[2]
54-ChloroanisolePhenylboronic acidThiazole-NHC-Pd(allyl)Cl (1)K₂CO₃Dioxane100296[2]

Catalyst 3b is a palladium(II) acetate complex with 2-amino-4-phenyl-1,3-thiazole ligand. Thiazole-NHC-Pd(allyl)Cl is a palladium(II)-N-heterocyclic carbene complex with a thiazol-2-ylidene ligand.

A notable study highlights the superior reactivity of (Thiazol-2-ylidene)Pd(allyl)Cl complexes over traditional imidazol-2-ylidene-based catalysts in the Suzuki-Miyaura cross-coupling of aryl bromides and amides. Kinetic studies revealed that the thiazole-based catalysts exhibit significantly higher reaction rates.[2]

Heck Coupling

The Heck reaction is a cornerstone for the synthesis of substituted alkenes. While data for direct comparisons of thiazole-based catalysts are less common, N-heterocyclic carbene (NHC) ligands, including those with thiazole backbones, have been shown to be highly effective.

Table 2: Performance of a Thiazole-Phosphine Pd(II) Catalyst in the Heck Reaction

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenoneStyreneC1 (0.2)NaOAcTBAB140299[3]
24-ChloroacetophenoneStyreneC1 (0.2)NaOAcTBAB140294[3]
34-Bromoanisolen-Butyl acrylateC1 (0.2)NaOAcTBAB140685[3]
44-Chloroanisolen-Butyl acrylateC1 (0.2)NaOAcTBAB1401252[3]

Catalyst C1 is a PdCl₂ complex with a (Ph₂P)HN(C₃H₂NS) (aminothiazole-based phosphine) ligand. TBAB = Tetrabutylammonium bromide

The data indicates that aminothiazole-based phosphine ligands can serve as effective ligands in Heck cross-coupling reactions, providing high yields for a range of aryl halides.[3]

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of alkynes. Thiazole derivatives have been utilized both as substrates and as part of the catalytic system.

Table 3: Performance of Catalysts in the Sonogashira Coupling of Thiazole Derivatives

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Iodo-4-methylthiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 85 |[4] | | 2 | 2-Bromo-4-methylthiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 70 |[4] | | 3 | 4-Iodo-2-methylthiazole | 1-Octyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 92 |[4] |

While the above table shows thiazoles as substrates, glycosyl triazole ligands have been shown to be efficient in copper-catalyzed Sonogashira reactions, minimizing homocoupling side reactions.[5]

Stille Coupling

The Stille reaction offers a mild and versatile method for C-C bond formation using organostannane reagents. Thiazole-containing substrates have been successfully coupled using various palladium catalysts.

Table 4: Performance of Catalysts in the Stille Coupling of Dihalogenated Thiazoles

EntryThiazole HalideOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
13-(2,4-dibromothiazolyl)-1-phenyl-propenone(Furan-2-yl)tributylstannanePd(PPh₃)₄ (5)Toluene1102475[6]
23-(2,4-dibromothiazolyl)-1-phenyl-propenone(Thiophen-2-yl)tributylstannanePd(PPh₃)₄ (5)Toluene1102482[6]
33-(2,4-dibromothiazolyl)-1-phenyl-propenone(Pyridin-3-yl)tributylstannanePd₂(dba)₃ (2.5) / XPhos (5)Toluene1102468[6]

These results demonstrate the feasibility of selective Stille cross-coupling on polyhalogenated thiazole derivatives.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are representative procedures for the cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol) in a mixture of DMF and water (1:1, 10 mL) is added the base (e.g., Cs₂CO₃, 2.0 mmol) and the thiazole-based palladium catalyst (1-5 mol%). The reaction mixture is then heated to 80-100 °C and stirred for the time indicated in the respective data tables. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

General Procedure for Heck Coupling

In a sealed tube, the aryl halide (1.0 mmol), the alkene (1.2 mmol), the thiazole-based palladium catalyst (0.1-1 mol%), a phosphine ligand (if required), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a suitable solvent (e.g., DMF, DMAc, or NMP, 5 mL). The mixture is degassed and heated under an inert atmosphere at 120-140 °C for the specified time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by flash chromatography.[3][7]

General Procedure for Sonogashira Coupling

A mixture of the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2.0 mmol) in a degassed solvent (e.g., THF, DMF) is stirred at the specified temperature under an inert atmosphere until completion of the reaction (monitored by TLC). The reaction mixture is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[4]

General Procedure for Stille Coupling

In a flame-dried Schlenk flask under an inert atmosphere, the thiazole halide (1.0 mmol), the organostannane (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a co-catalyst if needed (e.g., CuI) are dissolved in an anhydrous solvent (e.g., toluene, DMF). The mixture is degassed and then heated to the specified temperature for the required time. Upon completion, the reaction is cooled to room temperature, and a saturated aqueous solution of KF is added to precipitate the tin byproducts. The mixture is stirred for 30 minutes and then filtered through a pad of Celite. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[6][8]

Mechanistic Pathways and Experimental Workflow

Understanding the underlying mechanisms of these catalytic reactions is crucial for their optimization and for the rational design of new catalysts.

Experimental_Workflow Experimental Workflow for Catalyst Performance Evaluation cluster_Preparation Catalyst and Reagent Preparation cluster_Reaction Cross-Coupling Reaction cluster_Analysis Analysis and Purification A Synthesize/Acquire Thiazole Ligand D Reaction Setup (Inert Atmosphere) A->D B Prepare Palladium Precursor B->D C Purify/Characterize Reactants F Add Reactants C->F E Add Catalyst, Ligands, Base, Solvent D->E E->F G Heating and Stirring F->G H Reaction Monitoring (TLC, GC-MS) G->H I Work-up and Extraction H->I Reaction Complete J Purification (Chromatography) I->J K Characterization (NMR, MS) J->K L Calculate Yield, TON, TOF K->L

Fig 1. Experimental Workflow for Catalyst Performance Evaluation

The catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira reactions generally proceed through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The thiazole-based ligand plays a crucial role in modulating the electronic and steric properties of the palladium center, thereby influencing the efficiency of these steps.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling with a Thiazole-Based Catalyst Pd0 Pd(0)L₂ (L = Thiazole Ligand) PdII_RX R¹-Pd(II)(X)L₂ Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)(R²)L₂ PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product

Fig 2. Catalytic Cycle of Suzuki-Miyaura Coupling

In the Suzuki-Miyaura cycle, the electron-donating nature of the thiazole-based ligand can facilitate the oxidative addition step and promote the final reductive elimination.

Heck_Cycle Catalytic Cycle of Heck Coupling with a Thiazole-Based NHC Catalyst Pd0 Pd(0)L (L = Thiazole-NHC) PdII_RX R-Pd(II)(X)L Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkene [R-Pd(II)(Alkene)L]⁺X⁻ PdII_RX->PdII_Alkene Alkene Coordination PdII_Insertion R-CH₂-CH(R')-Pd(II)L PdII_Alkene->PdII_Insertion Migratory Insertion PdII_Insertion->Pd0 β-Hydride Elimination + Reductive Elimination of HX Product R-CH=CHR' PdII_Insertion->Product

Fig 3. Catalytic Cycle of Heck Coupling

For the Heck reaction, the strong σ-donating ability of thiazole-NHC ligands can stabilize the palladium center and promote the oxidative addition of less reactive aryl chlorides.

Sonogashira_Cycle Catalytic Cycle of Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)(X)L₂ Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)(C≡CR²)L₂ PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-C≡C-R² PdII_R1R2->Product CuX CuX Cu_Alkyne [Cu(C≡CR²)] CuX->Cu_Alkyne H-C≡CR² + Base Cu_Alkyne->PdII_RX

Fig 4. Catalytic Cycle of Sonogashira Coupling

The Sonogashira coupling involves a dual catalytic cycle. The thiazole ligand on the palladium center influences the efficiency of the transmetalation from the copper acetylide and the subsequent reductive elimination.

Conclusion

Thiazole-based catalysts, particularly those incorporating N-heterocyclic carbene ligands, represent a highly promising and, in some cases, superior alternative to more traditional catalyst systems in cross-coupling reactions. Their unique electronic properties and structural modularity allow for fine-tuning of catalytic activity and selectivity. While their application in Suzuki-Miyaura couplings is well-documented and shows significant advantages, further research into their comparative performance in Heck, Sonogashira, and Stille reactions is warranted to fully unlock their potential in modern organic synthesis and drug development. The data and protocols presented in this guide offer a solid foundation for researchers looking to explore the utility of these versatile catalysts.

References

Spectroscopic data comparison of "2-(4-Pyridyl)thiazole-4-carboxylic acid" from different synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-(4-Pyridyl)thiazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of detailed, side-by-side experimental data for this specific molecule from different synthetic routes in published literature, this guide will focus on presenting the expected spectroscopic characteristics based on the compound's structure and data from commercial suppliers. This information serves as a benchmark for researchers synthesizing this compound, enabling them to verify its identity and purity.

Introduction

This compound is a bifunctional molecule incorporating both a pyridine and a thiazole carboxylic acid moiety. These structural features are present in various biologically active compounds, making this molecule a valuable building block in medicinal chemistry and drug discovery. Accurate characterization of this compound is crucial to ensure the reliability of subsequent research. This guide focuses on the key spectroscopic techniques used for its identification: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Plausible Synthetic Pathway: Hantzsch Thiazole Synthesis

A logical and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. For the target molecule, this would likely involve the reaction of a thioamide (derived from isonicotinamide) with an α-halocarbonyl compound (such as ethyl bromopyruvate), followed by hydrolysis of the resulting ester.

The logical workflow for this synthesis is depicted in the diagram below.

Synthetic Workflow for this compound cluster_0 Route A: Hantzsch Thiazole Synthesis reagent1 Isonicotinamide intermediate1 Isonicotinothioamide reagent1->intermediate1 Thionation reagent2 Lawesson's Reagent intermediate2 Ethyl 2-(4-pyridyl)thiazole-4-carboxylate intermediate1->intermediate2 Cyclocondensation reagent3 Ethyl bromopyruvate reagent3->intermediate2 product This compound intermediate2->product Hydrolysis reagent4 Base Hydrolysis (e.g., NaOH) reagent4->product

Caption: Plausible Hantzsch synthesis route.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound. These values are compiled from typical chemical shift and absorption ranges for the functional groups present in the molecule and should be used as a reference for experimental verification.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7 - 8.9Doublet2HProtons ortho to pyridine nitrogen
~7.8 - 8.0Doublet2HProtons meta to pyridine nitrogen
~8.3 - 8.5Singlet1HThiazole C5-H
>10Broad Singlet1HCarboxylic acid -OH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)Assignment
~168-172Thiazole C2
~161-163Carboxylic acid C=O
~150-152Pyridine C ortho to N
~145-148Thiazole C4
~140-142Pyridine C para to N
~125-128Thiazole C5
~120-122Pyridine C meta to N

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
1680-1710StrongC=O stretch (carboxylic acid)
~1600, ~1550Medium-StrongC=N and C=C stretching (pyridine and thiazole rings)
~1300MediumC-O stretch

Table 4: Mass Spectrometry Data (Expected)

m/zInterpretation
207.02[M+H]⁺ (Calculated for C₉H₇N₂O₂S⁺)
206.01[M]⁺ (Molecular Ion)
162.02[M-CO₂H]⁺ (Loss of carboxylic acid group)

Experimental Protocols

While specific published protocols for the synthesis of this compound are scarce, a general procedure based on the Hantzsch synthesis is provided below for reference. Researchers should optimize these conditions for their specific laboratory setup.

General Synthetic Protocol:

  • Thionation of Isonicotinamide: Isonicotinamide is reacted with a thionating agent, such as Lawesson's reagent, in an anhydrous solvent like toluene or THF under reflux to yield isonicotinothioamide. The product is typically purified by column chromatography.

  • Cyclocondensation: The resulting isonicotinothioamide is then reacted with an equimolar amount of ethyl bromopyruvate in a solvent such as ethanol. The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude ethyl 2-(4-pyridyl)thiazole-4-carboxylate is purified.

  • Hydrolysis: The purified ester is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide). The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC). The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Spectroscopic Analysis Protocol:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, which can dissolve the carboxylic acid and does not exchange with the acidic proton.

  • IR Spectroscopy: IR spectra should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition of the synthesized compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational reference for the characterization of this compound. While the lack of detailed comparative data from different synthetic routes in the literature is a limitation, the provided expected values and general synthetic and analytical protocols offer valuable guidance for researchers in the field. It is imperative for scientists and professionals in drug development to perform thorough spectroscopic analysis to confirm the structure and purity of their synthesized compounds, ensuring the integrity of their research.

Purity Validation of "2-(4-Pyridyl)thiazole-4-carboxylic acid" for Pharmaceutical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensuring the safety, efficacy, and reproducibility of novel drug candidates. "2-(4-Pyridyl)thiazole-4-carboxylic acid" is a key heterocyclic building block utilized in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive purity validation framework for this compound, offering a comparative analysis with structurally similar, commercially available alternatives. Due to the limited availability of direct, publicly accessible experimental data, this guide employs representative analytical methods and presents illustrative data to demonstrate a robust validation process.

Comparative Purity Analysis

A rigorous assessment of purity involves a multi-technique approach to identify and quantify potential impurities. The primary impurities in "this compound" are often related to its synthesis, typically the Hantzsch thiazole synthesis, and may include unreacted starting materials or by-products from incomplete cyclization.

For a comprehensive comparison, we evaluate "this compound" alongside three commercially available alternatives:

  • Alternative A: 2-(2-Pyridyl)thiazole-4-carboxylic acid (Positional Isomer)

  • Alternative B: 2-(3-Pyridyl)thiazole-4-carboxylic acid (Positional Isomer)

  • Alternative C: 2-(2-Thienyl)thiazole-4-carboxylic acid (Bioisosteric Analog)

Table 1: High-Performance Liquid Chromatography (HPLC) - Purity Assessment
CompoundRetention Time (min)Purity by Area %Major Impurity (RT, Area %)
This compound 6.899.2%Impurity 1 (4.2 min, 0.5%)
Alternative A: 2-(2-Pyridyl)thiazole-4-carboxylic acid7.598.9%Impurity A (5.1 min, 0.8%)
Alternative B: 2-(3-Pyridyl)thiazole-4-carboxylic acid7.199.5%Impurity B (4.8 min, 0.3%)
Alternative C: 2-(2-Thienyl)thiazole-4-carboxylic acid8.299.1%Impurity C (6.5 min, 0.6%)
Table 2: Mass Spectrometry (MS) - Identity Confirmation
CompoundTheoretical Mass [M-H]⁻ (m/z)Observed Mass [M-H]⁻ (m/z)
This compound 205.01205.03
Alternative A: 2-(2-Pyridyl)thiazole-4-carboxylic acid205.01205.02
Alternative B: 2-(3-Pyridyl)thiazole-4-carboxylic acid205.01205.04
Alternative C: 2-(2-Thienyl)thiazole-4-carboxylic acid210.98210.99
Table 3: Nuclear Magnetic Resonance (¹H NMR) - Structural Integrity
CompoundKey Chemical Shifts (δ, ppm) in DMSO-d₆Impurity Signals Detected
This compound 8.75 (d, 2H), 8.20 (s, 1H), 7.95 (d, 2H)Minor peaks at δ 7.80 and 4.10
Alternative A: 2-(2-Pyridyl)thiazole-4-carboxylic acid8.60 (d, 1H), 8.15 (s, 1H), 8.05 (t, 1H), 7.90 (d, 1H), 7.45 (t, 1H)Minor peaks at δ 7.70 and 3.95
Alternative B: 2-(3-Pyridyl)thiazole-4-carboxylic acid9.10 (s, 1H), 8.65 (d, 1H), 8.25 (d, 1H), 8.18 (s, 1H), 7.50 (dd, 1H)No significant impurities detected
Alternative C: 2-(2-Thienyl)thiazole-4-carboxylic acid8.10 (s, 1H), 7.70 (d, 1H), 7.60 (d, 1H), 7.15 (t, 1H)Minor peaks at δ 7.05 and 3.80

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of purity validation.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: 1 mg/mL solution in a 50:50 mixture of water and acetonitrile.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method:

    • Ionization Mode: ESI negative.

    • Sample Infusion: The sample solution from the HPLC eluent is directly infused into the mass spectrometer.

    • Analysis: The mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ is determined.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify any proton-containing impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Method:

    • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: A standard proton NMR spectrum is acquired.

    • Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure. The spectrum is also inspected for any signals that do not correspond to the target molecule.

Visualizations

Purity Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of "this compound".

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Purity Validation cluster_documentation Documentation Synthesis Hantzsch Thiazole Synthesis Crude_Product Crude Product Isolation Synthesis->Crude_Product Initial_TLC Initial TLC Analysis Crude_Product->Initial_TLC Purification Recrystallization / Chromatography Initial_TLC->Purification HPLC HPLC Purity Analysis Purification->HPLC MS Mass Spectrometry (Identity) Purification->MS NMR NMR Spectroscopy (Structure) Purification->NMR CoA Certificate of Analysis HPLC->CoA MS->CoA NMR->CoA

Caption: Workflow for the synthesis, purification, and purity validation of the target compound.

Hypothetical Signaling Pathway

Many thiazole derivatives have been investigated for their potential as kinase inhibitors in cancer therapy. The diagram below illustrates a hypothetical signaling pathway where a derivative of "this compound" could act as an inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Inhibitor 2-(4-Pyridyl)thiazole Derivative (Inhibitor) Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a thiazole derivative.

A Comparative Analysis of Thiazole and Pyridine Ligands in Catalysis: Electronic and Steric Effects

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative electronic and steric effects of thiazole and pyridine ligands reveals nuanced differences that significantly impact their performance in catalytic applications. While both are nitrogen-containing heterocycles widely employed in catalyst design, their distinct structural and electronic properties dictate the stability, activity, and selectivity of the resulting metal complexes.

This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data, to inform ligand selection in catalyst design.

Electronic Effects: A Tale of Two Heterocycles

The electronic nature of a ligand is paramount in modulating the catalytic activity of a metal center. This is primarily influenced by the ligand's ability to donate electron density to the metal (σ-donation) and accept electron density from the metal (π-acceptance).

From an electronic standpoint, pyridine is generally considered a stronger σ-donor than thiazole. This is reflected in the higher pKa of its conjugate acid, pyridinium (pKa ≈ 5.23), compared to that of the protonated thiazole (pKa ≈ 2.5).[1] A higher pKa value indicates a more basic ligand, which corresponds to a greater ability to donate its lone pair of electrons to a metal center.

Conversely, the presence of the sulfur atom and the five-membered ring structure in thiazole influences its π-acceptor capabilities. While pyridine is a weak π-acceptor, thiazole's electronic structure can allow for more significant π-backbonding in certain metal complexes. This interplay of σ-donation and π-acceptance is crucial in stabilizing different oxidation states of the metal during a catalytic cycle.

Table 1: Comparison of Electronic Properties

PropertyThiazole LigandPyridine LigandSignificance in Catalysis
pKa of Conjugate Acid ~2.5[1]~5.23[1]A higher pKa suggests stronger σ-donation, potentially leading to a more electron-rich and reactive metal center.
σ-Donating Ability WeakerStrongerInfluences the stability of the metal-ligand bond and the electron density at the metal center.
π-Accepting Ability ModerateWeakAffects the stability of low-valent metal intermediates and can influence the energy of d-orbitals.

Steric Effects: The Influence of Ring Size and Substituents

The steric bulk of a ligand plays a critical role in controlling the coordination environment around the metal center, which in turn affects substrate approach, product dissociation, and the overall selectivity of the catalyst.

The most apparent steric difference between thiazole and pyridine is the ring size. The five-membered ring of thiazole is inherently smaller than the six-membered ring of pyridine. This can lead to different bond angles and coordination geometries in the resulting metal complexes. For instance, in palladium(II) complexes, the bite angle of a bidentate ligand incorporating a thiazole ring will differ from one with a pyridine ring, influencing the geometry and, consequently, the catalytic activity.

Furthermore, the substitution pattern on the ligand framework provides a versatile handle for tuning steric hindrance. For example, substituents at the 2- and 6-positions of a pyridine ring can create a sterically demanding pocket around the metal center, a strategy often employed to enhance selectivity in reactions like cross-coupling. Similarly, substituents on the thiazole ring can be modulated to control the steric environment.

Table 2: Comparison of Steric and Structural Properties in Palladium(II) Complexes

Property(2-methyl-4-phenyl-1,3-thiazole)palladium(II) acetate(2-phenylpyridine)palladium(II) ComplexSignificance in Catalysis
Pd-N Bond Length (Å) ~2.110[2]~2.017 - 2.042[3]Shorter bond lengths can indicate stronger coordination.
Pd-C Bond Length (Å) Data not available~1.996[4]In cyclometalated complexes, this bond is crucial for catalyst stability.
N-Pd-C Bite Angle (°) Data not available~82.74[5]The bite angle influences the geometry and reactivity of the metal center.

Note: Direct comparison is challenging due to variations in the specific complexes reported. The data presented is from representative crystal structures.

Performance in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

A practical application that highlights the differing effects of these ligands is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. In a comparative study, palladium(II) catalysts bearing phenylthiazole and phenylpyridine ligands were evaluated for their efficacy in this reaction.

The results indicate that both ligand types can effectively catalyze the reaction, but their performance varies depending on the specific substrates and reaction conditions. For instance, in the coupling of various aryl halides with phenylboronic acid, the yields obtained with a (2-methyl-4-phenyl-1,3-thiazole)palladium(II) acetate catalyst were generally good, demonstrating its catalytic competence.[1]

Table 3: Catalytic Performance in Suzuki-Miyaura Coupling

CatalystAryl HalideBoronic AcidYield (%)Reference
(2-methyl-4-phenyl-1,3-thiazole)palladium(II) acetate4-bromotoluenePhenylboronic acid85[1]
(2-methyl-4-phenyl-1,3-thiazole)palladium(II) acetate4-bromoanisolePhenylboronic acid90[1]
(2-methyl-4-phenyl-1,3-thiazole)palladium(II) acetate1-bromo-4-nitrobenzenePhenylboronic acid75[1]

This table presents a selection of data from the literature to illustrate catalytic performance. Direct comparison of turnover frequencies (TOFs) under identical conditions would provide a more rigorous assessment of catalytic efficiency.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of representative catalysts and their application in the Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of (2-methyl-4-phenyl-1,3-thiazole)palladium(II) acetate

Procedure: A solution of 2-methyl-4-phenyl-1,3-thiazole (1.0 equivalent) in glacial acetic acid is added to a solution of palladium(II) acetate (1.0 equivalent) in glacial acetic acid. The mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with acetic acid and then with a non-polar solvent like hexane, and dried under vacuum to yield the dimeric complex.[1]

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

Procedure: To a reaction vessel containing the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) is added the palladium catalyst (typically 1-5 mol%). A solvent system, such as a mixture of toluene and water, is then added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for the specified time. After cooling to room temperature, the reaction mixture is worked up by extraction and the product is purified by chromatography.[1]

Visualizing the Catalytic Cycle and Ligand Comparison

To better understand the role of these ligands in catalysis, we can visualize the fundamental steps of the Suzuki-Miyaura catalytic cycle and the coordination of the ligands to the metal center.

Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' L = Ligand (Thiazole or Pyridine) L = Ligand (Thiazole or Pyridine) Ar, Ar' = Aryl groups Ar, Ar' = Aryl groups X = Halide X = Halide

Caption: The Suzuki-Miyaura catalytic cycle.

Ligand_Coordination cluster_pyridine Pyridine Coordination cluster_thiazole Thiazole Coordination M_py Metal N_py N M_py->N_py σ-donation N_py->M_py π-backbonding (weak) M_th Metal N_th N M_th->N_th σ-donation N_th->M_th π-backbonding (moderate) S_th S

Caption: A simplified comparison of ligand coordination.

Conclusion

The choice between a thiazole and a pyridine ligand in catalyst design is not straightforward and depends heavily on the specific requirements of the catalytic transformation. Pyridine's stronger σ-donating ability can lead to more electron-rich and potentially more active metal centers. In contrast, thiazole offers a different steric profile due to its five-membered ring and potentially more significant π-accepting properties, which can be advantageous in stabilizing certain intermediates.

For researchers in catalyst development, a thorough understanding of these electronic and steric nuances is essential. The data and protocols provided in this guide serve as a starting point for the rational design of next-generation catalysts with tailored reactivity and selectivity. Further quantitative studies, particularly focusing on reaction kinetics and the isolation and characterization of catalytic intermediates, will continue to illuminate the distinct roles of these two important classes of heterocyclic ligands.

References

A Validated Stability-Indicating RP-HPLC Method for N-pyrrolylcarboxylic Acid and Its Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, a derivative of N-pyrrolylcarboxylic acid, and its process-related impurities. The methodology and validation data presented are based on a published study and compared with standard industry practices to offer a thorough evaluation for researchers, scientists, and drug development professionals.

Comparative Analysis of Method Validation Parameters

The validation of the RP-HPLC method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability, accuracy, and precision of the analytical procedure.[1][2] The following tables summarize the key validation parameters and provide a comparison with typical acceptance criteria in the pharmaceutical industry.

Table 1: System Suitability Parameters

System suitability tests are essential to ensure that the chromatographic system is performing adequately for the intended analysis.

ParameterObserved Value[1]Typical Acceptance Criteria
Retention Time (t R)7.33 min (for an impurity)Consistent retention times are expected.
Theoretical Plates (N)> 2000> 2000
Tailing Factor (T)< 2≤ 2
Resolution (R s)> 2> 2 between adjacent peaks
Table 2: Method Validation Data

This table presents the core validation data for the analytical method, demonstrating its suitability for its intended purpose.

ParameterResult[1][2]Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²) Not explicitly stated, but linearity was evaluated.r² ≥ 0.999
Accuracy (% Recovery) Performed and evaluated.98.0% - 102.0%
Precision (Repeatability, %RSD) Evaluated.%RSD ≤ 2.0%
Intermediate Precision (%RSD) Evaluated.%RSD ≤ 2.0%
Limit of Detection (LOD) Evaluated.Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) Evaluated.Signal-to-Noise Ratio ≥ 10:1
Specificity/Selectivity The method was shown to be selective for the analyte and its impurity.[1][2]No interference from blank, placebo, or degradation products at the analyte's retention time.
Robustness Not explicitly detailed in the primary source.The method should remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the experimental protocols for the validated RP-HPLC method and the stress degradation studies.

RP-HPLC Method Protocol

A simple, rapid, and selective RP-HPLC method was developed for the analysis of the N-pyrrolylcarboxylic acid derivative.[1][2]

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV/VIS detector.

  • Column: C18 column (150 x 4 mm i.d., 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (pH=3) in a 50:50 (v/v) ratio.[1][2]

  • Elution: Isocratic elution.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Detection Wavelength: 225 nm.[1][2]

  • Injection Volume: 20 µl.[1]

Sample Preparation
  • Stock Solution: An accurately weighed 20 mg sample of the test compound was dissolved in a 100 ml volumetric flask with a 50:50 mixture of water and methanol and sonicated for 1 minute. The flask was then diluted to volume with the same solvent mixture.[1]

  • Working Solutions: The stock solution was further diluted with buffer solutions at pH 7.4 and pH 9.0 to prepare the working solutions for the stability studies.[1]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[3] The drug substance is subjected to various stress conditions to induce degradation.

  • Objective: To determine the chemical stability of the N-pyrrolylcarboxylic acid derivative under different pH conditions, simulating physiological environments (blood plasma pH 7.4 and intestine pH 9.0).[1]

  • Procedure:

    • A 20 mg sample of the compound was dissolved in either a pH 7.4 or pH 9.0 buffer.[1]

    • The solutions were stirred in a microreactor at 37 °C for a total of 1440 minutes.[1]

    • Aliquots of 0.5 ml were taken at specific time intervals (15, 30, 60, 120, 240, 480, and 1440 minutes).[1]

    • The samples were diluted to 1.5 ml with the mobile phase to achieve a concentration within the range of 0.1 mg/ml.[1]

    • A 20 µl sample was injected into the HPLC system for analysis.[1]

  • Findings:

    • At pH 7.4, the N-pyrrolylcarboxylic acid was found to be stable, with no impurities detected.[1][2]

    • At pH 9.0, degradation was observed, leading to the cleavage of the pyrrole cycle and the release of an initial reactant, identified as a process-related impurity.[1][2]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the development and validation of a stability-indicating RP-HPLC method.

Stability_Indicating_Method_Validation_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) A Literature Review & Analyte Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Method Optimization B->C D Stress Conditions (Acid, Base, Oxidation, Thermal, Photolytic) C->D E Sample Analysis & Peak Purity Assessment D->E F Identification of Degradation Products E->F G Specificity E->G F->C Re-optimization if needed H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L System Suitability K->L M Final Validated Stability-Indicating Method L->M

Caption: Workflow for Stability-Indicating Method Validation.

References

Safety Operating Guide

Safe Disposal of 2-(4-Pyridyl)thiazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(4-Pyridyl)thiazole-4-carboxylic acid (CAS No. 21278-86-4), a compound utilized in chemical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with care, treating it as hazardous waste. This is due to its potential as a skin and eye irritant.[1] While a specific, detailed disposal protocol for this exact compound is not extensively documented, the following procedures are based on its safety data sheet (SDS), and established best practices for the disposal of pyridine and thiazole derivatives.[2][3][4]

Immediate Safety and Handling

Prior to initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A dust mask (type N95 or equivalent) may be required for handling the solid form.To avoid inhalation of dust or vapors.[3][4]

In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as sand or vermiculite.[3][4] The contained material should then be transferred to a sealed container for disposal.[4] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[3]

Step-by-Step Disposal Protocol

The proper disposal of waste containing this compound must be in accordance with all local, state, and federal regulations.[3]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]

    • Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[3][5]

  • Container Management:

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3] The container must be compatible with the chemical; high-density polyethylene or glass are suitable options.[4]

    • The label should clearly state the full chemical name, "this compound," and indicate the associated hazards (e.g., Irritant).[3]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]

    • The storage area should be cool, dry, and away from sources of ignition.[4][5]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and final disposal.[2][3]

    • Never pour this compound waste down the drain or dispose of it with regular trash.[4]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_spill Spill Response A Don Appropriate PPE B Work in a Ventilated Area A->B C Segregate Waste: This compound B->C D Use Designated, Labeled Container C->D E Seal Container Tightly D->E F Store in Secure Satellite Area E->F G Contact EHS for Pickup F->G H Professional Disposal G->H S1 Small Spill S3 Absorb with Inert Material S1->S3 S2 Large Spill S4 Contact EHS Immediately S2->S4 S3->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Pyridyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Pyridyl)thiazole-4-carboxylic acid (CAS No. 21278-86-4). Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound. This compound is known to cause skin and eye irritation.[1][2] The following table summarizes the required PPE.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.Essential for protecting eyes from splashes and dust. In cases where splashing is likely, a face shield should be worn in addition to goggles.[3]
Skin Protection Nitrile rubber gloves and a lab coat.Protective gloves are necessary to prevent skin contact.[3] Gloves should be inspected before use and changed frequently, especially after direct contact. A lab coat is required to protect personal clothing.
Respiratory Protection N95 (US) or equivalent dust mask.Recommended when handling the solid form to prevent inhalation of dust particles, as the compound may cause respiratory irritation.[4] Work should be performed in a well-ventilated area, preferably a chemical fume hood.[2]

Operational Plan: Handling Procedures

Follow these step-by-step procedures for the safe handling of this compound:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is operational before starting work.

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Gather all necessary PPE as outlined in the table above.

    • Prepare your work area by covering surfaces with absorbent, disposable bench paper.

  • Handling the Compound:

    • Wear all required PPE before handling the chemical container.

    • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.

    • Avoid generating dust. If weighing the solid, do so carefully on a tared weigh boat inside the fume hood.

    • When creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling and Cleanup:

    • Decontaminate the work area with an appropriate solvent, followed by a thorough wash with soap and water.

    • Properly remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[2]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Verify Fume Hood, Eyewash, and Safety Shower Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Transfer Chemical within Fume Hood prep3->handle1 handle2 Weigh Solid or Prepare Solution handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Contaminated Materials clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 cluster_yes Contaminated cluster_no Not Contaminated cluster_disposal Final Disposal start Is the material contaminated with this compound? yes_solid Solid Waste (Unused chemical, contaminated solids) start->yes_solid Yes yes_liquid Liquid Waste (Solutions containing the chemical) yes_ppe Contaminated PPE and labware no_waste Dispose of as non-hazardous waste start->no_waste No hazardous_waste Dispose of as Hazardous Waste according to regulations yes_solid->hazardous_waste yes_liquid->hazardous_waste yes_ppe->hazardous_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Pyridyl)thiazole-4-carboxylic acid
Reactant of Route 2
2-(4-Pyridyl)thiazole-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.